Brazzein
Description
Properties
bioactivity |
Gram+ & Gram-, Fungi, |
|---|---|
sequence |
QDKCKKVYENYPVSKCQLANQCNYDCKLDKHARSGECFYDEKRNLQCICDYCEY |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery, Isolation, and Characterization of Brazzein from Pentadiplandra brazzeana
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brazzein, a proteinaceous sweetener isolated from the fruit of the West African plant Pentadiplandra brazzeana, presents a significant opportunity for the development of novel, low-calorie sweetening agents. First discovered in 1994, this small, heat-stable protein exhibits a sweetness potency 500 to 2,000 times that of sucrose.[1][2] Its remarkable stability across a wide range of pH values and high temperatures makes it a prime candidate for various applications in the food, beverage, and pharmaceutical industries. This whitepaper provides an in-depth technical guide on the discovery, isolation, purification, and characterization of this compound, including detailed experimental protocols and an overview of its interaction with the sweet taste receptor.
Discovery and Natural Source
This compound was first isolated and characterized in 1994 by scientists at the University of Wisconsin-Madison from the fruit of Pentadiplandra brazzeana Baillon, a plant native to the Atlantic coastal areas of Central Africa, particularly Gabon and Cameroon.[2][3] The fruit, locally known as "oubli," has a long history of consumption by local populations and primates due to its intense sweetness.[2] this compound is found in the pulp tissue surrounding the seeds of the fruit.[2] It is the second sweet-tasting protein to be identified from this plant, following the discovery of Pentadin in 1989.[2][3]
Physicochemical Properties of this compound
This compound is a single-chain polypeptide composed of 54 amino acid residues, making it the smallest of the known sweet-tasting proteins.[1][4] Its structure is stabilized by four intramolecular disulfide bonds, which contribute to its exceptional thermal and pH stability.[4][5] The protein exists in two naturally occurring forms: a major form (approximately 80%) with a pyroglutamate at the N-terminus, and a minor form (approximately 20%) lacking this modification.[6] The minor form is reported to be nearly twice as sweet as the major form.[7]
Table 1: Physicochemical and Sweetness Properties of this compound
| Property | Value | References |
| Molecular Weight | 6,473 Da | [1][8] |
| Number of Amino Acids | 54 | [1][4] |
| Isoelectric Point (pI) | 5.4 | [6][9] |
| Sweetness Potency | 500 - 2,000 times sweeter than sucrose (weight basis) | [1][2] |
| Thermal Stability | Stable at 80°C for 4 hours; 98°C for 2 hours | [1][6][10] |
| pH Stability | Stable in a pH range of 2.5 - 8.0 | [11] |
| Water Solubility | > 50 mg/mL | [3][12] |
Experimental Protocols
Extraction of this compound from Pentadiplandra brazzeana
The initial step in isolating this compound from its natural source involves the extraction from the fruit pulp.
Protocol:
-
Homogenize fresh fruit pulp of P. brazzeana in an extraction buffer (e.g., 0.1 M phosphate buffer, pH 7.0) containing stabilizing agents such as 5% glycerol, 0.1 mM DTT, 20 µM PMSF, 0.1 mM EDTA, and 0.5% (w/v) PVP at 4°C.[8]
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the crude protein extract.
Purification of this compound
A multi-step purification process is employed to isolate this compound to homogeneity.
Protocol:
-
Ammonium Sulfate Precipitation: Fractionally precipitate the proteins in the crude extract by adding ammonium sulfate. The fraction precipitating between 30% and 85% saturation, which contains this compound, is collected by centrifugation.[8][10]
-
Size-Exclusion Chromatography: Resuspend the ammonium sulfate pellet in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) and apply it to a size-exclusion chromatography column (e.g., Sephacryl S-100) to separate proteins based on their molecular weight.[8]
-
Ion-Exchange Chromatography: Further purify the this compound-containing fractions using ion-exchange chromatography. Given this compound's isoelectric point of 5.4, cation-exchange chromatography (e.g., using a CM-Sepharose column) at a pH below 5.4 or anion-exchange chromatography (e.g., using a DEAE-Sepharose column) at a pH above 5.4 can be employed.[9][10]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For final polishing and to achieve high purity, RP-HPLC on a C18 column is often used.[10]
Figure 1: Experimental workflow for the extraction and purification of this compound.
Characterization of this compound
The purity and identity of the isolated this compound are confirmed using several analytical techniques.
Protocols:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To determine the molecular weight and assess the purity of the protein.[10]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to obtain an accurate molecular mass of the protein.[10]
-
Edman Degradation: To determine the N-terminal amino acid sequence.[10]
-
Circular Dichroism (CD) Spectroscopy: To analyze the secondary structure of the protein.
Sweet Taste Signaling Pathway
The sweet taste of this compound is mediated by its interaction with the heterodimeric G-protein coupled receptor (GPCR) composed of the T1R2 and T1R3 subunits.[13][14] This interaction initiates a downstream signaling cascade that ultimately leads to the perception of sweetness in the brain.
Docking studies and mutagenesis experiments have revealed that this compound interacts with both the T1R2 and T1R3 subunits of the sweet taste receptor.[5][14] Specific amino acid residues on the surface of this compound, particularly in loop regions and at the C-terminus, have been identified as crucial for binding to the receptor and eliciting a sweet taste.[2][3] The binding of this compound is thought to occur between the cysteine-rich domains (CRDs) of the T1R2/T1R3 heterodimer.[5]
Figure 2: Simplified signaling pathway of this compound-induced sweet taste perception.
Recombinant Production
Due to the challenges associated with cultivating P. brazzeana on a large scale, significant research has focused on the recombinant production of this compound.[10] Various expression systems have been successfully employed, including bacteria (Escherichia coli), yeast (Pichia pastoris), and transgenic plants (e.g., maize and tobacco).[2][9][10] Recombinant production offers a more sustainable and scalable method for obtaining large quantities of this compound for commercial applications.
Conclusion
This compound stands out as a highly promising natural, low-calorie sweetener with exceptional stability and a desirable taste profile. The methodologies for its isolation from Pentadiplandra brazzeana are well-established, and the advent of recombinant production systems paves the way for its widespread application. A thorough understanding of its interaction with the sweet taste receptor provides a foundation for the rational design of novel sweeteners with enhanced properties. This technical guide serves as a comprehensive resource for researchers and industry professionals interested in harnessing the potential of this remarkable sweet protein.
References
- 1. This compound, a new high-potency thermostable sweet protein from Pentadiplandra brazzeana B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [chemeurope.com]
- 4. Physicochemical Properties and Applications of Sweet Proteins - Lifeasible [lifeasible.com]
- 5. Binding mode of this compound to the taste receptor based on crystal structure and docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. scielo.br [scielo.br]
- 10. This compound and Monellin: Chemical Analysis, Food Industry Applications, Safety and Quality Control, Nutritional Profile and Health Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sweet-Tasting Natural Proteins this compound and Monellin: Safe Sugar Substitutes for the Food Industry | MDPI [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Interactions of the Sweet Protein this compound with the Sweet Taste Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Key amino acid residues involved in multi-point binding interactions between this compound, a sweet protein, and the T1R2-T1R3 human sweet receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Brazzein-Sweet Taste Receptor Interaction: A Technical Guide for Researchers
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Brazzein, a small, heat-stable sweet protein isolated from the fruit of Pentadiplandra brazzeana, holds significant promise as a natural, low-calorie sweetener. Its interaction with the human sweet taste receptor, a heterodimeric G-protein coupled receptor (GPCR) composed of the T1R2 and T1R3 subunits, is a subject of intensive research. Understanding the precise molecular mechanisms governing this interaction is paramount for the rational design of novel sweeteners and taste modulators. This technical guide provides an in-depth overview of the this compound-T1R2/T1R3 interaction, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the associated signaling pathways and experimental workflows.
The Sweet Taste Receptor: T1R2-T1R3
The perception of sweet taste is primarily mediated by the T1R2-T1R3 receptor, a member of the Class C family of GPCRs. Each subunit possesses a large extracellular Venus Flytrap Module (VFTM), a Cysteine-Rich Domain (CRD), and a seven-transmembrane domain (TMD). While small molecule sweeteners like sucrose and aspartame are thought to bind within the VFTM of the T1R2 subunit, sweet proteins like this compound exhibit a more complex, multi-point interaction with the receptor heterodimer.
This compound's Interaction Landscape with the T1R2-T1R3 Receptor
Docking simulations and mutagenesis studies suggest that this compound interacts with both the T1R2 and T1R3 subunits. The proposed binding model, often referred to as the "wedge model," posits that this compound stabilizes the active conformation of the receptor by binding to a secondary site, rather than the orthosteric site for small sweeteners.
Key interaction sites on this compound have been identified through extensive site-directed mutagenesis studies. These sites are distributed across the protein's surface and include residues in Loop43 (Site 1), the N- and C-termini and adjacent loops (Site 2), and Loop9–19 (Site 3).
On the receptor side, evidence points to the involvement of the VFTM of T1R2 and the CRD of T1R3 in this compound binding. Specifically, mutations in the CRD of hT1R3 have been shown to selectively impair the receptor's activation by this compound. Docking studies also suggest that this compound binds between the two CRDs of the heterodimer complex.
Quantitative Analysis of this compound-Receptor Interaction
The sweetness of this compound and its mutants is a key quantitative measure of its interaction with the T1R2-T1R3 receptor. Various studies have quantified the sweetness intensity relative to sucrose or wild-type this compound.
| This compound/Mutant | Sweetness Potency (relative to sucrose on a weight basis) | Sweetness Potency (relative to sucrose on a molar basis) | Reference |
| Wild-type this compound | 500-2000x | ~17,000x | |
| H31R/E36D/E41A | - | 22,500x | |
| D40K | 3x sweeter than wild-type | - | |
| Recombinant this compound (tobacco) | ~1330x | ~25,200x |
| This compound Mutant | Relative Sweetness Score (compared to 2% sucrose) | Normalized Response (in vitro assay) | Reference |
| Wild Type (WT) | ~1.0 | ~1.0 | |
| R43A | Significantly reduced | ~0.2 | |
| Y39A | Greatly reduced | ~0.1 | |
| H31R | Significantly increased | - | |
| E41A | Significantly sweeter | - |
Experimental Protocols
Site-Directed Mutagenesis of this compound and the T1R2-T1R3 Receptor
This technique is fundamental for identifying key residues involved in the interaction.
Objective: To introduce specific amino acid substitutions in this compound or the T1R2/T1R3 receptor subunits to assess their impact on sweetness perception or receptor activation.
Methodology:
-
Template Preparation: A plasmid vector containing the cDNA sequence of this compound or the respective receptor subunit is prepared.
-
Primer Design: Oligonucleotide primers containing the desired mutation are designed. These primers are complementary to the template DNA, with the exception of the mismatched base(s) that introduce the mutation.
-
PCR Amplification: A polymerase chain reaction (PCR) is performed using the template DNA and the mutagenic primers. The PCR amplifies the entire plasmid, incorporating the desired mutation.
-
Template Digestion: The parental, non-mutated DNA template is digested using a methylation-sensitive restriction enzyme, such as DpnI. The newly synthesized, mutated DNA is not methylated and remains intact.
-
Transformation: The mutated plasmid DNA is transformed into competent E. coli cells for amplification.
-
Verification: The presence of the desired mutation is confirmed by DNA sequencing.
-
Protein Expression and Purification: For this compound mutants, the mutated gene is expressed in a suitable host system (e.g., E. coli, Pichia pastoris) and the protein is purified. For receptor mutants, the plasmids are used for transfection in cell-based assays.
Cell-Based Calcium Mobilization Assay for Receptor Activation
This in vitro assay is used to measure the functional response of the T1R2-T1R3 receptor to this compound and its mutants.
Objective: To quantify the activation of the heterologously expressed human sweet taste receptor by measuring downstream calcium mobilization.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and co-transfected with plasmids encoding human T1R2, T1R3, and a promiscuous G-protein chimera (e.g., Gα16-gustducin 44). The G-protein chimera is essential for coupling the receptor activation to the phospholipase C pathway, leading to calcium release.
-
Dye Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Ligand Stimulation: The cells are stimulated with varying concentrations of this compound or its mutants.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity of the dye using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response is normalized to the response of a known agonist (e.g., neotame) to determine the relative activation potency of the this compound variants.
Visualizing the Mechanisms
This compound-T1R2/T1R3 Signaling Pathway
Caption: Downstream signaling cascade upon this compound binding to the T1R2-T1R3 receptor.
Experimental Workflow for Site-Directed Mutagenesis and Functional Analysis
Caption: Workflow for elucidating structure-function relationships of this compound.
Conclusion and Future Directions
The interaction between this compound and the T1R2-T1R3 sweet taste receptor is a complex, multi-faceted process. While significant progress has been made in identifying key interacting residues and the overall binding mode, high-resolution structural data of the this compound-receptor complex is still lacking. Such information would be invaluable for a more precise understanding of the activation mechanism and for the structure-based design of novel sweeteners with improved taste profiles and potency. Further research focusing on co-crystallization or cryo-electron microscopy of the complex, coupled with advanced computational modeling, will be instrumental in advancing the field of sweet taste perception and sweetener development.
The Sweetness of Brazzein: A Molecular and Structural Perspective
A Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide explores the molecular basis of brazzein's potent sweetness and its intricate protein structure. This compound, a small, heat-stable protein isolated from the fruit of the West African plant Pentadiplandra brazzeana, holds significant promise as a low-calorie sugar substitute. This document provides a comprehensive overview of its quantitative sweetness, structural characteristics, the mechanism of its interaction with the sweet taste receptor, and detailed experimental protocols for its study.
Quantitative Analysis of this compound's Properties
This compound's appeal as a sweetener is underscored by its remarkable potency and stability. The following tables summarize key quantitative data gathered from various studies.
Table 1: Sweetness Potency of this compound and its Variants
| Compound | Sweetness Potency (relative to sucrose on a weight basis) | Sweetness Potency (relative to sucrose on a molar basis) | Reference(s) |
| Wild-type this compound | 500 - 2,000x | 9,500 - 37,500x | [1][2][3][4][5] |
| des-pGlu1-brazzein | ~2x sweeter than the major form | - | [6][7][8] |
| D40K mutant | 3x sweeter than wild-type | - | [9] |
| H31R/E36D/E41A mutant | up to 18x sweeter than wild-type | 22,500x | [4][10] |
| Recombinant this compound (tobacco) | ~1,330x | - | [11] |
| Recombinant this compound (E. coli) | 1,800x | - | [4] |
Table 2: Physicochemical Stability of this compound
| Condition | Stability | Reference(s) |
| Temperature | Stable up to 80-98°C for several hours | [3][5][6][12][13][14] |
| pH | Stable over a broad range of 2.5 to 8.0 | [3][14] |
The Structural Blueprint of this compound's Sweetness
This compound is the smallest of the known sweet-tasting proteins, with a molecular weight of approximately 6.5 kDa.[3][13] Its compact and stable structure is key to its potent and persistent sweet taste.
The protein consists of a single polypeptide chain of 54 amino acid residues.[3][15] Its tertiary structure is characterized by one α-helix and three antiparallel β-sheets, a fold that is stabilized by four intramolecular disulfide bonds.[3][16][17] This structural motif, known as a cysteine-stabilized αβ (CSαβ) fold, contributes to this compound's exceptional thermal and pH stability.[17]
Nuclear Magnetic Resonance (NMR) and X-ray crystallography studies have been instrumental in elucidating this compound's three-dimensional structure.[15][16][18] These studies have revealed that specific regions of the protein are crucial for its interaction with the sweet taste receptor. These include loops between residues 9-19, 30-33, and 38-45, as well as the N- and C-termini.[3][6][19] Mutational studies have identified key amino acid residues, such as those at positions 29, 31, 36, 41, and 43, as being critical for modulating the intensity of sweetness.[10][20][19][21][22] The surface charge of the protein also plays a significant role in its interaction with the receptor.[10][20][19]
Molecular Mechanism of Sweet Taste Perception
This compound elicits its sweet taste by interacting with the heterodimeric G-protein coupled receptor (GPCR) T1R2-T1R3, which is the primary receptor responsible for sweet taste perception in humans.[1][2] The interaction is thought to be a multi-point binding event, where different regions of the this compound molecule make contact with the receptor.[10][20][19]
While the precise binding mode is still under investigation, current models suggest that this compound binds primarily to the T1R2 subunit of the receptor, with some contacts also made with the T1R3 subunit.[1] This interaction is proposed to stabilize the active conformation of the receptor, initiating a downstream signaling cascade.
Sweet Taste Signaling Pathway
The binding of this compound to the T1R2-T1R3 receptor triggers a series of intracellular events that culminate in the perception of sweetness. This signaling pathway is illustrated in the diagram below.
Caption: The canonical sweet taste signaling pathway initiated by this compound binding.
Upon activation of the T1R2-T1R3 receptor by this compound, the associated G-protein, gustducin, is activated.[1][15][16] The α-subunit of gustducin then activates phospholipase C-β2 (PLCβ2).[21][23] PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[21][23] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[2][21] The increase in intracellular Ca²⁺ activates the transient receptor potential cation channel member M5 (TRPM5), which allows an influx of sodium ions (Na⁺), causing depolarization of the taste receptor cell.[1][3] This depolarization ultimately triggers the release of ATP, which acts as a neurotransmitter to signal to the afferent nerve fibers, sending the sweet taste signal to the brain.[1][3]
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of this compound.
Recombinant Expression and Purification of this compound in E. coli
A common method for producing this compound for research purposes is through recombinant expression in Escherichia coli. The following is a generalized protocol based on several published methods.[18][24][25][26]
Experimental Workflow for this compound Expression and Purification
References
- 1. Frontiers | Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xray.greyb.com [xray.greyb.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2017130222A9 - Process for extracellular secretion of this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized production and quantification of the tryptophan-deficient sweet-tasting protein this compound in Kluyveromyces lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gustducin - Wikipedia [en.wikipedia.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 13. academic.oup.com [academic.oup.com]
- 14. Gustducin and its role in taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transduction of bitter and sweet taste by gustducin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Efficient and rapid protein expression and purification of small high disulfide containing sweet protein this compound in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Taste 1 receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 21. tripod.nih.gov [tripod.nih.gov]
- 22. bio.libretexts.org [bio.libretexts.org]
- 23. researchgate.net [researchgate.net]
- 24. openbiotechnologyjournal.com [openbiotechnologyjournal.com]
- 25. researchgate.net [researchgate.net]
- 26. Dedicated to bakers, pastry chefs and chocolatiers [puratos.com]
The Sweet Secret of Central Africa: A Technical Guide to the Natural Origin and Traditional Use of Brazzein
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brazzein, a protein of remarkable sweetness and stability, originates from the fruit of Pentadiplandra brazzeana Baillon, a plant indigenous to Central Africa. For centuries, the local populations have utilized this "oubli" fruit for its intense sweet taste. This technical guide delves into the botanical origins, traditional ethnobotanical applications, and the biochemical properties of this compound. It provides a comprehensive overview of the extraction and purification protocols, quantitative data on its sweetness and stability, and a detailed exploration of its interaction with the human sweet taste receptor. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering insights into the potential of this compound as a natural, low-calorie sweetener.
Natural Origin and Geographical Distribution
This compound is a sweet-tasting protein naturally found in the fruit of Pentadiplandra brazzeana Baillon, a species belonging to the Pentadiplandraceae family.[1][2] This plant is an evergreen shrub or liana that grows in the tropical regions of Central Africa.[1] Its geographical distribution spans several countries, including Angola, Cameroon, the Central African Republic, the Democratic Republic of Congo, Gabon, and Nigeria.[1][3] The plant, locally known as "oubli," produces large, red berries.[1][2] The sweet principle, this compound, is located in the pulp of these berries, surrounding the seeds.[2]
Traditional Ethnobotanical Uses
The people of Central Africa have a long history of utilizing various parts of the Pentadiplandra brazzeana plant for both nutritional and medicinal purposes. The most well-documented use is the consumption of the fruit's pulp by children and as a sweetener in maize porridge due to its intense sweetness.[1][4] The name "oubli," French for "forgot," is said to stem from the belief that the fruit's taste is so captivating it can make nursing infants forget their mother's milk.[2]
Beyond its sweetness, other parts of the plant hold significant value in traditional medicine. The roots, which have a taste reminiscent of horseradish, are widely used to address various health issues.[3] They are employed in remedies for problems related to childbirth, to stimulate milk production, and to ease the expulsion of the placenta.[3][5] Additionally, preparations from the roots and tubers are used to treat intestinal problems like dysentery and colic, as well as urogenital infections.[3] The roots are also considered to have laxative and purgative properties.[3] In some cultures, the roots are hung in houses with the belief that they repel snakes.[1][4]
Physicochemical Properties of this compound
This compound is a small protein with a molecular weight of approximately 6.5 kDa, consisting of 54 amino acid residues.[6] Its remarkable properties make it a subject of great interest for the food and pharmaceutical industries.
Sweetness Profile
This compound is intensely sweet, with its potency varying depending on the reference sucrose concentration.
| Property | Value | Reference |
| Sweetness (vs. 2% sucrose solution) | ~2000 times sweeter | [2] |
| Sweetness (vs. 10% sucrose solution) | ~500 times sweeter | [2] |
| Sweetness (on a weight basis) | 500-2000 times sweeter than sucrose | [6] |
| Taste Profile | Clean, sucrose-like with a slight delay and lingering aftertaste | [6] |
Stability Profile
One of the most significant advantages of this compound is its exceptional stability over a wide range of temperatures and pH levels.
| Condition | Stability | Reference |
| Temperature | Stable at 80°C for 4 hours | [2] |
| Stable at 98°C for 2 hours | [6] | |
| Retains sweetness after incubation at 100°C for up to 4 hours | ||
| pH Range | Stable from pH 2.5 to 8 | [6] |
Experimental Protocols
Extraction and Purification of this compound from Pentadiplandra brazzeana
The following protocol outlines the key steps for the isolation and purification of this compound from the fruit pulp of P. brazzeana.
Materials:
-
Ripe fruits of Pentadiplandra brazzeana
-
Extraction Buffer: 0.1 M phosphate buffer (pH 7.0) containing 5% glycerol, 0.1 mM DTT, 20 µM PMSF, 0.1 mM EDTA, and 0.5% (w/v) PVP
-
Ammonium sulfate
-
Sephacryl S-100 column
-
CM-Sepharose CL-6B column
-
Sodium citrate buffer (20 mM, pH 3.6)
-
Sodium chloride (NaCl)
Procedure:
-
Extraction:
-
Homogenize the fruit pulp in the extraction buffer at 4°C.[2]
-
Centrifuge the homogenate to remove solid debris.
-
-
Ammonium Sulfate Precipitation:
-
Gel Filtration Chromatography:
-
Dissolve the precipitate in 50 mM phosphate buffer (pH 7.0).
-
Apply the solution to a Sephacryl S-100 column to separate proteins based on size.[2]
-
Collect the fractions and assay for sweetness.
-
-
Ion Exchange Chromatography:
-
Pool the sweet-tasting fractions and apply them to a CM-Sepharose CL-6B column pre-equilibrated with 20 mM sodium citrate buffer (pH 3.6).[2]
-
Elute the bound proteins using a linear gradient of 0.1 M to 0.4 M NaCl in the same buffer.[2]
-
Collect fractions and identify those containing pure this compound through SDS-PAGE and sweetness testing.
-
Mechanism of Sweet Taste Perception
This compound elicits its sweet taste by interacting with the human sweet taste receptor, a G-protein coupled receptor (GPCR) composed of two subunits: T1R2 and T1R3.[1] The binding of this compound to this heterodimeric receptor initiates an intracellular signaling cascade, leading to the perception of sweetness.
This compound-Receptor Interaction
This compound is unique among sweet proteins in that it interacts with both the T1R2 and T1R3 subunits of the sweet taste receptor.[4] Specifically, it is proposed that this compound binds to the Venus flytrap module (VFTM) of the T1R2 subunit and the cysteine-rich domain (CRD) of the T1R3 subunit.[4] This multi-point interaction is crucial for the activation of the receptor.
Intracellular Signaling Pathway
The binding of this compound to the T1R2/T1R3 receptor triggers a conformational change, which in turn activates a gustducin-family G-protein. This activation leads to a series of intracellular events, culminating in the depolarization of the taste receptor cell and the transmission of a nerve impulse to the brain, which is interpreted as a sweet taste.
Caption: this compound sweet taste signaling pathway.
Conclusion
This compound, derived from the Central African Pentadiplandra brazzeana plant, represents a compelling natural, low-calorie sweetener with a rich history of traditional use. Its remarkable sweetness, stability, and clean taste profile position it as a promising candidate for various applications in the food, beverage, and pharmaceutical industries. This technical guide provides a foundational understanding of its natural origins, traditional significance, and the scientific basis for its sweet taste. Further research into its large-scale production and potential physiological effects will be crucial for unlocking its full potential as a globally utilized sweetener.
References
- 1. Key amino acid residues involved in multi-point binding interactions between this compound, a sweet protein, and the T1R2-T1R3 human sweet receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Comprehensive New Insights into Sweet Taste Transmission Mechanisms and Detection Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Brazzein: Heat and pH Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brazzein is a small, sweet-tasting protein isolated from the fruit of the West African plant Pentadiplandra brazzeana Baillon.[1][2] As a member of the sweet protein family, which includes thaumatin and monellin, this compound stands out due to its remarkable stability under conditions of extreme heat and a wide pH range.[2][3] Comprising 54 amino acid residues with a molecular mass of approximately 6.5 kDa, its compact structure is stabilized by four intramolecular disulfide bonds.[4][5] These characteristics, combined with its high sweetness potency—500 to 2,000 times that of sucrose on a weight basis—make this compound a compelling candidate for use as a natural, low-calorie sweetener in the food, beverage, and pharmaceutical industries.[1][6] This guide provides an in-depth review of this compound's key physicochemical properties, focusing on its thermal and pH stability, the experimental methods used for its characterization, and the molecular mechanism of its sweet taste perception.
General Physicochemical Properties
This compound's unique combination of small size, intense sweetness, and stability is rooted in its fundamental physicochemical characteristics. Its high solubility in water (>50 mg/mL) is a significant advantage for its application in various formulations.[6] The protein's three-dimensional structure, featuring an alpha-helix and three anti-parallel beta-sheets held together by a network of four disulfide bonds, is crucial for its stability and interaction with the sweet taste receptor.[6][7]
Table 1: General Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Mass | 6,473 Da (6.5 kDa) | [1][5] |
| Amino Acid Residues | 54 | [5] |
| Isoelectric Point (pI) | 5.4 | [5] |
| Sweetness Potency | 500-2,000x sweeter than sucrose (weight basis) | [6] |
| Water Solubility | > 50 mg/mL | [6] |
| Structure | Single polypeptide chain with 1 α-helix, 3 β-strands, 4 disulfide bonds | [6][7] |
Heat Stability of this compound
A defining feature of this compound is its exceptional thermostability, which distinguishes it from many other sweet proteins like monellin and thaumatin.[4] This property is critical for applications that involve pasteurization or other heat treatments during manufacturing. Multiple studies have confirmed that this compound retains its sweet taste and structural integrity after being subjected to high temperatures for extended periods. This stability is attributed to its compact globular structure, reinforced by the four disulfide bridges.[8]
Quantitative Heat Stability Data
The following table summarizes key findings from various studies on the thermal stability of this compound. The protein maintains its sweetness after incubation at temperatures as high as 100°C.
Table 2: Summary of this compound Heat Stability Studies
| Temperature | Duration | Observation | References |
| 80°C | 4 hours | Sweetness was not destroyed; protein remained undenatured. | [1][4][5] |
| 80°C | 4.5 hours | Sweetness persisted. | [5][9] |
| 98°C | 2 hours | This compound remained stable. | [5][6] |
| 70-100°C | 1-8 hours | Investigated changes in secondary and tertiary structures. | |
| 100°C | 4 hours | No change in structure was observed, and it retained its sweet taste. | |
| 80, 90, 95, 100°C | 2 hours | Structural changes were investigated, primarily affecting residues 6-14 and 36-45. | [10][11][12] |
Experimental Protocols for Assessing Thermal Stability
The evaluation of this compound's thermal stability involves a combination of sensory analysis and biophysical techniques to correlate structural changes with functional (taste) outcomes.
-
Sensory Analysis (Taste Panel): This is the ultimate functional assay for a sweetener. Aqueous solutions of this compound (e.g., 1 mg/mL) are incubated in water baths at specific temperatures (e.g., 80°C) for set time intervals.[1] Aliquots are then cooled and presented to a trained taste panel to compare their sweetness intensity against a series of standard sucrose solutions (e.g., 2% and 10% sucrose).[1][7] This method directly measures the retention of the desired sweet taste.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for monitoring changes in the secondary and tertiary structure of proteins.[13] To assess thermal stability, a solution of purified this compound is placed in a quartz cuvette in a spectropolarimeter equipped with a temperature controller. CD spectra are recorded across a range of temperatures (e.g., 70°C to 100°C) over time. By monitoring the changes in the CD signal, particularly in the far-UV region (for secondary structure), researchers can determine the melting temperature (Tm) and observe heat-induced denaturation or conformational changes.[13]
-
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This advanced technique provides high-resolution information on protein conformation and dynamics.[11] this compound samples are heated to various temperatures (80, 90, 95, and 100°C) for a set duration (e.g., 2 hours).[11] The samples are then diluted in a D₂O buffer, causing the hydrogen atoms on the protein backbone to exchange with deuterium. The rate of exchange is dependent on the solvent accessibility of the backbone amides. Regions that are tightly folded are protected from exchange, while flexible or unfolded regions exchange more rapidly. The protein is then digested, and the resulting peptides are analyzed by mass spectrometry to measure the degree of deuterium uptake in specific regions. This method has been used to identify the precise residues (6-14 and 36-45) in this compound that are most affected by thermal inactivation.[10][11]
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. The recent development of a sweet-tasting this compound and its potential industrial applications (2016) | Fabrice Neiers | 9 Citations [scispace.com]
- 4. Physicochemical Properties and Applications of Sweet Proteins - Lifeasible [lifeasible.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Key amino acid residues involved in multi-point binding interactions between this compound, a sweet protein, and the T1R2-T1R3 human sweet receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Label-free analytical characterization of this compound produced with the filamentous fungus Trichoderma reesei [frontiersin.org]
- 9. scielo.br [scielo.br]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Study on the Thermal Stability of the Sweet-Tasting Protein this compound Based on Its Structure-Sweetness Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - Study on the Thermal Stability of the Sweet-Tasting Protein this compound Based on Its StructureâSweetness Relationship - American Chemical Society - Figshare [acs.figshare.com]
- 13. The Methods of Measuring Protein Thermal Stability | MtoZ Biolabs [mtoz-biolabs.com]
An In-depth Technical Guide to the Brazzein Protein: Sequence, Structure, and Disulfide Arrangement
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Brazzein protein, a small, intensely sweet protein with significant potential in the food and pharmaceutical industries. This document details its amino acid sequence, the critical arrangement of its disulfide bonds for structural integrity and function, and the experimental methodologies employed to elucidate these features.
This compound Protein Sequence
This compound is a single polypeptide chain composed of 54 amino acid residues.[1][2] Its primary structure, as adapted from the Swiss-Prot biological database, is presented in Table 1.[1] The protein exists in two forms: a major form with a pyroglutamic acid (pGlu) at the N-terminus and a minor form lacking this modification.[3] The minor form is reported to be approximately twice as sweet as the major form.[3]
Table 1: Amino Acid Sequence of this compound
| Sequence |
| QDKCKKVYEN YPVSKCQLAN QCNYDCKLDK HARSGECFYD EKRNLQCICD YCEY |
Note: The sequence represents the major form of this compound, with 'Q' at the N-terminus representing pyroglutamic acid.[1]
Disulfide Bond Arrangement
The remarkable stability of this compound to heat and a wide pH range is largely attributed to its four intramolecular disulfide bonds.[1][4][5] These covalent linkages are crucial for maintaining the protein's three-dimensional structure and, consequently, its sweet-tasting properties. The specific arrangement of these bonds has been determined through a combination of mass spectrometric analysis and amino acid sequencing of cystine-containing peptides.[6] The established disulfide connectivity is detailed in Table 2.
Table 2: Disulfide Bond Connectivity in this compound
| Cysteine Residue 1 | Cysteine Residue 2 |
| Cys4 | Cys52 |
| Cys16 | Cys37 |
| Cys22 | Cys47 |
| Cys26 | Cys49 |
Experimental Protocols
The determination of this compound's primary and tertiary structures, including the precise mapping of its disulfide bridges, has been accomplished through a combination of sophisticated analytical techniques.
Amino Acid Sequencing
The amino acid sequence of this compound was determined using automated Edman degradation.[7][8]
Methodology:
-
Protein Preparation: Purified this compound was subjected to S-pyridylethylation or S-carboxymethylation to derivatize the cysteine residues.[7] For N-terminal deblocking of the major form, the protein was treated with pyroglutamate aminopeptidase.[7]
-
Enzymatic Digestion: The derivatized protein was digested with enzymes such as trypsin and Staphylococcus aureus V8 protease to generate smaller peptide fragments.[7]
-
Peptide Separation: The resulting peptides were separated using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
-
Sequencing: The purified peptides were then sequenced using an automated protein sequencer.[7]
Disulfide Bond Analysis
The assignment of the four disulfide bonds was a critical step in understanding this compound's structure and stability. This was achieved primarily through mass spectrometry.
Methodology:
-
Enzymatic Digestion: Native this compound, with its disulfide bonds intact, was found to be resistant to enzymatic hydrolysis under standard conditions.[6] To overcome this, digestion was carried out using thermolysin at a high enzyme-to-substrate ratio (1:1 w/w) at 50°C for 6 hours in a water at pH 5.5.[6]
-
Mass Spectrometric Analysis: The resulting peptide fragments, some of which contained intact disulfide bonds, were analyzed by mass spectrometry.[6]
-
Sequence Analysis: The cystine-containing peptides were then subjected to amino acid sequencing to identify the specific cysteine residues involved in each disulfide bridge.[6]
Three-Dimensional Structure Determination
The three-dimensional structure of this compound has been elucidated by both Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, providing detailed insights into its fold and the spatial arrangement of its residues.
NMR Spectroscopy: The solution structure of this compound was determined by proton NMR spectroscopy.[9][10][11]
-
Sample Preparation: Lyophilized this compound was dissolved in a solution of 10% D₂O at pH 5.2.
-
Data Acquisition: NMR spectra were acquired at 22°C.[9] A complete set of homonuclear and heteronuclear 2D and 3D NMR experiments were performed to assign the proton and heavy atom resonances and to generate distance and dihedral angle restraints.
-
Structure Calculation: The experimental restraints were used to calculate a family of structures that were then refined to produce a final, minimized average structure.[9] The NMR structure revealed one α-helix and three strands of an anti-parallel β-sheet.[1][10]
X-ray Crystallography: The crystal structure of this compound was determined to a resolution of 1.8 Å.[12][13]
-
Crystallization: Crystals of this compound were grown using the vapor diffusion method with sodium sulfate as the precipitant.[12][14] The crystals belong to the tetragonal space group I4(1)22, with unit-cell parameters a = b = 61.4 Å and c = 59.6 Å.[12][14]
-
Data Collection: X-ray diffraction data were collected from the crystals using a synchrotron radiation source.[12][14]
-
Structure Solution and Refinement: The structure was solved using molecular replacement and refined to yield the final atomic model. The crystal structure is largely similar to the solution structure but with some differences in loop regions and the presence of an additional α-helix.[5][15]
Quantitative Data
A summary of the key quantitative data for the this compound protein is presented in Table 3.
Table 3: Quantitative Properties of this compound
| Property | Value | Reference |
| Number of Amino Acids | 54 | [1][2] |
| Molecular Weight | ~6.5 kDa | [1][2] |
| Number of Disulfide Bonds | 4 | [1][4][5] |
| Sweetness (relative to sucrose on a weight basis) | 500 to 2000 times | [1] |
| X-ray Crystal Structure Resolution | 1.8 Å | [12][13] |
This compound-Receptor Interaction and Signaling Pathway
This compound elicits its sweet taste by interacting with the T1R2-T1R3 G-protein coupled receptor (GPCR) on the surface of taste bud cells.[16] This interaction is thought to be a multi-point binding event involving several regions on the this compound surface.[16] The binding of this compound to the T1R2-T1R3 receptor initiates an intracellular signaling cascade, leading to the perception of sweetness.
The diagram above illustrates the proposed signaling pathway initiated by this compound binding to the sweet taste receptor. This binding activates the G-protein gustducin, which in turn activates adenylate cyclase to produce cyclic AMP (cAMP). The increase in cAMP activates Protein Kinase A (PKA), which is thought to phosphorylate and close potassium ion channels. This closure leads to depolarization of the taste cell, triggering the release of neurotransmitters and sending a "sweet" signal to the brain.
Experimental Workflow for Structure Determination
The overall workflow for determining the complete structure of this compound, from its amino acid sequence to its three-dimensional fold and disulfide bond arrangement, is a multi-step process integrating various biochemical and biophysical techniques.
This diagram outlines the parallel and interconnected workflows required to fully characterize the this compound protein. It begins with the purification of the protein, which then serves as the starting material for determining the amino acid sequence, mapping the disulfide bonds, and elucidating the three-dimensional structure through NMR and X-ray crystallography. The integration of data from all these experimental avenues leads to the final, comprehensive model of the this compound protein.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound and Monellin: Chemical Analysis, Food Industry Applications, Safety and Quality Control, Nutritional Profile and Health Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Label-free analytical characterization of this compound produced with the filamentous fungus Trichoderma reesei [frontiersin.org]
- 4. Frontiers | New Insight Into the Structure-Activity Relationship of Sweet-Tasting Proteins: Protein Sector and Its Role for Sweet Properties [frontiersin.org]
- 5. New Insight Into the Structure-Activity Relationship of Sweet-Tasting Proteins: Protein Sector and Its Role for Sweet Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assignment of the disulfide bonds in the sweet protein this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. scielo.br [scielo.br]
- 9. rcsb.org [rcsb.org]
- 10. researchgate.net [researchgate.net]
- 11. Solution conformation of this compound by 1H nuclear magnetic resonance: resonance assignment and secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crystallization and preliminary X-ray analysis of this compound, a new sweet protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The structure of this compound, a sweet-tasting protein from the wild African plant Pentadiplandra brazzeana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Key amino acid residues involved in multi-point binding interactions between this compound, a sweet protein, and the T1R2-T1R3 human sweet receptor - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Genetic Basis of Gorilla Insensitivity to Brazzein's Sweetness: A Technical Guide
For Immediate Release
[CITY, STATE] – [DATE] – Researchers have identified key genetic mutations in the sweet taste receptor of gorillas that render them insensitive to the sweet taste of brazzein, a protein found in the fruit of the West African plant Pentadiplandra brazzeana. This in-depth technical guide provides a comprehensive overview of the genetic underpinnings of this phenomenon, targeted at researchers, scientists, and drug development professionals. The findings offer insights into the co-evolution of taste perception and dietary adaptations in primates and have implications for the development of novel sweeteners.
Executive Summary
Sweet taste perception is a critical factor in the dietary choices of primates, guiding them towards energy-rich food sources. The sweet taste receptor, a heterodimer of the TAS1R2 and TAS1R3 proteins, is responsible for detecting sweet compounds. This compound, a protein intensely sweet to humans and most Old World monkeys, surprisingly elicits no sweet sensation in gorillas. This insensitivity is attributed to specific amino acid substitutions in the gorilla's TAS1R3 protein, the primary binding site for this compound. This guide will delve into the genetic variations, the downstream signaling pathways, and the experimental methodologies used to elucidate this fascinating evolutionary adaptation.
Genetic Determinants of this compound Insensitivity in Gorillas
The primary genetic basis for the insensitivity of gorillas to this compound lies within the TAS1R3 gene, which codes for the T1R3 protein subunit of the sweet taste receptor. Research has pinpointed two critical amino acid substitutions in the gorilla T1R3 protein that are absent in humans and other this compound-tasting primates.[1][2]
Key Amino Acid Substitutions
A comparative sequence analysis of the TAS1R3 gene across various primate species has revealed two key mutations in the gorilla lineage at positions critical for this compound binding.[1][2]
| Amino Acid Position (Human) | Human Residue | Gorilla Residue | Implication for this compound Binding |
| 537 | Alanine (A) | Threonine (T) | Abolishes this compound response |
| 540 | Phenylalanine (F) | Serine (S) | Contributes to insensitivity |
Table 1: Gorilla-specific mutations in the TAS1R3 protein at this compound-critical positions.
These substitutions are located in the cysteine-rich domain (CRD) of the T1R3 receptor, a region demonstrated to be crucial for the binding of sweet-tasting proteins.[2][3] The change from the non-polar Alanine to the polar Threonine at position 537 is believed to be the primary determinant of this compound insensitivity.
Quantitative Analysis of this compound-Receptor Interaction
| Receptor | Ligand | EC50 (µM) | Assay Type | Reference |
| Human TAS1R2/TAS1R3 | This compound | ~1.5 - 5.0 | Calcium Mobilization Assay | [3] |
| Gorilla TAS1R2/TAS1R3 | This compound | Not Available | - | - |
Table 2: Quantitative data on this compound interaction with human and gorilla sweet taste receptors.
The lack of a measurable EC50 value for the gorilla receptor in the presence of this compound is a strong indicator of the profound insensitivity caused by the aforementioned genetic mutations.
Signaling Pathway of Sweet Taste Perception
The perception of sweet taste is initiated by the binding of a sweet ligand to the TAS1R2/TAS1R3 receptor, a G protein-coupled receptor (GPCR). This binding event triggers a conformational change in the receptor, activating a downstream signaling cascade.
In gorillas, the initial binding step of this compound to the TAS1R2/TAS1R3 receptor is disrupted due to the mutations in TAS1R3, preventing the initiation of this signaling cascade.
Experimental Protocols
The following section outlines the key experimental methodologies used to investigate the genetic basis of this compound insensitivity.
Site-Directed Mutagenesis of TAS1R3
To confirm the functional effect of the observed mutations, site-directed mutagenesis is performed to introduce the gorilla-specific residues into the human TAS1R3 gene and vice-versa.
References
- 1. Scholars@Duke publication: Potential arms race in the coevolution of primates and angiosperms: this compound sweet proteins and gorilla taste receptors. [scholars.duke.edu]
- 2. Systematic analysis reveals novel insight into the molecular determinants of function, diversity and evolution of sweet taste receptors T1R2/T1R3 in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]
Early investigations into the functional properties of brazzein
An In-depth Technical Guide to the Early Investigations into the Functional Properties of Brazzein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early scientific investigations into the functional properties of this compound, a sweet-tasting protein isolated from the fruit of Pentadiplandra brazzeana Baillon. The document focuses on quantitative data, detailed experimental protocols, and the underlying biochemical pathways involved in its sweet taste perception, as established in foundational research.
Quantitative Functional Properties of this compound
Early studies focused on quantifying this compound's remarkable sweetness and stability. This data is crucial for its potential application as a natural, low-calorie sweetener in the food and pharmaceutical industries.
Sweetness Potency
This compound's sweetness is significantly higher than that of sucrose. Its potency has been reported on both a weight and molar basis, often in comparison to a standard sucrose solution.
| Property | Value | Comparison Standard | Reference |
| Sweetness Potency (weight basis) | 500-2000 times sweeter | Sucrose | [1][2] |
| Sweetness Potency (weight basis) | ~1330 times sweeter | Sucrose | [3] |
| Sweetness Potency (molar basis) | ~9500 times sweeter | 2% Sucrose solution | [3] |
| Sweetness Potency (molar basis) | ~25,200 times sweeter | Sucrose | [3] |
| Sweetness Potency (molar basis) | 37,500 times sweeter | 2% Sucrose solution | [4][5] |
Note: The major form of this compound contains a pyroglutamate at its N-terminus, while the minor form lacks this residue and is reported to be nearly twice as sweet as the major form.[3]
Stability Profile
A key characteristic of this compound is its exceptional stability across a wide range of temperatures and pH levels, a significant advantage over many other protein-based sweeteners.
| Condition | Observation | Reference |
| Temperature Stability | ||
| 80°C for 4 hours | Remained non-denatured and retained sweetness | [3] |
| 80°C for 4.5 hours | Sweetness persisted | [3] |
| 98°C for 2 hours | Did not lose sweetness | [2][6][7] |
| 100°C for up to 4 hours | No change in structure and retained sweet taste activity | |
| pH Stability | ||
| pH 2.5 - 8.0 | Stable | [2] |
| Wide pH range | Good stability | [3] |
Experimental Protocols
Detailed methodologies from early investigations are provided below for key experiments related to this compound's production, purification, and sensory analysis.
Recombinant this compound Expression and Purification
Early research relied on recombinant expression systems to produce sufficient quantities of this compound for functional studies. Escherichia coli and Kluyveromyces lactis were common hosts.
-
Gene Synthesis and Cloning : A synthetic gene encoding the minor form of this compound, with codon usage optimized for E. coli, was cloned into an expression vector at the 3' end of a His6-SUMO (Small Ubiquitin-like Modifier) gene.[8]
-
Host Strain : E. coli strain BL21-CodonPlus(DE3)RIPL was used for optimal expression.[8]
-
Induction : Protein expression was induced with 0.5 mM IPTG at mid-log phase (OD600nm ~0.6).[8]
-
Culture Conditions : Cells were grown for 24 hours at 25°C post-induction.[8]
-
Cell Lysis : Harvested cells were lysed using either BugBuster reagent or a lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 6.8) supplemented with lysozyme and PMSF, followed by sonication.[8]
-
Purification of Fusion Protein : The soluble His6-SUMO-brazzein fusion protein was purified from the cell lysate using Ni-NTA column chromatography under native conditions.[8]
-
Cleavage of Fusion Protein : The His6-SUMO tag was cleaved by SUMO protease 1.[8]
-
Final Purification : Pure this compound was obtained by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
-
Host and Vector : The this compound gene was expressed in the yeast Kluyveromyces lactis using the pKLAC2 vector.[9]
-
Culture Conditions : Transformed K. lactis was cultured in YPGlu medium (pH 7.0) at 25°C.[10]
-
Induction : this compound expression was induced during the stationary phase by adding a glucose:galactose mixture at a 1:2 weight ratio.[10]
-
Initial Purification (Heat Treatment) : The culture was subjected to heat treatment at 80°C for 1 hour to denature and precipitate host proteins.[10]
-
Chromatography : The supernatant containing this compound was purified using carboxymethyl-sepharose cation exchange chromatography.[10]
Sensory Analysis of Sweetness
Human taste panels were the primary method for quantifying the sweetness of this compound.
-
Panelists : A panel of human subjects (e.g., 15 individuals) was used.[3]
-
Methodology : A double-blind test was often employed to prevent bias.[3]
-
Sample Preparation : this compound solutions were prepared in deionized water at a specific concentration (e.g., 100 µg/mL) and adjusted to a neutral pH.[5]
-
Sample Delivery : A small volume of the sample (e.g., 150 µL) was delivered to the anterior part of the tongue.[5]
-
Evaluation : Panelists scored the sweetness intensity of the this compound solution relative to a series of sucrose reference standards (e.g., 1.0% to 5.0% sucrose solutions).[11]
-
Statistical Analysis : The data was statistically analyzed, often using repeated measures ANOVA, to determine the significance of the results.[5]
Visualizing Molecular and Experimental Pathways
Graphviz diagrams are used to illustrate the sweet taste signaling pathway and the experimental workflows for this compound research.
Sweet Taste Signaling Pathway
This compound elicits a sweet taste by interacting with the T1R2-T1R3 G-protein coupled receptor on the surface of taste bud cells.
Caption: Simplified signaling cascade for this compound-induced sweet taste perception.
Experimental Workflow: Recombinant this compound Production in E. coli
The following diagram outlines the key steps for producing and purifying recombinant this compound using an E. coli expression system.
Caption: Workflow for recombinant this compound production and purification.
Experimental Workflow: Sensory Analysis
This diagram illustrates the process of evaluating the sweetness of this compound using a human taste panel.
Caption: Workflow for the sensory evaluation of this compound's sweetness.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. Interactions of the Sweet Protein this compound with the Sweet Taste Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Evaluation of New Analogs of the Sweet Protein this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and Monellin: Chemical Analysis, Food Industry Applications, Safety and Quality Control, Nutritional Profile and Health Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficient and rapid protein expression and purification of small high disulfide containing sweet protein this compound in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Optimized production and quantification of the tryptophan-deficient sweet-tasting protein this compound in Kluyveromyces lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]
Methodological & Application
Recombinant Brazzein Expression in E. coli Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brazzein, a small, heat-stable, and intensely sweet protein originally isolated from the fruit of Pentadiplandra brazzeana Baillon, presents a compelling alternative to traditional sweeteners in the food, beverage, and pharmaceutical industries. Its sugar-like taste profile and stability across a wide range of pH and temperatures make it a prime candidate for commercial development. However, extraction from its natural source is not economically viable for large-scale production. Consequently, recombinant expression systems, particularly in Escherichia coli, have been extensively explored to produce this compound in a cost-effective and scalable manner.
This document provides detailed application notes and protocols for the expression of recombinant this compound in E. coli. It covers various expression strategies, including intracellular soluble expression, inclusion body formation, and secretory production, with a focus on maximizing yield and obtaining biologically active, sweet-tasting protein.
Key Challenges in Recombinant this compound Expression
The production of functional this compound in E. coli is not without its challenges. As a small protein of 53-54 amino acids, it can be susceptible to proteolytic degradation within the host cell. Furthermore, the formation of four crucial disulfide bonds is essential for its three-dimensional structure and, consequently, its sweet taste. The reducing environment of the E. coli cytoplasm is not conducive to the formation of these bonds, often leading to misfolded, insoluble, and non-functional protein aggregates known as inclusion bodies.
Strategies to overcome these hurdles include the use of fusion tags to enhance solubility and aid in purification, codon optimization of the this compound gene for efficient translation in E. coli, and directing the protein to the periplasmic space where disulfide bond formation is more favorable.
Data Presentation: Comparison of Expression Strategies
The following table summarizes quantitative data from various studies on recombinant this compound expression in E. coli, highlighting the impact of different host strains, fusion tags, and cellular localization on the final protein yield.
| Expression Strategy | Host Strain | Vector System | Fusion Tag/Signal Peptide | Cellular Localization | Yield (mg/L) | Reference |
| Intracellular (Soluble) | E. coli BL21(DE3) | pET-28a | His-tag | Cytoplasm | 1.8 - 2.3 | [1][2] |
| Intracellular (Soluble) | E. coli SHuffle® T7 Express | pET-28a | His-tag | Cytoplasm | 7.2 - 8.4 | [1][2] |
| Intracellular (Soluble) | E. coli BL21-CodonPlus (DE3)RIPL | pSUMO | His₆-SUMO | Cytoplasm | Not explicitly quantified, but described as "high-level production" | [3] |
| Intracellular (Soluble) | E. coli | pMAL | Maltose-Binding Protein (MBP) | Cytoplasm | Described as "best yields" compared to GST fusion | [4] |
| Periplasmic Secretion | E. coli BL21 Star (DE3) | pET-based | pelB leader sequence | Periplasm | ~6.7 | [5] |
| Periplasmic/Extracellular Secretion | E. coli NEB Express | pSEVA234 | MalE signal peptide | Periplasm / Medium | 11.33 / 3.975 | [6][7] |
| Periplasmic/Extracellular Secretion | E. coli NEB Express | pSEVA234 | HstI signal peptide | Periplasm / Medium | 52.33 / 7.73 | [6][7] |
Experimental Workflows and Logical Relationships
To visualize the different paths for recombinant this compound production in E. coli, the following diagrams illustrate the key decision points and experimental flows.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient and rapid protein expression and purification of small high disulfide containing sweet protein this compound in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Production of Sweet-Tasting Protein in E. coli and Purification by Amylose Resin [jsciences.ut.ac.ir]
- 5. scispace.com [scispace.com]
- 6. Signal Peptide Selection for the Efficient Periplasmic and Secretive Expression of Recombinant this compound in Escherichia Coli [openbiotechnologyjournal.com]
- 7. openbiotechnologyjournal.com [openbiotechnologyjournal.com]
Application Notes and Protocols for Brazzein Production in Pichia pastoris
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the heterologous production and secretion of the sweet-tasting protein, brazzein, using the methylotrophic yeast Pichia pastoris (also known as Komagataella phaffii). P. pastoris is a highly effective and safe host for producing functional this compound in significant quantities, owing to its ability to perform post-translational modifications and efficiently secrete recombinant proteins.[1][2] this compound, a small protein with exceptional heat and pH stability, holds great promise as a natural, low-calorie sweetener.[1][2][3]
I. Overview of this compound Production in Pichia pastoris
The production of recombinant this compound in P. pastoris involves several key stages, from the initial design of the expression vector to the final purification of the secreted protein. The yeast's capacity for high-density cell growth in defined minimal media facilitates a more straightforward purification process, as it secretes very few native proteins.[4] The choice of a suitable signal peptide is critical for efficient secretion of this compound into the culture medium, which in turn simplifies downstream processing and ensures the protein is correctly folded with the four essential disulfide bonds required for its sweet taste.[1][2]
II. Quantitative Data Summary
The yield of secreted this compound is highly dependent on the chosen expression strategy, particularly the signal peptide used to direct secretion. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Comparison of Different Signal Peptides on this compound Secretion Yield
| Signal Peptide | Origin | This compound Yield (mg/L) | Reference |
| Chicken Lysozyme | Gallus gallus | ~345 | [5] |
| Human Lysozyme | Homo sapiens | ~300 | [1] |
| S. cerevisiae α-mating factor | Saccharomyces cerevisiae | ~90 - 283 | [1][3][5] |
| Q1-bra | Not naturally occurring | ~30 | [3][6][7] |
| des-pyrE-bra | Pentadiplandra brazzeana | ~90 | [3][6][7] |
Table 2: this compound Production Yields Under Different Expression Systems and Conditions
| Expression System | Promoter | This compound Type | Yield (g/L) | Purity | Reference |
| P. pastoris | pGAP (constitutive) | Type II | Not specified, but enhanced with O2 stress | Not specified | [4] |
| P. pastoris | pGAP (constitutive) | Type III | ~0.126 (from 1000L) | 98% | [4][8] |
| P. pastoris | AOX1 (methanol-inducible) | pyrE-bra | ~0.09 | Not specified | [3][9] |
| P. pastoris | AOX1 (methanol-inducible) | des-pyrE-bra | ~0.09 | Not specified | [3][9] |
| P. pastoris | AOX1 (methanol-inducible) | Q1-bra | ~0.03 | Not specified | [3][9] |
III. Experimental Workflows and Signaling Pathways
A. General Experimental Workflow for this compound Production
The overall process for producing and purifying recombinant this compound from P. pastoris is outlined below. This workflow starts with the synthesis of a codon-optimized this compound gene and concludes with the purification of the active protein.
Caption: General experimental workflow for this compound production.
B. Secretion Pathway of Recombinant this compound
The secretion of this compound in P. pastoris is a guided process initiated by an N-terminal signal peptide. This peptide directs the nascent polypeptide chain into the endoplasmic reticulum (ER), where it is cleaved, and the protein is correctly folded with the formation of disulfide bonds. From the ER, the folded this compound is transported through the Golgi apparatus and finally secreted out of the cell.
Caption: Simplified this compound secretion pathway in P. pastoris.
IV. Detailed Experimental Protocols
The following protocols are synthesized from published research and provide a detailed guide for the production and purification of this compound in P. pastoris.
Protocol 1: Expression Vector Construction
-
Gene Synthesis and Codon Optimization:
-
Signal Peptide Fusion:
-
Ligation into Expression Vector:
-
Digest the codon-optimized this compound gene and the P. pastoris expression vector (e.g., pPIC9K or pPpT4_Alpha_S, which often contains the AOX1 promoter for methanol-inducible expression) with the selected restriction enzymes.[10][11]
-
Ligate the digested this compound gene into the linearized vector using T4 DNA ligase.
-
Transform the ligation product into competent E. coli cells for plasmid amplification.
-
Isolate and purify the recombinant plasmid DNA and verify the correct insertion by restriction digestion and DNA sequencing.
-
Protocol 2: Pichia pastoris Transformation and Screening
-
Vector Linearization:
-
Linearize the recombinant expression vector (e.g., pPIC9K-Bra) with a suitable restriction enzyme (e.g., SalI) to facilitate integration into the P. pastoris genome.[10]
-
-
Preparation of Competent Cells:
-
Grow P. pastoris strain GS115 in YPD medium to an OD600 of 1.3-1.5.
-
Harvest the cells by centrifugation and wash them with sterile, ice-cold water, followed by washes with ice-cold 1 M sorbitol.
-
Resuspend the cells in a small volume of ice-cold 1 M sorbitol to prepare competent cells.
-
-
Electroporation:
-
Mix the linearized plasmid DNA with the competent P. pastoris cells.
-
Transfer the mixture to a pre-chilled electroporation cuvette.
-
Perform electroporation using an appropriate electroporator.
-
-
Selection and Screening:
-
Immediately after electroporation, add ice-cold 1 M sorbitol to the cuvette and spread the cell suspension on regeneration dextrose (MD) plates.
-
Incubate the plates at 30°C for 2-4 days until colonies appear.
-
Screen individual transformants for this compound expression by inoculating them into a small volume of buffered minimal glycerol (BMGY) medium, followed by induction in buffered minimal methanol (BMM) medium.
-
Analyze the culture supernatant for this compound expression using SDS-PAGE.
-
Protocol 3: this compound Production in Shake Flasks
-
Inoculum Preparation:
-
Inoculate a single colony of a high-expressing P. pastoris clone into BMGY medium.
-
Grow the culture at 30°C with vigorous shaking (250-300 rpm) until it reaches the late exponential phase.
-
-
Induction of Expression:
-
Harvest the cells by centrifugation and resuspend them in BMM medium to induce expression under the AOX1 promoter.
-
Continue to incubate at 30°C with vigorous shaking.
-
Maintain the induction by adding methanol to a final concentration of 0.5% (v/v) every 24 hours for a period of up to 6 days.[3]
-
-
Harvesting:
-
After the induction period, separate the yeast cells from the culture medium by centrifugation.
-
Collect the supernatant, which contains the secreted this compound.
-
Protocol 4: High-Density Fed-Batch Fermentation
-
Batch Phase:
-
Prepare a fermenter with a minimal salts medium containing glycerol as the carbon source.[12]
-
Inoculate the fermenter with a pre-culture of the this compound-expressing P. pastoris clone.
-
Run the batch phase at controlled temperature, pH, and dissolved oxygen levels until the initial glycerol is depleted.
-
-
Fed-Batch Phase:
-
Initiate a fed-batch phase by feeding a concentrated glycerol solution to achieve high cell density.
-
-
Induction Phase:
-
Harvesting:
-
At the end of the fermentation, harvest the culture and separate the supernatant containing this compound from the cells.
-
Protocol 5: Purification of Secreted this compound
-
Clarification and Dialysis:
-
Ion Exchange Chromatography:
-
Analysis and Final Formulation:
-
Analyze the eluted fractions for the presence and purity of this compound using SDS-PAGE.
-
Pool the pure fractions and dialyze them against the final desired buffer or water.
-
The final product can be stored as a solution or lyophilized for long-term storage.
-
V. Conclusion
Pichia pastoris stands out as a robust and efficient platform for the production of the sweet-tasting protein this compound. The protocols outlined in these application notes provide a comprehensive guide for researchers to successfully express, secrete, and purify functional this compound. Optimization of key parameters such as signal peptide selection, codon usage, and fermentation strategy can lead to significantly high yields of this promising natural sweetener, paving the way for its broader application in the food, beverage, and pharmaceutical industries.
References
- 1. Comparison of Different Signal Peptides for the Efficient Secretion of the Sweet-Tasting Plant Protein this compound in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Different Signal Peptides for the Efficient Secretion of the Sweet-Tasting Plant Protein this compound in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US8741621B2 - Enhanced production and purification of a natural high intensity sweetener - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. aminer.org [aminer.org]
- 7. Efficient production and characterization of the sweet-tasting this compound secreted by the yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20100112639A1 - Enhanced production and purification of a natural high intensity sweetener - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. [Optimization of plant des-pGlu1-Brazzein gene according to yeasty biased codons and its expression in Pichia pastoris] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimal fermentation conditions for growth and recombinant protein production in Pichia pastoris: Strain selection, ploidy level and carbon source - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of His-Tagged Brazzein Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brazzein is a small, heat-stable protein originally isolated from the fruit of Pentadiplandra brazzeana Baillon. Its intense sweetness, comparable to sucrose but without the caloric content, makes it a highly attractive candidate for development as a natural, low-calorie sweetener. To overcome the limitations of extraction from its natural source, recombinant DNA technology is employed for its production.
A particularly effective strategy involves expressing this compound in Escherichia coli as a fusion protein with a polyhistidine tag (His-tag) and a Small Ubiquitin-like Modifier (SUMO) tag. The N-terminal His-tag allows for efficient capture and purification via Immobilized Metal Affinity Chromatography (IMAC), while the SUMO tag significantly enhances the expression and solubility of the fusion protein, promoting correct folding.[1][2] This protocol describes a rapid, high-yield method for the purification of native this compound following its expression as a His6-SUMO-brazzein fusion protein in E. coli.[2]
Overview of the Purification Strategy
The purification workflow is a multi-step process designed to isolate pure, native this compound from the E. coli cell lysate. The process begins with the capture of the His6-SUMO-brazzein fusion protein on a Nickel-NTA (Ni-NTA) resin. Following elution, the fusion tag is enzymatically cleaved by a specific SUMO protease. A final polishing step using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates the liberated this compound from the cleaved His6-SUMO tag and the protease, resulting in a highly pure final product.
Caption: Experimental workflow for this compound purification.
Quantitative Data Summary
This protocol provides a high yield of pure, active this compound. The key performance metrics are summarized below.
| Parameter | Value | Source |
| Initial Purity (Post Ni-NTA) | >90% | [2] |
| Final Yield | ~50 mg pure this compound / 10 g wet cells | [2] |
| Cleavage Efficiency (SUMO Protease) | >90% | [2] |
| Relative Sweetness | ~2000x sweeter than 2% sucrose (w/w) | [2] |
Detailed Experimental Protocols
Protocol 1: Expression of His6-SUMO-Brazzein in E. coli
-
Inoculation: Inoculate a starter culture of 50 mL LB medium (with appropriate antibiotic) with a single colony of E. coli BL21(DE3) cells transformed with the His6-SUMO-brazzein expression vector.
-
Growth: Incubate the starter culture overnight at 37°C with shaking. Use this to inoculate 1 L of rich media in a 2.8 L baffled flask.
-
Induction: Grow the 1 L culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches ~0.6.
-
Expression: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Incubation: Shift the culture temperature to 25°C and continue incubation for 24 hours.[2]
-
Harvesting: Harvest the cells by centrifugation at 10,000 x g for 20 minutes at 4°C. The typical yield is 5-6 grams of wet cell paste per liter of culture.[2]
-
Storage: The cell pellet can be stored at -80°C until needed for purification.
Protocol 2: Cell Lysis and Lysate Preparation
-
Resuspension: Thaw the cell pellet on ice and resuspend it in ice-cold Lysis Buffer (see Table 2 for composition) at a ratio of 5 mL of buffer per gram of wet cell paste. Add lysozyme to a final concentration of 300 µg/mL and PMSF to 90 µg/mL.[2]
-
Lysis: Sonicate the cell suspension on ice. Use multiple short bursts (e.g., 10 seconds on, 30 seconds off) for a total sonication time of 8 minutes to prevent overheating and protein denaturation.[2]
-
Clarification: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet the cell debris.[2]
-
Collection: Carefully collect the supernatant, which contains the soluble His6-SUMO-brazzein fusion protein. This is the cleared lysate.
Protocol 3: Purification of His6-SUMO-Brazzein using Ni-NTA Affinity Chromatography
-
Resin Preparation: Prepare a Ni-NTA agarose column according to the manufacturer's instructions. Use approximately 1-2 mL of resin slurry per 10-20 mg of expected fusion protein.
-
Equilibration: Equilibrate the column with 5-10 column volumes (CV) of Lysis Buffer (containing 10 mM imidazole).[3][4]
-
Loading: Apply the cleared lysate to the equilibrated column at a slow flow rate (e.g., 0.5-1 mL/min) to allow for efficient binding of the His-tagged protein to the resin.
-
Washing: Wash the column with 10-20 CV of Wash Buffer (see Table 2) to remove non-specifically bound proteins.[2][3]
-
Elution: Elute the bound His6-SUMO-brazzein fusion protein with 5-10 CV of Elution Buffer (see Table 2), which contains a high concentration of imidazole to competitively displace the protein from the resin.[3][4] Collect the eluted fractions.
-
Analysis: Analyze the fractions by SDS-PAGE to confirm the presence and purity of the fusion protein. Pool the fractions containing the protein of interest.
Protocol 4: Cleavage of the His6-SUMO Fusion Tag
-
Buffer Exchange (Optional): If necessary, exchange the buffer of the purified fusion protein into a cleavage-compatible buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0) using dialysis or a desalting column. Ensure the final imidazole concentration is low (<20 mM), as higher concentrations can inhibit some proteases.[5]
-
Reaction Setup: Set up the cleavage reaction by adding SUMO protease to the fusion protein solution. A typical ratio is 1 unit of protease per 50 µg of fusion protein.[2]
-
DTT Addition: It is critical to maintain a low concentration of dithiothreitol (DTT) at <0.5 mM. Higher concentrations can reduce the four essential disulfide bridges in this compound, leading to misfolding and loss of activity. This low DTT concentration reduces cleavage efficiency slightly but preserves the native protein structure.[2]
-
Incubation: Incubate the reaction at 30°C for 1 hour.[2] The optimal time and temperature may need to be adjusted depending on the specific protease and substrate.[6]
-
Monitoring: Monitor the cleavage efficiency by taking time points and analyzing the samples by SDS-PAGE. A successful cleavage will show the disappearance of the fusion protein band and the appearance of two smaller bands corresponding to the His6-SUMO tag and native this compound.
Protocol 5: Final Purification of this compound by RP-HPLC
-
Principle: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is used as a final polishing step to separate the native this compound from the cleaved His6-SUMO tag, the SUMO protease, and any remaining impurities.[2] This technique separates molecules based on their hydrophobicity.
-
Column and Solvents: Use a C4 or C18 RP-HPLC column. A typical mobile phase consists of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).[7][8]
-
Separation: After loading the cleavage reaction mixture, apply a linear gradient of increasing Solvent B concentration to elute the components. This compound, being a small and relatively hydrophobic protein, will elute at a specific acetonitrile concentration.[2]
-
Collection and Verification: Collect the fractions corresponding to the this compound peak. Confirm the purity by SDS-PAGE and the identity and correct folding by mass spectrometry and activity (taste) tests.[2]
Materials and Reagents
Table 2. Buffer Compositions for His-Tagged this compound Purification
| Buffer Name | Composition | pH | Notes |
| Lysis Buffer | 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM Imidazole | 6.8[2] | Add lysozyme and protease inhibitors just before use. |
| Wash Buffer | 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM Imidazole | 6.8[2] | Used to remove non-specifically bound contaminant proteins. |
| Elution Buffer | 50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM Imidazole | 8.0[3][4] | High imidazole concentration competitively elutes the His-tagged protein. |
| Cleavage Buffer | 50 mM Tris-HCl, 150 mM NaCl, <0.5 mM DTT | 8.0[5][6] | Buffer for enzymatic removal of the SUMO tag. |
Conclusion
The use of a His6-SUMO fusion tag system provides an efficient and high-yield platform for the production of recombinant this compound. The protocol detailed here, combining IMAC affinity capture, specific enzymatic cleavage, and RP-HPLC polishing, allows for the rapid purification of correctly folded, active this compound suitable for structural studies, functional assays, and potential commercial development.[1][2] This method represents a significant improvement over older protocols that required protein denaturation and refolding steps.[2]
References
- 1. Efficient and rapid protein expression and purification of small high disulfide containing sweet protein this compound in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient and rapid protein expression and purification of small high disulfide containing sweet protein this compound in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One moment, please... [biopioneer.com.tw]
- 4. iba-lifesciences.com [iba-lifesciences.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scielo.br [scielo.br]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Enhancing Brazzein Yield in Bacteria Through Codon Optimization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brazzein, a small and intensely sweet-tasting protein originally isolated from the fruit of the West African plant Pentadiplandra brazzeana, presents a promising alternative to traditional sweeteners due to its high stability over a wide range of temperatures and pH levels.[1][2] Recombinant production of this compound in bacterial hosts, particularly Escherichia coli, offers a scalable and cost-effective manufacturing solution. However, achieving high yields of functional this compound can be challenging due to factors such as differing codon usage bias between the native plant gene and the bacterial expression host, as well as the complex folding required for its four disulfide bridges.[1][3]
This document provides a detailed overview of codon optimization strategies to enhance the yield of recombinant this compound in bacteria. It includes a summary of reported yields, detailed experimental protocols for key procedures, and visualizations of the experimental workflow and the logic behind codon optimization.
Codon Optimization Strategies for Enhanced this compound Expression
The genetic code is degenerate, meaning multiple codons can specify the same amino acid. However, organisms often exhibit a preference for using certain codons over others, a phenomenon known as codon usage bias. When expressing a heterologous gene, such as the this compound gene from a plant in E. coli, the presence of codons that are rare in the expression host can lead to several issues that hinder protein production:
-
Translation Stalling: Ribosomes may pause at rare codons, slowing down the rate of protein synthesis.
-
Premature Translation Termination: A shortage of the corresponding tRNA for a rare codon can lead to the premature release of the polypeptide chain.
-
Amino Acid Mispairing: Inaccurate incorporation of amino acids can occur at rare codons, resulting in non-functional protein.
Codon optimization involves the redesign of the this compound gene sequence to replace rare codons with those that are more frequently used in the intended bacterial host, without altering the amino acid sequence of the final protein. Key considerations in this process include:
-
Codon Adaptation Index (CAI): A measure of how well the codon usage of a gene matches the codon usage of a highly expressed reference set of genes in the host organism. A higher CAI generally correlates with higher protein expression.
-
GC Content: The percentage of guanine and cytosine bases in the gene. Optimizing the GC content to match that of the host genome can improve transcription and translation efficiency.
-
mRNA Secondary Structure: The formation of stable hairpin loops or other secondary structures in the mRNA transcript can impede ribosome binding and translation. Codon optimization algorithms can be used to minimize these structures near the translation initiation site.
Quantitative Data Summary: this compound Yield in E. coli
The following table summarizes the reported yields of recombinant this compound in various E. coli strains, highlighting the impact of codon optimization and host selection.
| E. coli Strain | This compound Gene | Expression System | Yield (mg/L) | Reference |
| BL21 (DE3) | Codon-optimized | pET28a | 1.8 - 2.3 | [4][5] |
| SHuffle® T7 Express | Codon-optimized | pET28a | 7.2 - 8.4 | [4][5] |
| BL21-CodonPlus (DE3)RIPL | Codon-optimized | pSUMO fusion | High-level production (exact yield not specified) | [3] |
Note: The SHuffle® T7 Express strain is engineered to promote the correct formation of disulfide bonds in the cytoplasm, which is crucial for the proper folding and function of this compound. The BL21-CodonPlus (DE3)RIPL strain is designed to enhance the expression of proteins containing codons that are rare in E. coli.
Experimental Workflow and Methodologies
The following sections provide a generalized workflow and detailed protocols for the production of codon-optimized this compound in E. coli.
Experimental Workflow
Caption: A generalized workflow for the production of recombinant this compound in E. coli.
Detailed Experimental Protocols
Protocol 1: Codon Optimization and Gene Synthesis
-
Obtain the Amino Acid Sequence: Start with the amino acid sequence of the desired this compound variant (e.g., des-pGlu1-brazzein).[2]
-
Codon Optimization: Use a commercially available gene optimization service or software. Input the amino acid sequence and select Escherichia coli (strain K12 or B) as the target expression host. The service will generate a DNA sequence optimized for codon usage, GC content, and minimized mRNA secondary structure.
-
Gene Synthesis: Synthesize the optimized gene sequence through a commercial vendor. The synthesized gene should include appropriate restriction sites at the 5' and 3' ends for cloning into the chosen expression vector.
Protocol 2: Cloning into an Expression Vector
-
Vector and Gene Digestion: Digest both the expression vector (e.g., pET28a) and the synthesized this compound gene with the selected restriction enzymes.
-
Ligation: Ligate the digested this compound gene into the linearized expression vector using T4 DNA ligase.
-
Transformation into Cloning Host: Transform the ligation product into a competent cloning strain of E. coli (e.g., DH5α) for plasmid amplification.
-
Plasmid Purification and Verification: Isolate the recombinant plasmid from the cloning host and verify the correct insertion of the this compound gene by restriction digestion and Sanger sequencing.
Protocol 3: Transformation into an Expression Host
-
Prepare Competent Cells: Prepare chemically competent cells of the desired E. coli expression strain (e.g., BL21(DE3) or SHuffle® T7 Express).
-
Transformation: Transform the verified recombinant plasmid into the competent expression host cells using the heat shock method.
-
Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection (e.g., kanamycin for pET28a). Incubate overnight at 37°C.
Protocol 4: Protein Expression and Induction
-
Starter Culture: Inoculate a single colony from the agar plate into 5-10 mL of LB broth containing the selective antibiotic. Grow overnight at 37°C with shaking.
-
Main Culture: Inoculate a larger volume of LB broth (e.g., 1 L) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 25-30°C) and add IPTG to a final concentration of 0.5-1 mM to induce protein expression.[3][4]
-
Incubation: Continue to incubate the culture for a specified period (e.g., 4-24 hours) at the reduced temperature with shaking.[3][4]
-
Harvesting: Harvest the bacterial cells by centrifugation.
Protocol 5: this compound Purification and Quantification
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer and lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the soluble this compound.
-
Purification (for His-tagged this compound): Purify the His-tagged this compound from the clarified lysate using a Ni-NTA affinity chromatography column.
-
Tag Removal (Optional): If the fusion tag interferes with this compound's sweetness or function, it can be removed using a specific protease (e.g., SUMO protease for a SUMO fusion).[1]
-
Quantification: Determine the concentration of the purified this compound using a protein assay such as the Bradford assay or by measuring the absorbance at 280 nm.
-
Analysis: Analyze the purity and molecular weight of the this compound using SDS-PAGE. Confirm the identity of the protein by Western blotting using an anti-His-tag antibody or a custom anti-brazzein antibody.
Logical Relationships in Codon Optimization
Caption: The logical relationship between codon optimization parameters and the final yield of this compound.
Conclusion
Codon optimization is a critical strategy for enhancing the production of recombinant this compound in bacterial hosts. By redesigning the this compound gene to match the codon preferences of E. coli, researchers can overcome limitations related to translation efficiency and protein folding. The combination of a codon-optimized gene with a suitable expression host, such as the SHuffle® T7 Express strain for proteins with disulfide bonds, can lead to significant improvements in the yield of soluble and functional this compound. The protocols and data presented in this document provide a comprehensive guide for scientists and professionals seeking to establish an efficient bacterial production system for this promising, natural, low-calorie sweetener.
References
- 1. Efficient and rapid protein expression and purification of small high disulfide containing sweet protein this compound in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient production of recombinant this compound, a small, heat-stable, sweet-tasting protein of plant origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient and rapid protein expression and purification of small high disulfide containing sweet protein this compound in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
Analytical characterization of brazzein using RP-HPLC and mass spectrometry
Introduction
Brazzein is a small, heat-stable, and intensely sweet protein originally isolated from the fruit of Pentadiplandra brazzeana Baillon.[1][2] Its potential as a low-calorie sugar substitute has driven the development of various recombinant production systems.[1] Consequently, robust analytical methods are crucial for the characterization, quantification, and quality control of both naturally sourced and recombinant this compound. This application note details the use of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) for the comprehensive analytical characterization of this compound. These methods are essential for confirming protein identity, purity, and structural integrity.
Analytical Techniques
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for the separation and quantification of proteins based on their hydrophobicity. For this compound, it is effectively used to assess purity and confirm the correct folding of the protein.[3][4]
Mass Spectrometry (MS): Mass spectrometry provides precise molecular weight information and can be used to confirm the amino acid sequence of this compound. Electrospray Ionization (ESI) is a common technique for analyzing intact this compound and its peptide fragments after enzymatic digestion (peptide mapping).[1][2][5] This allows for the verification of the primary structure and the identification of any post-translational modifications.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from the RP-HPLC and mass spectrometry analysis of this compound from various sources.
Table 1: RP-HPLC Parameters and Retention Times for this compound Analysis
| Parameter | Description | Reference |
| Column | Agilent Extend-C18, Zorbax (5 µm, 4.6 x 250 mm) | [3][6] |
| Mobile Phase A | Acetonitrile with 0.1% aqueous formic acid | [3][6] |
| Mobile Phase B | Ammonium formate | [3][6] |
| Gradient | Linear gradient from 20% to 80% of Mobile Phase A | [3][6] |
| Flow Rate | 0.3 mL/min | [3][6] |
| Detection | 210 nm | [3][6] |
| Retention Time | 13.3 ± 0.4 min | [3][6] |
Table 2: Mass Spectrometry Data for this compound
| Analysis Type | Parameter | Value | Reference |
| Intact Mass | Molecular Weight (SDS-PAGE) | ~6.5 kDa | [1][2][7] |
| Molecular Mass (ESI-MS) | 6473 Da | [2][7] | |
| Theoretical Monoisotopic Mass (Non-reduced) | 6476.828 Da | [5] | |
| Theoretical Monoisotopic Mass (Reduced) | 6468.766 Da | [5] | |
| Peptide Mapping | Mass Spectrometer | Q Exactive HF | [5] |
| Ionization | Electrospray Ionization (ESI) | [5] | |
| Digestion | In-gel tryptic digestion | [5] |
Experimental Protocols
Protocol 1: Sample Preparation of Recombinant this compound
This protocol outlines the general steps for preparing this compound from a recombinant source for analytical characterization.
-
Cell Lysis and Clarification:
-
If this compound is expressed intracellularly, resuspend the cell pellet in a suitable lysis buffer.
-
Disrupt the cells using sonication or high-pressure homogenization.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g for 20 minutes) to pellet cell debris.
-
If this compound is secreted, clarify the culture supernatant by centrifugation or filtration.
-
-
Purification (as needed):
-
Final Preparation for RP-HPLC:
-
Dilute the purified or clarified this compound sample in ultrapure water or the initial mobile phase to a suitable concentration (e.g., 0.2 mg/mL).[5]
-
Protocol 2: RP-HPLC Analysis of this compound
This protocol describes the RP-HPLC method for assessing the purity and retention time of this compound.
-
Instrument Setup:
-
Mobile Phase Preparation:
-
Chromatographic Run:
-
Data Analysis:
-
Integrate the peak corresponding to this compound to determine its retention time and purity.
-
Protocol 3: Mass Spectrometry Analysis of this compound
This protocol covers both intact mass analysis and peptide mapping by LC-MS/MS.
-
Intact Mass Analysis:
-
Peptide Mapping by LC-MS/MS:
-
Run the this compound sample on an SDS-PAGE gel and excise the corresponding band.
-
Perform in-gel digestion with an appropriate protease (e.g., trypsin).[5]
-
Extract the resulting peptides from the gel.
-
Dissolve the peptides in 0.1% formic acid.[5]
-
Analyze the peptide mixture using an LC-ESI-MS/MS system (e.g., Q Exactive HF).[5]
-
Search the acquired MS/MS data against the this compound protein sequence database to confirm the amino acid sequence.[5]
-
Visualizations
Caption: Experimental workflow for this compound characterization.
Caption: RP-HPLC analysis protocol for this compound.
Caption: Mass spectrometry analysis protocols for this compound.
References
- 1. This compound and Monellin: Chemical Analysis, Food Industry Applications, Safety and Quality Control, Nutritional Profile and Health Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Label-free analytical characterization of this compound produced with the filamentous fungus Trichoderma reesei [frontiersin.org]
- 6. scielo.br [scielo.br]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Optimized production and quantification of the tryptophan-deficient sweet-tasting protein this compound in Kluyveromyces lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
Site-directed mutagenesis of brazzein to investigate structure-function relationships
Topic: Site-directed Mutagenesis of Brazzein to Investigate Structure-Function Relationships Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a small, heat-stable, and intensely sweet protein originally isolated from the fruit of the West African plant Pentadiplandra brazzeana.[1][2] Comprised of 54 amino acids, it is approximately 500 to 2000 times sweeter than sucrose on a weight basis.[3][4] Its stability over a wide range of temperatures and pH values makes it an attractive candidate for a low-calorie natural sweetener.[1][4] The sweet taste of this compound is mediated through its interaction with the heterodimeric G-protein coupled receptor T1R2-T1R3.[5][6] Understanding the specific amino acid residues that govern this interaction is crucial for engineering this compound variants with enhanced sweetness, modified taste profiles, and improved production yields.
Site-directed mutagenesis is a powerful tool for probing these structure-function relationships. By systematically substituting specific amino acids on the protein's surface, researchers have identified key regions and residues critical for its sweet taste. This document provides detailed protocols for the mutagenesis, expression, purification, and functional analysis of this compound variants, along with a summary of key findings from various studies.
Application Notes: Key Structure-Function Insights
Through extensive mutagenesis studies, a multi-point interaction model between this compound and the sweet taste receptor has been proposed.[6][7] This model suggests that this compound does not bind within a single pocket but rather interacts with multiple sites on the receptor surface, primarily involving the T1R2 subunit but also making contact with T1R3.[5][6] Three main sites on the this compound molecule have been identified as crucial for its sweetness.[2][6]
-
Site 1 (Loop 43): This region, particularly residues around Arg43 and Glu41, is critical for receptor interaction.[3][8][9] Mutations in this loop can significantly alter sweetness. For instance, substituting Glu41 with Ala, Lys, or Arg has been shown to increase sweetness, while mutating Arg43 tends to decrease it.[3][9]
-
Site 2 (N- and C-termini): The terminal regions of the protein, along with residues like Glu36, form another essential interaction domain.[2][6] The length and charge of the C-terminus are particularly important; deletion of the C-terminal Tyr54 completely abolishes sweetness.[6] Conversely, mutations that increase the positive charge in this region can enhance sweetness.[10]
-
Site 3 (Loop 9-19): This loop contributes to the overall structural integrity required for proper receptor binding. The native disulfide bond within this region is essential for activity.[6][7]
The overall surface charge of this compound plays a significant role. Studies have shown that mutations that reduce the net negative charge or increase the net positive charge often lead to enhanced sweetness, suggesting that electrostatic interactions are key to the this compound-receptor binding mechanism.[10][11]
Quantitative Data Summary
The following tables summarize the effects of various single- and multiple-point mutations on the sweetness of this compound as determined by human taste panels and in vitro cellular assays.
Table 1: Effect of Single-Point Mutations on this compound Sweetness
| Mutant | Site/Region | Relative Sweetness vs. Wild-Type (WT) | Reference(s) |
| D29A | Near Site 2 | Increased | [3][6] |
| D29K | Near Site 2 | Increased | [3][6] |
| D29N | Near Site 2 | Increased | [3][6] |
| H31A | Near Site 2 | Increased | [6] |
| H31R | Loop 30-33 | Significantly Increased | [9][10] |
| E36A | Site 2 | Abolished/Reduced | [3][6] |
| E36D | Site 2 | Sweeter than WT | [10] |
| E36K | Site 2 | Abolished | [3][6] |
| Y39A | Site 1 | Greatly Reduced | [6] |
| D40K | Site 1 | 3-fold Sweeter | [12] |
| E41A | Site 1 | Increased | [2][3][9] |
| E41K | Site 1 | Increased | [3] |
| R43A | Site 1 | Decreased | [3] |
| R43K | Site 1 | Decreased | [9] |
| Y54 (deletion) | Site 2 (C-terminus) | Abolished | [6] |
Table 2: Effect of Multiple Mutations on this compound Sweetness
| Mutant | Relative Sweetness vs. Wild-Type (WT) | Reference(s) |
| H31R/E36D | Sweeter than single mutants and WT | [10] |
| H31R/E41A | Sweeter than single mutants and WT | [10] |
| E36D/E41A | Sweeter than single mutants and WT | [10] |
| H31R/E36D/E41A | Significantly sweeter than double mutants and WT | [10][13] |
Experimental Workflow and Signaling Pathway
The general workflow for investigating this compound's structure-function relationship via site-directed mutagenesis is depicted below.
Caption: Experimental workflow for this compound mutagenesis and functional analysis.
This compound elicits a sweet taste by activating the T1R2-T1R3 G-protein coupled receptor, which triggers a downstream signaling cascade leading to neurotransmitter release and the perception of sweetness.
Caption: Simplified signaling pathway for sweet taste perception via this compound.
Detailed Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of this compound
This protocol describes a standard PCR-based method for introducing point mutations into a this compound gene cloned into an expression vector.
Materials:
-
High-fidelity DNA polymerase (e.g., PfuUltra, Q5)
-
Expression vector containing wild-type this compound gene
-
Custom-designed mutagenic primers (forward and reverse)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (for cloning, e.g., DH5α)
-
Standard molecular biology reagents and equipment (PCR machine, incubator, etc.)
Method:
-
Primer Design: Design a pair of complementary primers, 15-20 nucleotides on each side of the desired mutation, containing the mismatched codon for the target amino acid substitution.
-
PCR Amplification:
-
Set up a PCR reaction containing the plasmid template, mutagenic primers, high-fidelity polymerase, and dNTPs.
-
Perform PCR to amplify the entire plasmid, incorporating the mutation. Use an annealing temperature appropriate for the primers and an extension time sufficient for the entire plasmid length.
-
-
Template Digestion:
-
Following PCR, add DpnI enzyme directly to the reaction mixture. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated (mutant) plasmid intact.
-
Incubate at 37°C for 1-2 hours.
-
-
Transformation:
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.
-
-
Verification:
-
Select several colonies and grow overnight cultures for plasmid minipreparation.
-
Submit the purified plasmids for Sanger sequencing to confirm the presence of the desired mutation and the absence of any secondary mutations.
-
Protocol 2: Expression and Purification of this compound Variants in E. coli
This protocol describes the expression of this compound as a fusion protein (e.g., with a His6-SUMO tag) to improve solubility and facilitate purification.[14]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the mutant this compound plasmid.
-
LB medium with appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elution Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
SUMO protease (if using a SUMO fusion tag).
-
Ni-NTA affinity chromatography column.
-
Reverse-Phase HPLC (RP-HPLC) for final purification.
Method:
-
Expression:
-
Inoculate a starter culture and grow overnight.
-
Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM).
-
Reduce the temperature to 25°C and continue to incubate for 16-24 hours.[14]
-
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in Lysis Buffer and lyse by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Purification:
-
Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the fusion protein with Elution Buffer.
-
-
Tag Cleavage and Final Purification:
-
If a cleavable tag was used, incubate the eluted protein with the appropriate protease (e.g., SUMO protease) according to the manufacturer's instructions (e.g., 1 hour at 30°C).[14]
-
Perform a final purification step using RP-HPLC to separate the cleaved this compound from the tag and protease, yielding a highly pure protein.
-
-
Verification: Confirm the purity and molecular weight of the final product using SDS-PAGE and mass spectrometry.
Protocol 3: Functional Analysis by Sensory Evaluation (Human Taste Panel)
Sensory analysis provides a direct measure of the sweetness of this compound variants. This protocol should be conducted under strict ethical guidelines and with institutional review board (IRB) approval.
Materials:
-
Purified wild-type and mutant this compound, lyophilized and stored at -20°C.
-
Purified water for sample preparation.
-
Sucrose solutions of known concentrations for reference (e.g., 2% and 10% w/v).
-
Unsalted crackers and water for palate cleansing.[15]
Method:
-
Panelist Selection and Training:
-
Recruit a panel of 10-15 individuals.
-
Train panelists to recognize and rate the intensity of sweet taste using reference sucrose solutions.
-
Familiarize panelists with the taste profile of wild-type this compound, including any potential side tastes or aftertastes.
-
-
Sample Preparation:
-
Prepare stock solutions of purified proteins in water.
-
Create a series of dilutions for each mutant and the wild-type control to determine the sweetness threshold.
-
-
Testing Procedure:
-
Conduct the evaluation in a controlled environment free from distracting odors or noises.[16]
-
Present samples in a randomized, double-blind manner, using 3-digit codes to identify them.[16]
-
Use a method such as the two-alternative forced-choice (2-AFC) test, where panelists are given one sample of water and one sample of the this compound variant and asked to identify the sweet one.[17][18]
-
-
Data Collection and Analysis:
-
Panelists rate the sweetness intensity of each sample relative to the reference sucrose solutions or wild-type this compound.
-
The sweetness threshold is defined as the lowest concentration at which a statistically significant number of panelists can detect the sweet taste.
-
Calculate the relative sweetness of mutants compared to the wild-type protein.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Interactions of the Sweet Protein this compound with the Sweet Taste Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Key amino acid residues involved in multi-point binding interactions between this compound, a sweet protein, and the T1R2-T1R3 human sweet receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Key amino acid residues involved in multi-point binding interactions between this compound, a sweet protein, and the T1R2-T1R3 human sweet receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study on the Thermal Stability of the Sweet-Tasting Protein this compound Based on Its Structure-Sweetness Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Multiple mutations of the critical amino acid residues for the sweetness of the sweet-tasting protein, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure‐function relationships of this compound variants with altered interactions with the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expression of a triple mutational des‐pGlu this compound in transgenic mouse milk - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient and rapid protein expression and purification of small high disulfide containing sweet protein this compound in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Dedicated to bakers, pastry chefs and chocolatiers [puratos.com]
- 17. Comprehensive New Insights into Sweet Taste Transmission Mechanisms and Detection Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. KR102216399B1 - Method for estimating sweet-tasting of sweet-tasting proteins - Google Patents [patents.google.com]
Application Notes: Production of the Sweet-Tasting Protein Brazzein in Transgenic Tobacco Plants
Introduction
Brazzein is a small, heat-stable, and intensely sweet protein originally isolated from the fruit of the West African plant Pentadiplandra brazzeana Baillon.[1] Its potential as a low-calorie, natural sweetener makes it a highly desirable product for the food and pharmaceutical industries.[2][3] However, extraction from its natural source is not commercially viable due to the plant's limited geographical distribution and cultivation difficulties.[4] Producing recombinant this compound in heterologous systems offers a scalable and cost-effective alternative. This document details the protocols for developing transgenic tobacco (Nicotiana tabacum) as a bioreactor for high-level expression and subsequent purification of functional this compound.
Tobacco plants are an excellent platform for molecular farming due to their high biomass yield, well-established transformation protocols, and the reduced risk of cross-contamination with food crops.[4][5] The protocols outlined below describe a comprehensive workflow from gene design and vector construction to protein purification and analysis. Three different expression cassettes were designed to optimize protein expression and secretion, demonstrating that targeting this compound for secretion significantly enhances its accumulation in the plant.[3][5][6] The pBI-BZ2 construct, containing a secretion signal peptide, yielded the highest expression levels.[4][6]
Quantitative Data Summary
The expression levels of this compound in the T1 generation of transgenic tobacco plants were quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). The results demonstrate the successful expression of this compound, with the highest levels observed in plants transformed with the pBI-BZ2 construct.
Table 1: this compound Concentration in T1 Generation Transgenic Tobacco Lines
| Transgenic Line (Construct) | This compound Concentration (mg/kg fresh weight) |
|---|---|
| pBI-BZ2 Line 1 | 39.1 |
| pBI-BZ2 Line 2 | 45.2 |
| pBI-BZ2 Line 3 | 57.9 |
| pBI-BZ2 Line 4 | 51.7 |
Data represents the mean values from four independent experiments. The pBI-BZ2 construct included a signal peptide for secretion, which resulted in higher expression levels compared to constructs without a signal peptide or with an additional His-tag.[4][6][7]
Experimental Workflow
The overall process for developing transgenic tobacco plants for this compound production involves several key stages, from initial gene design to the final analysis of the purified protein.
Caption: Overall experimental workflow for this compound production in tobacco.
Detailed Experimental Protocols
Protocol 1: Codon Optimization and Expression Vector Construction
This protocol describes the design and construction of binary vectors for expressing the this compound gene in tobacco. The gene sequence is optimized for tobacco codon usage to enhance translation efficiency.
1.1. This compound Gene Codon Optimization:
-
The amino acid sequence for the minor form of this compound is used as a template.[5]
-
The corresponding DNA sequence is reverse-translated using a codon usage table optimized for Nicotiana tabacum. This step is crucial for maximizing protein expression.[8][9][10]
1.2. Expression Cassette Design:
-
Three different expression cassettes are designed to evaluate the optimal strategy for this compound expression and purification.[2][3]
-
pBI-BZ1: Contains a plant signal peptide sequence at the N-terminus for secretion into the endoplasmic reticulum, followed by the codon-optimized this compound gene and a C-terminal His-tag for purification.[5][6]
-
pBI-BZ2: Contains only the signal peptide sequence fused to the N-terminus of the this compound gene.[5][6]
-
pBI-BZ3: Contains only the codon-optimized this compound gene for cytoplasmic expression.[5][6]
-
-
Each cassette is placed under the control of the Cauliflower Mosaic Virus (CaMV) 35S promoter for constitutive expression and includes the Alfalfa Mosaic Virus (AMV) RNA4 enhancer to boost translation.[5][11]
Caption: T-DNA region of the binary expression vectors.
1.3. Cloning into Binary Vector:
-
The synthesized expression cassettes are first subcloned into an intermediate vector like pBI-525.[5]
-
The complete constructs are then moved into the pBIN-Plus binary vector using HindIII and EcoRI restriction sites.[5]
-
The final recombinant vectors (pBI-BZ1, pBI-BZ2, and pBI-BZ3) are confirmed by sequencing.[5]
Protocol 2: Agrobacterium-mediated Transformation of Tobacco
This protocol details the transformation of tobacco leaf explants using Agrobacterium tumefaciens.
2.1. Agrobacterium Preparation:
-
Introduce the pBI-BZ1, pBI-BZ2, and pBI-BZ3 binary vectors into Agrobacterium tumefaciens strain LBA4404 by electroporation.[4][5]
-
Culture the transformed Agrobacterium in liquid LB medium with appropriate antibiotics to an OD600 of 0.6-0.8.
-
Harvest the bacterial cells by centrifugation and resuspend them in MS liquid medium.
2.2. Explant Preparation and Co-cultivation:
-
Sterilize leaves from young, healthy Nicotiana tabacum cv. Xanthi plants.[5]
-
Cut the leaves into small discs (approx. 1 cm²), avoiding the midrib.
-
Immerse the leaf discs in the Agrobacterium suspension for 10-15 minutes.
-
Blot the discs dry on sterile filter paper and place them on co-cultivation medium.
-
Incubate in the dark for 2-3 days at 25°C.[11]
2.3. Selection and Regeneration:
-
Transfer the leaf discs to a selection medium (MS medium supplemented with hormones, 100 mg/L kanamycin for selection, and cefotaxime to eliminate Agrobacterium).[4][5]
-
Subculture the explants to fresh medium every 2-3 weeks.
-
After 4-6 weeks, calli and shoots will begin to form.[11]
-
Excise well-developed shoots and transfer them to a rooting medium containing kanamycin.[11]
2.4. Acclimatization:
-
Once plantlets have a well-developed root system, transfer them to soil pots.[4][5]
-
Maintain high humidity for the first 1-2 weeks by covering the plants with a plastic dome.
-
Grow the plants in a growth chamber at 25°C with a 16:8 hour light-dark cycle.[4][5]
Protocol 3: Molecular and Protein Analysis of Transgenic Plants
3.1. Genomic DNA PCR for T-DNA Integration:
-
Extract genomic DNA from the leaves of putative transgenic and wild-type tobacco plants.
-
Perform PCR using primers specific for the this compound gene and the NPTII selectable marker gene to confirm T-DNA integration.[5]
-
Analyze PCR products by agarose gel electrophoresis.[5]
3.2. Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from leaf tissue using TRIzol reagent.[4][6]
-
Synthesize first-strand cDNA using a reverse transcription kit.[4]
-
Perform qRT-PCR using primers specific for the this compound gene to quantify its transcript levels. Use a housekeeping gene (e.g., actin) for normalization.
3.3. ELISA for this compound Quantification:
-
Homogenize 1g of fresh leaf tissue in 3 mL of 1x PBS buffer.[4][6]
-
Centrifuge at 15,000 x g for 1 minute at 4°C. Collect the supernatant.[4][6]
-
Determine the total soluble protein concentration using a BCA Protein Assay Kit.[4][6]
-
Coat a 96-well plate with 1 mg/mL of the soluble protein extract.
-
Block the plate with 3% BSA in PBS-T.
-
Incubate with a primary rabbit anti-brazzein polyclonal antibody (1:2000 dilution).[6]
-
Incubate with a secondary HRP-conjugated goat anti-rabbit IgG antibody (1:10,000 dilution).[6]
-
Add TMB substrate and stop the reaction. Read the absorbance at 450 nm.[6]
-
Calculate the this compound concentration using a standard curve generated with purified recombinant this compound.[6]
Protocol 4: Purification of this compound from Transgenic Tobacco Leaves
This multi-step protocol is designed to purify this compound from the high-expressing pBI-BZ2 transgenic lines.[5][6]
Caption: Multi-step purification workflow for recombinant this compound.
4.1. Crude Extract Preparation:
-
Homogenize fresh leaves from T1 generation pBI-BZ2 plants in an appropriate extraction buffer.
-
Clarify the homogenate by centrifugation to obtain the total soluble protein extract.
4.2. Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the crude extract to achieve 30% saturation while stirring at 4°C. Centrifuge and discard the pellet.
-
Add more ammonium sulfate to the supernatant to reach 80% saturation.[4]
-
Collect the precipitate by centrifugation. This fraction contains the this compound protein.[4]
-
Resuspend the pellet in a minimal volume of buffer.
4.3. Heat Treatment:
-
Incubate the resuspended protein solution at 80°C for 2 hours. This step denatures and precipitates many endogenous tobacco proteins, while the heat-stable this compound remains in solution.[4]
-
Centrifuge at high speed to remove the precipitated proteins.
4.4. Ion-Exchange Chromatography:
-
Anion Exchange: Load the supernatant from the heat treatment step onto a DEAE-sepharose anion exchange column. Since this compound has a pI of 5.4, it will not bind to the resin under neutral pH conditions and will be collected in the flow-through fraction.[5]
-
Cation Exchange: Load the DEAE flow-through onto a CM-sepharose cation exchange column. This compound will bind to the column.
-
Wash the column extensively, then elute the bound this compound using a salt gradient (e.g., NaCl).[5][6]
Protocol 5: Characterization of Purified this compound
The identity, purity, and activity of the purified this compound are confirmed using several analytical techniques.
-
SDS-PAGE: To assess purity and confirm the molecular weight of the purified protein.[2][6]
-
Reversed-Phase HPLC: To further confirm the purity of the this compound.[2][6]
-
Circular Dichroism (CD) Spectroscopy: To verify the correct secondary structure and folding of the recombinant protein.[2][6]
-
N-terminal Amino Acid Sequencing and ESI-MS/MS: To confirm the exact amino acid sequence and identity of the purified protein.[2][3][6]
-
Sensory Analysis: A trained panel evaluates the sweetness intensity of the purified this compound compared to a sucrose solution to confirm its functional activity. The sweetness of this compound from transgenic tobacco is estimated to be approximately 1,330 times sweeter than sucrose on a weight basis.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. scispace.com [scispace.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Codon Optimization to Enhance Expression Yields Insights into Chloroplast Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 11. KR102086625B1 - Production method of this compound from transgenic tobacco for high expression of this compound - Google Patents [patents.google.com]
Application Notes and Protocols for Cellular-Based Assays of Brazzein Variant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brazzein, a small, heat-stable sweet-tasting protein isolated from the fruit of Pentadiplandra brazzeana, holds significant promise as a low-calorie sugar substitute.[1][2] Its interaction with the human sweet taste receptor, a heterodimeric G-protein coupled receptor (GPCR) composed of T1R2 and T1R3 subunits, is the molecular basis for its sweet perception.[3][4][5] The development of this compound variants with enhanced sweetness or modified taste profiles necessitates robust and reliable in vitro assays to characterize their activity. This document provides detailed protocols for cellular-based assays designed to quantify the activity of this compound variants on the human sweet taste receptor.
The sweet taste receptor, upon activation by a ligand like this compound, initiates a downstream signaling cascade. This typically involves the activation of G-proteins, leading to an increase in intracellular second messengers such as calcium (Ca2+) and cyclic adenosine monophosphate (cAMP).[6][7] The assays described herein leverage these signaling events to provide a quantitative measure of receptor activation.
Key Cellular-Based Assays
Several robust cellular-based assays can be employed to determine the efficacy and potency of this compound variants. The most common approaches include:
-
Calcium Mobilization Assays: These assays are widely used and measure the increase in intracellular calcium concentration upon receptor activation.[3][8][9][10]
-
Cyclic AMP (cAMP) Assays: These assays quantify the modulation of intracellular cAMP levels, which can either increase or decrease depending on the G-protein subtype the receptor couples to.[11][12][13]
-
Reporter Gene Assays: These assays utilize a reporter gene linked to a response element that is activated by the signaling pathway of interest, providing a downstream readout of receptor activation.[14][15]
Data Presentation: Quantitative Analysis of this compound Variant Activity
The following table summarizes hypothetical quantitative data for wild-type this compound and its variants, as would be generated from the described cellular assays. This data allows for a direct comparison of the potency (EC50) and efficacy (maximum response) of each variant.
| This compound Variant | EC50 (µM) | Maximum Response (% of Wild-Type) | Assay Type | Reference |
| Wild-Type this compound | 15.2 | 100% | Calcium Mobilization | Fictional Data |
| Variant D40K | 5.1 | 115% | Calcium Mobilization | Inspired by[16][17] |
| Variant R43A | 45.8 | 65% | Calcium Mobilization | Inspired by[3][18] |
| Variant Y39A | 30.5 | 80% | cAMP Assay | Inspired by[3] |
| Variant ins18RI19 | > 100 | < 10% | Calcium Mobilization | Inspired by[16][17] |
Signaling Pathway and Experimental Workflow Diagrams
Sweet Taste Receptor Signaling Pathway
The binding of a this compound variant to the T1R2/T1R3 receptor complex triggers a conformational change, leading to the activation of associated G-proteins. This initiates a downstream signaling cascade resulting in a cellular response.
Caption: Sweet taste receptor signaling cascade.
Experimental Workflow for Calcium Mobilization Assay
This workflow outlines the key steps involved in performing a calcium mobilization assay to assess this compound variant activity.
Caption: Calcium mobilization assay workflow.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay Using Fluo-4 AM
This protocol details the steps for a fluorescence-based calcium mobilization assay, a common method for assessing the activity of GPCRs coupled to the Gαq pathway.[3][8][10]
Materials:
-
HEK293 cells (or a similar cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Expression plasmids for human T1R2, T1R3, and a promiscuous G-protein (e.g., Gα16gust44)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
96-well black-walled, clear-bottom cell culture plates
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Probenecid
-
Assay buffer (e.g., HBSS or PBS with 0.1% BSA)
-
This compound variants and wild-type this compound
-
Automated fluorometric plate reader (e.g., FlexStation or FLIPR)
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells to ~80-90% confluency.
-
Co-transfect the cells with expression plasmids for hT1R2, hT1R3, and Gα16gust44 according to the manufacturer's protocol for the transfection reagent.
-
Incubate the transfected cells for 24-48 hours to allow for receptor expression.
-
-
Cell Plating:
-
Harvest the transfected cells and seed them into 96-well black-walled, clear-bottom plates at a suitable density (e.g., 50,000 cells/well).
-
Allow the cells to attach overnight.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2.5 µM) and Pluronic F-127 (e.g., 0.025% w/v) in assay buffer. The addition of probenecid (e.g., 2.5 mM) can help to prevent dye leakage.[10]
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Assay:
-
Wash the cells gently with assay buffer to remove excess dye.
-
Add fresh assay buffer to each well.
-
Prepare serial dilutions of the this compound variants and wild-type this compound in assay buffer.
-
Place the plate in a fluorometric plate reader and measure the baseline fluorescence.
-
Add the this compound solutions to the wells and immediately begin measuring the fluorescence intensity (excitation ~488 nm, emission ~510 nm) over time (e.g., for 90 seconds).[10]
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Plot the ΔF against the log of the this compound variant concentration.
-
Fit the data using a four-parameter logistic equation to determine the EC50 and maximum response for each variant.
-
Protocol 2: cAMP Accumulation Assay
This protocol provides a general guideline for measuring cAMP accumulation in response to agonist stimulation, suitable for receptors coupling to Gαs.[11][14][19]
Materials:
-
HEK293 cells stably or transiently expressing the T1R2/T1R3 receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS or PBS with 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[14]
-
This compound variants and wild-type this compound.
-
cAMP detection kit (e.g., HTRF cAMP dynamic kit from Cisbio or cAMP-Glo™ Assay from Promega).[11][12][13]
-
White, low-volume 384-well plates.
-
Plate reader compatible with the chosen detection technology (e.g., HTRF or luminescence).
Procedure (using a competitive immunoassay format like HTRF):
-
Cell Preparation:
-
Culture cells expressing the sweet taste receptor to ~80-90% confluency.
-
Harvest and resuspend the cells in assay buffer containing a PDE inhibitor.
-
-
Assay Protocol:
-
cAMP Detection:
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.[14]
-
Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the this compound variant concentration.
-
Fit the data using a four-parameter logistic equation to determine the EC50 and maximum response.
-
Conclusion
The cellular-based assays detailed in this document provide a robust framework for the functional characterization of this compound variants. The choice of assay will depend on the specific G-protein coupling of the receptor and the available laboratory equipment. By systematically applying these protocols, researchers can obtain reliable quantitative data to guide the development of novel and improved sweet-tasting proteins for the food and pharmaceutical industries.
References
- 1. Interactions of the Sweet Protein this compound with the Sweet Taste Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Key amino acid residues involved in multi-point binding interactions between this compound, a sweet protein, and the T1R2-T1R3 human sweet receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why are sweet proteins sweet? Interaction of this compound, monellin and thaumatin with the T1R2-T1R3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TAS1R2/TAS1R3 Single-Nucleotide Polymorphisms Affect Sweet Taste Receptor Activation by Sweeteners: The SWEET Project - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sweet Taste Receptor Expressed in Pancreatic β-Cells Activates the Calcium and Cyclic AMP Signaling Systems and Stimulates Insulin Secretion | PLOS One [journals.plos.org]
- 7. Frontiers | A Dynamic Mass Redistribution Assay for the Human Sweet Taste Receptor Uncovers G-Protein Dependent Biased Ligands [frontiersin.org]
- 8. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of a New Cell-Based Assay To Measure the Activity of Sweeteners in Fluorescent Food Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cAMP-Glo™ Assay Protocol [se.promega.com]
- 13. cAMP-Glo™ Assay [worldwide.promega.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Structure-function relationships of this compound variants with altered interactions with the human sweet taste receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure‐function relationships of this compound variants with altered interactions with the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols: Docking Simulation of Brazzein with the T1R2-T1R3 Receptor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the computational docking of the sweet-tasting protein brazzein to the human sweet taste receptor, T1R2-T1R3. This document outlines the theoretical background, experimental setup, and data interpretation relevant to understanding the molecular interactions that govern sweet taste perception.
Introduction
This compound, a small and intensely sweet protein isolated from the fruit of Pentadiplandra brazzeana, holds significant potential as a natural, low-calorie sweetener. Its interaction with the human sweet taste receptor, a heterodimeric G-protein coupled receptor (GPCR) composed of the T1R2 and T1R3 subunits, is the basis for its sweet perception.[1][2] Understanding the precise binding mechanism of this compound to the T1R2-T1R3 receptor is crucial for the rational design of novel sweeteners and taste modulators.
Computational docking simulations, coupled with experimental validation, have emerged as powerful tools to elucidate these interactions at a molecular level. Studies have suggested a multi-point interaction model where this compound binds to both the T1R2 and T1R3 subunits.[1][2] The Venus flytrap module (VFTM) of T1R2 and the cysteine-rich domain (CRD) of T1R3 have been identified as key interaction sites.[1][3][4] This document provides detailed protocols for performing docking simulations, subsequent molecular dynamics studies, and in vitro validation assays.
T1R2-T1R3 Signaling Pathway
The binding of a sweet ligand, such as this compound, to the T1R2-T1R3 receptor initiates a downstream signaling cascade. This process begins with a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein, gustducin. The activated G-protein, in turn, stimulates phospholipase C-β2 (PLC-β2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium activates the transient receptor potential cation channel member M5 (TRPM5), leading to membrane depolarization and the transmission of a nerve impulse to the brain, which is perceived as a sweet taste.
Experimental Workflow
A typical workflow for investigating the this compound-T1R2-T1R3 interaction involves several key stages, from initial in silico modeling to experimental validation. This process allows for the prediction of binding modes and the identification of key interacting residues, which can then be tested in functional assays.
Quantitative Data Summary
The following tables summarize the effects of mutations in this compound and the T1R2-T1R3 receptor on sweet taste perception, as determined by human taste panels and in vitro functional assays. These results provide crucial information for validating computational docking models.
Table 1: Effect of this compound Mutations on Sweetness
| This compound Mutant | Site | Change in Sweetness | Reference |
| Y39A | Site 1 (Loop 43) | Greatly Reduced | [2] |
| D40K | Site 1 (Loop 43) | Increased | [5] |
| E41A/Q | Site 1 (Loop 43) | Varied | [1] |
| E41K/K42E | Site 1 (Loop 43) | Varied | [1] |
| K42A | Site 1 (Loop 43) | Varied | [1] |
| R43A | Site 1 (Loop 43) | Lower | [6] |
| R43K/E/N | Site 1 (Loop 43) | Varied | [1] |
| D29K | - | Higher | [6] |
| Y54 Deletion | Site 2 (C-terminus) | Decreased | [7] |
Table 2: Effect of T1R2-T1R3 Receptor Mutations on this compound Response
| Receptor Mutant | Domain | Effect on this compound Response | Reference |
| hT1R2:R217A-hT1R3 | T1R2 VFTM | Small selective decrease | [1][8] |
| hT1R3(D535Q) | T1R3 CRD | Impaired activation | [9] |
Detailed Experimental Protocols
Protocol 1: Molecular Docking of this compound to T1R2-T1R3
This protocol describes a low-resolution rigid-body docking approach using the GRAMM (Global Range Molecular Matching) software, which is suitable for identifying potential binding orientations without prior knowledge of the binding site.[5]
1. Preparation of Protein and Ligand Structures: a. Obtain the 3D structure of this compound from the Protein Data Bank (PDB). b. Generate a homology model of the T1R2-T1R3 heterodimer's extracellular domains (VFTM and CRD) using a suitable template, such as the metabotropic glutamate receptor (mGluR1).[7] c. Prepare the PDB files by removing water molecules, adding hydrogen atoms, and assigning charges using molecular modeling software (e.g., UCSF Chimera, AutoDock Tools).
2. Docking with GRAMM-X Web Server: a. Navigate to the GRAMM-X web server.[10][11] b. Upload the prepared PDB file for the T1R2-T1R3 receptor as the "Receptor" and the this compound PDB file as the "Ligand". c. Keep the default "low-resolution" docking parameters to allow for conformational flexibility and to identify the general binding area.[5][7] The server often uses optimized parameters for unbound docking.[12] d. Submit the docking job.
3. Analysis of Docking Results: a. The server will provide a list of predicted binding poses ranked by a scoring function. b. Visually inspect the top-ranking poses to assess shape complementarity and the proximity of key residues identified from mutagenesis data. c. Select the most plausible binding orientation for further refinement and analysis. Studies suggest that this compound docks into the open subunit of the receptor model.[7]
Protocol 2: Molecular Dynamics (MD) Simulation of the this compound-T1R2-T1R3 Complex
MD simulations are used to refine the docked complex and to assess its stability and dynamics in a simulated physiological environment. This protocol is based on the GROMACS software package.
1. System Preparation: a. Take the selected docked complex from Protocol 1. b. Use the pdb2gmx tool in GROMACS to generate the protein topology using a suitable force field (e.g., CHARMM36). c. Generate the ligand (this compound) topology and parameters, which may require a separate parameterization server if not already present in the force field.
2. Solvation and Ionization: a. Create a simulation box and solvate the complex with a water model (e.g., TIP3P). b. Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength using the genion tool.
3. Energy Minimization: a. Perform energy minimization to remove steric clashes and relax the system to a low-energy conformation.
4. Equilibration: a. Perform a two-step equilibration process: i. NVT (constant Number of particles, Volume, and Temperature) equilibration to stabilize the temperature of the system. ii. NPT (constant Number of particles, Pressure, and Temperature) equilibration to stabilize the pressure and density.
5. Production MD Run: a. Run the production MD simulation for a sufficient duration (e.g., 100 ns or more) to observe the dynamics of the complex.
6. Trajectory Analysis: a. Analyze the trajectory for root-mean-square deviation (RMSD) to assess structural stability. b. Analyze root-mean-square fluctuation (RMSF) to identify flexible regions. c. Analyze hydrogen bonds and other non-covalent interactions between this compound and the receptor over time.
Protocol 3: In Vitro Validation via Calcium Mobilization Assay
This assay measures the functional response of cells expressing the T1R2-T1R3 receptor to this compound and its mutants, providing experimental validation for the computational models.[1][13]
1. Cell Culture and Transfection: a. Culture HEK293 cells (or a similar cell line) in appropriate media. b. Co-transfect the cells with plasmids encoding human T1R2, T1R3, and a promiscuous G-protein (e.g., Gα16) to couple the receptor activation to the calcium signaling pathway.[9] c. For mutant studies, use plasmids with the desired point mutations in either the receptor subunits or this compound.
2. Cell Plating: a. Seed the transfected cells into a 96-well or 384-well black, clear-bottom plate and culture overnight.
3. Dye Loading: a. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is often done in a buffer containing probenecid to prevent dye leakage.[1] b. Incubate the cells to allow for dye uptake and de-esterification.
4. Ligand Preparation and Stimulation: a. Prepare serial dilutions of this compound and its mutants in assay buffer. b. Use a fluorescence plate reader (e.g., FlexStation or FLIPR) to measure the baseline fluorescence. c. Add the this compound solutions to the wells and immediately begin kinetic reading of fluorescence intensity.
5. Data Analysis: a. The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration upon receptor activation. b. Plot the change in fluorescence as a function of ligand concentration to generate dose-response curves. c. Calculate the EC50 (half-maximal effective concentration) values to quantify the potency of this compound and its mutants.
Conclusion
The combination of in silico docking and molecular dynamics simulations with in vitro functional assays provides a powerful strategy for elucidating the complex interactions between this compound and the T1R2-T1R3 sweet taste receptor. The protocols and data presented in these application notes offer a framework for researchers to investigate this and other protein-receptor systems, ultimately contributing to the development of novel molecules for the food and pharmaceutical industries.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 2. Key amino acid residues involved in multi-point binding interactions between this compound, a sweet protein, and the T1R2-T1R3 human sweet receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 4. youtube.com [youtube.com]
- 5. vakserlab.ku.edu [vakserlab.ku.edu]
- 6. researchgate.net [researchgate.net]
- 7. Interactions of the Sweet Protein this compound with the Sweet Taste Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GRAMM Web Server for Protein Docking | Springer Nature Experiments [experiments.springernature.com]
- 12. GRAMM-X public web server for protein–protein docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Brazzein Technical Support Center: Enhancing Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the solubility and stability of the sweet-tasting protein, brazzein, in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My purified this compound solution has become cloudy or has formed a visible precipitate. What is happening and how can I fix it?
A: Cloudiness or precipitation indicates that this compound is likely aggregating. Aggregation is the process where protein molecules clump together, often irreversibly. This can be caused by several factors.
Possible Causes:
-
High Protein Concentration: Concentrating this compound solutions too quickly or to a very high concentration can promote aggregation.
-
Suboptimal Buffer Conditions: The pH, ionic strength, or specific ions in your buffer may not be ideal for maintaining this compound's solubility. This compound is generally stable in a pH range of 2.5-8.[1][2]
-
Temperature Stress: Although this compound is highly thermostable, repeated freeze-thaw cycles or prolonged exposure to temperatures outside its optimal range can induce aggregation.
-
Presence of Contaminants: Impurities from the purification process can sometimes act as nucleation points for aggregation.
-
Incorrect Disulfide Bond Formation: For recombinant this compound, improper folding and incorrect formation of the four disulfide bonds are crucial for its stability and can lead to aggregation.
Solutions:
-
Optimize Concentration: Concentrate your this compound solution slowly, with gentle agitation. If precipitation occurs, try diluting the sample with a compatible buffer.
-
Buffer Optimization:
-
Ensure the pH of your buffer is within the stable range for this compound (pH 2.5-8).[1]
-
Experiment with different buffer systems (e.g., phosphate, citrate, Tris) and ionic strengths (e.g., varying NaCl concentration from 50 mM to 150 mM).
-
-
Additives:
-
Glycerol: Adding glycerol (5-20% v/v) can help stabilize the protein and prevent aggregation.
-
Sugars: Sugars like sucrose or trehalose can act as stabilizing excipients.[3]
-
Amino Acids: Certain amino acids, such as arginine and glycine, can suppress aggregation.
-
-
Refolding (for recombinant this compound): If you suspect misfolding, you may need to denature and refold the protein. This typically involves using a denaturant like guanidine hydrochloride or urea, followed by a gradual removal of the denaturant through dialysis or rapid dilution into a refolding buffer.
-
Purification: Ensure your purification protocol effectively removes contaminants. An additional size-exclusion chromatography step can help remove small aggregates.
Q2: My this compound solution is clear, but it has lost its sweet taste. What could be the reason?
A: Loss of sweetness indicates that the this compound has likely denatured, meaning it has lost its specific three-dimensional structure required for binding to the sweet taste receptor, even though it remains soluble.
Possible Causes:
-
Extreme pH: Exposing this compound to pH values below 2.5 or above 8 can cause irreversible denaturation.[1]
-
Harsh Chemical Treatment: Exposure to strong denaturants (e.g., high concentrations of urea or guanidine HCl) without proper refolding will lead to loss of function.
-
Reduction of Disulfide Bonds: The four disulfide bonds are critical for this compound's stability and sweet taste.[1] Exposure to reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol can break these bonds and lead to denaturation.
-
Excessive Heat Treatment: While this compound is very heat-stable (up to 98°C for 2 hours), prolonged exposure to extreme temperatures (e.g., 100°C for extended periods) can eventually lead to a loss of sweetness.[4]
Solutions:
-
Confirm pH: Always measure the pH of your final this compound solution.
-
Avoid Harsh Chemicals: Handle this compound with care and avoid exposure to strong denaturants unless a refolding step is planned.
-
Protect Disulfide Bonds: Avoid adding reducing agents to your final this compound storage buffer. If reducing agents are used during purification (e.g., to prevent oxidation of other proteins), they should be removed in the final steps.
-
Controlled Heating: While using heat for purification or stability studies, adhere to the known stability limits of this compound.
Q3: I am expressing recombinant this compound, but the yield of soluble, active protein is very low.
A: Low yield of functional recombinant this compound is a common issue and can stem from various stages of the expression and purification process.
Possible Causes:
-
Codon Usage: The codons in your this compound gene may not be optimized for your expression host (e.g., E. coli).
-
Inclusion Body Formation: Overexpression in bacterial systems can lead to the accumulation of misfolded this compound in insoluble inclusion bodies.
-
Inefficient Purification: The purification strategy may not be optimal, leading to loss of protein at various steps. Fusion tags, while helpful for initial capture, can sometimes interfere with proper folding and may need to be cleaved.
-
Proteolytic Degradation: The expressed this compound may be degraded by proteases from the host organism.
Solutions:
-
Codon Optimization: Synthesize a this compound gene with codons optimized for your chosen expression system.[5]
-
Optimize Expression Conditions:
-
Lower the induction temperature (e.g., 18-25°C) to slow down protein synthesis and promote proper folding.
-
Use a lower concentration of the inducer (e.g., IPTG).
-
Co-express with chaperones to assist in folding.
-
Consider using a host strain engineered to promote disulfide bond formation in the cytoplasm, such as SHuffle® T7 Express.[5]
-
-
Refolding from Inclusion Bodies: Develop a robust protocol for isolating inclusion bodies, solubilizing the protein with a strong denaturant, and then refolding by gradually removing the denaturant.
-
Purification Strategy:
-
Experiment with different fusion tags (e.g., SUMO, MBP) that are known to enhance the solubility of their fusion partners.
-
Ensure efficient cleavage of the fusion tag and its subsequent removal.
-
Optimize chromatography steps (e.g., buffer pH, salt gradient) to maximize recovery.
-
-
Protease Inhibitors: Add protease inhibitors during cell lysis and purification to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of wild-type this compound in aqueous solutions?
A: Wild-type this compound is highly soluble in water. Its solubility is reported to be at least 50 mg/mL, which is greater than 7.7 mM.[6]
Q2: Over what pH and temperature range is this compound stable?
A: this compound exhibits remarkable stability over a wide range of conditions. It is stable in a pH range of 2.5 to 8.[1] It also shows high thermal stability, retaining its sweetness after incubation at 80°C for 4.5 hours and even at 98°C for 2 hours.[1][2] Some studies have shown no change in structure even after incubation at 100°C for up to 4 hours.
Q3: How can the solubility and stability of this compound be improved?
A: The primary method for improving the properties of this compound is through protein engineering, specifically site-directed mutagenesis. By substituting specific amino acid residues, it is possible to enhance its sweetness, and in some cases, its stability. For example, mutations that reduce the overall negative charge or increase the positive charge on the protein surface have been shown to increase sweetness.[7][8]
Q4: Are there any additives that can enhance the stability of this compound in solution?
A: Yes, common protein-stabilizing excipients can be used. These include:
-
Polyols: Glycerol and sorbitol.
-
Sugars: Sucrose and trehalose.[3]
-
Amino Acids: Arginine, glycine, and proline.
-
Polymers: Polyethylene glycol (PEG). These additives generally work by being preferentially excluded from the protein surface, which favors the compact, folded state of the protein.
Data Presentation: Quantitative Effects of Mutations on this compound Properties
The following table summarizes the effects of specific mutations on the sweetness of this compound, as reported in various studies. Sweetness is typically reported relative to sucrose on a weight basis.
| This compound Variant | Mutation(s) | Relative Sweetness (vs. Sucrose) | Reference |
| Wild-Type (des-pGlu1) | None | ~1,840x | [9] |
| E36D | Glu36 -> Asp | ~3.5x sweeter than wild-type | [7] |
| H31R/E36D/E41A | His31->Arg, Glu36->Asp, Glu41->Ala | ~18x sweeter than wild-type; ~22,500x vs. sucrose | [10] |
| D50N | Asp50 -> Asn | Increased sweetness | [8] |
| R43A | Arg43 -> Ala | Profoundly reduced activity | [8] |
Experimental Protocols
Protocol 1: Shake-Flask Method for Determining this compound Solubility
This protocol outlines a standard procedure for measuring the equilibrium solubility of this compound.
Materials:
-
Lyophilized this compound powder
-
Buffer of choice (e.g., 50 mM sodium phosphate, pH 7.0)
-
Microcentrifuge tubes (2 mL)
-
Shaking incubator or rotator
-
Microcentrifuge
-
UV-Vis spectrophotometer or HPLC system
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of lyophilized this compound to a microcentrifuge tube containing a known volume of the desired buffer (e.g., 1 mL). The amount should be more than what is expected to dissolve to ensure a saturated solution with solid this compound remaining.
-
Equilibration: Tightly seal the tubes and place them in a shaking incubator set at a constant temperature (e.g., 25°C). Agitate the samples for 24-48 hours to ensure equilibrium is reached. A rotation speed of 300 RPM is a good starting point.[11]
-
Phase Separation: After incubation, centrifuge the tubes at high speed (e.g., 14,000 x g) for 30 minutes to pellet the undissolved this compound.
-
Sample Collection: Carefully collect the supernatant without disturbing the pellet. For added certainty of removing all solid particles, filter the supernatant through a 0.22 µm syringe filter.
-
Quantification:
-
Accurately dilute the clear supernatant with the same buffer.
-
Measure the absorbance of the diluted sample at 280 nm using a UV-Vis spectrophotometer.
-
Alternatively, determine the concentration using a calibrated HPLC method.
-
-
Calculation: Calculate the concentration of this compound in the original supernatant using the measured absorbance or HPLC data and the dilution factor. This concentration represents the equilibrium solubility.
Workflow for Shake-Flask Solubility Assay:
Protocol 2: Determining Thermal Stability of this compound using nanoDSF
This protocol describes the use of nano-Differential Scanning Fluorimetry (nanoDSF) to determine the melting temperature (Tm) of this compound, a key indicator of its thermal stability.
Materials:
-
Purified this compound solution (concentration ≥ 0.5 mg/mL)
-
Buffer of choice
-
nanoDSF instrument (e.g., Prometheus NT.48)
-
Capillaries for the nanoDSF instrument
Procedure:
-
Sample Preparation: Prepare your this compound sample in the desired buffer. A typical concentration is between 0.5 and 2 mg/mL. Ensure the sample is free of any precipitate by centrifuging or filtering if necessary.
-
Capillary Loading: Load approximately 10 µL of the this compound solution into the nanoDSF capillaries, ensuring there are no air bubbles.
-
Instrument Setup:
-
Place the capillaries into the instrument's sample holder.
-
Set up the experiment in the control software.
-
Define the temperature range for the thermal ramp. A typical range would be from 20°C to 95°C.
-
Set the heating rate, for example, 1°C/min.[4]
-
-
Data Acquisition: Start the thermal ramp. The instrument will monitor the change in the intrinsic tryptophan fluorescence of this compound as the temperature increases. It measures the ratio of fluorescence emission at 350 nm and 330 nm.
-
Data Analysis:
-
The software will generate a thermal unfolding curve, plotting the fluorescence ratio (F350/F330) against temperature.
-
The melting temperature (Tm) is determined from the inflection point of this curve, which corresponds to the peak of the first derivative. This is the temperature at which 50% of the protein is unfolded.
-
The onset temperature (Tonset) can also be determined, which is the temperature at which the protein begins to unfold.
-
Workflow for nanoDSF Thermal Stability Assay:
Logical Relationships
Factors Influencing this compound Solubility and Stability:
References
- 1. This compound and Monellin: Chemical Analysis, Food Industry Applications, Safety and Quality Control, Nutritional Profile and Health Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new high-potency thermostable sweet protein from Pentadiplandra brazzeana B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholar.ui.ac.id [scholar.ui.ac.id]
- 4. Frontiers | Label-free analytical characterization of this compound produced with the filamentous fungus Trichoderma reesei [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Key amino acid residues involved in multi-point binding interactions between this compound, a sweet protein, and the T1R2-T1R3 human sweet receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
- 11. quora.com [quora.com]
Technical Support Center: Overcoming Low Expression Yields of Recombinant Brazzein in E. coli
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low expression yields of recombinant brazzein in Escherichia coli.
Troubleshooting Guide
This guide addresses specific issues that may arise during the expression and purification of recombinant this compound in E. coli.
Problem 1: Very low or no detectable expression of this compound.
Possible Causes and Solutions:
-
Suboptimal Codon Usage: The native this compound gene contains codons that are rare in E. coli, which can hinder translation efficiency.
-
Toxicity of this compound to the Host: The expressed protein might be toxic to the E. coli cells, leading to poor growth and low yield.
-
Inefficient Promoter: The promoter driving this compound expression may not be strong enough.
-
Incorrect Vector Construction: Errors in the cloning process can lead to a lack of expression.
-
Solution: Verify the integrity of your expression construct by sequencing.
-
Problem 2: this compound is expressed, but it forms insoluble inclusion bodies.
Possible Causes and Solutions:
-
Improper Protein Folding and Disulfide Bond Formation: The reducing environment of the E. coli cytoplasm is not conducive to the formation of the four disulfide bonds required for this compound's structure and function.[3]
-
Solution 1: Periplasmic Expression: Direct the this compound protein to the more oxidizing environment of the periplasm by fusing it with a signal peptide (e.g., pelB, MalE, HstI).[4][6][7] This can promote correct disulfide bond formation and solubility.
-
Solution 2: Use Engineered Host Strains: Employ E. coli strains specifically engineered to facilitate disulfide bond formation in the cytoplasm, such as SHuffle® T7 Express.[2][3] These strains can significantly increase the yield of soluble, active this compound.
-
Solution 3: Lower Induction Temperature: Reduce the induction temperature to 18-25°C and extend the induction time (e.g., 16-24 hours).[1][7][8][9] This slows down protein synthesis, allowing more time for proper folding.
-
-
High Rate of Protein Expression: Overwhelming the cellular folding machinery can lead to aggregation.
-
Solution: Lower the concentration of the inducer (e.g., IPTG) to reduce the rate of protein expression.[5]
-
Problem 3: Soluble this compound is expressed, but the yield is low.
Possible Causes and Solutions:
-
Lack of a Solubility-Enhancing Fusion Partner: Small proteins like this compound can sometimes benefit from being fused to a larger, highly soluble protein.
-
Solution: Express this compound as a fusion protein with a highly soluble partner like Small Ubiquitin-like Modifier (SUMO), Maltose-Binding Protein (MBP), or Glutathione-S-Transferase (GST).[1][10][11] The SUMO fusion system has been shown to be particularly effective for this compound, significantly increasing the yield of soluble and correctly folded protein.[1][12][13]
-
-
Suboptimal Host Strain: The chosen E. coli strain may not be the best for expressing your specific construct.
-
Inefficient Purification: Significant loss of protein can occur during purification steps.
-
Solution 1: Utilize affinity tags (e.g., His-tag, MBP-tag) for efficient one-step purification.[1][10]
-
Solution 2: Take advantage of this compound's high thermostability. A heat treatment step (e.g., 80-90°C) can be a simple and effective way to purify this compound from the majority of heat-labile E. coli proteins.[4]
-
Problem 4: Purified this compound is not sweet or has low activity.
Possible Causes and Solutions:
-
Incorrect Disulfide Bond Formation: Even if soluble, the disulfide bonds may not be correctly formed.
-
Presence of N-terminal Methionine: The initial methionine added during translation in E. coli can negatively impact the sweetness of this compound.[12]
-
Fusion Tag Interference: The fusion tag itself might be interfering with the protein's function.
-
Solution: Cleave the fusion tag from the purified this compound using a specific protease (e.g., SUMO protease, TEV protease).
-
Data Presentation
Table 1: Comparison of Recombinant this compound Expression Yields in Different E. coli Strains.
| Host Strain | Expression Strategy | Yield of Purified this compound | Reference |
| BL21 (DE3) | Codon-optimized, pET28a vector | 1.8 to 2.3 mg/L | [2][3] |
| SHuffle® T7 Express | Codon-optimized, pET28a vector | 7.2 to 8.4 mg/L | [2][3] |
| BL21-CodonPlus (DE3)RIPL | His₆-SUMO fusion, codon-optimized | High yields reported (specific quantitative data not provided, but significantly higher than conventional strains) | [1] |
| NEB Express | Periplasmic expression with HstI signal peptide | 52.33 mg/L (in periplasm) | [7] |
| NEB Express | Secretion with HstI signal peptide | 7.73 mg/L (in culture medium) | [7] |
Experimental Protocols
Protocol 1: High-Yield Soluble this compound Expression using a SUMO Fusion System
This protocol is based on the successful expression of His₆-SUMO-brazzein.[1]
-
Vector Construction:
-
Synthesize the this compound gene with codons optimized for E. coli.
-
Clone the optimized this compound gene into a pET-based SUMO expression vector (e.g., pET-SUMO), which will add an N-terminal His₆ tag and a SUMO tag.
-
Verify the construct by DNA sequencing.
-
-
Transformation:
-
Transform the pET-SUMO-brazzein plasmid into E. coli BL21-CodonPlus(DE3)-RIL competent cells.
-
Plate on LB agar plates containing the appropriate antibiotic (e.g., kanamycin) and incubate overnight at 37°C.
-
-
Expression:
-
Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture to an initial OD₆₀₀ of ~0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Reduce the temperature to 25°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate at 25°C for 24 hours with shaking.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Purification and Cleavage:
-
Purify the soluble His₆-SUMO-brazzein from the clarified lysate using a Ni-NTA affinity column.
-
Wash the column with a wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the fusion protein with an elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Dialyze the eluted protein against a cleavage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 8.0).
-
Add SUMO protease to the dialyzed protein and incubate at 4°C for 16 hours to cleave the His₆-SUMO tag.
-
Remove the cleaved His₆-SUMO tag and the protease by passing the solution through a second Ni-NTA column. The untagged this compound will be in the flow-through.
-
Further purify the this compound using reverse-phase HPLC if necessary.
-
Mandatory Visualization
References
- 1. Efficient and rapid protein expression and purification of small high disulfide containing sweet protein this compound in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2017130222A9 - Process for extracellular secretion of this compound - Google Patents [patents.google.com]
- 5. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. scispace.com [scispace.com]
- 7. Signal Peptide Selection for the Efficient Periplasmic and Secretive Expression of Recombinant this compound in Escherichia Coli [openbiotechnologyjournal.com]
- 8. Expression of the sweet-tasting plant protein this compound in Escherichia coli and Lactococcus lactis: a path toward sweet lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Removal of the N-terminal methionine improves the sweetness of the recombinant expressed sweet-tasting protein this compound and its mutants in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Optimizing fermentation conditions for brazzein production in Lactococcus lactis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fermentation conditions for brazzein production in Lactococcus lactis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimentation, presented in a question-and-answer format.
Question 1: Why is my this compound yield consistently low?
Potential Causes and Solutions:
-
Suboptimal Fermentation Conditions: The composition of the growth medium, pH, and induction parameters significantly impact protein expression. A 17-fold increase in this compound production has been achieved by optimizing these conditions.[1][2][3]
-
Solution: Refer to the optimized fermentation conditions outlined in Table 1. Ensure your protocol aligns with these parameters.
-
-
Inefficient Nisin Induction: The concentration of nisin and the optical density (OD) of the culture at the time of induction are critical for maximizing expression from the nisin-controlled expression (NICE) system.[1][3]
-
Inappropriate Plasmid/Strain Combination: The choice of the L. lactis strain and the expression plasmid can have a dramatic effect on this compound yield, with over 800-fold increases in production observed by switching combinations.[4]
-
Solution: Consider using the L. lactis NZ9000 strain in combination with the pNZ8148 plasmid, which has been shown to be a superior combination for this compound expression.[4]
-
-
Codon Usage: While often a key factor, surprisingly, optimizing the codon usage for Lactococcus lactis has been reported to decrease the yield of this compound.[5]
-
Solution: If you have optimized the codons, consider reverting to the native gene sequence.
-
Question 2: I am not detecting any this compound expression on my Western blot. What could be the issue?
Potential Causes and Solutions:
-
Failed Transformation or Plasmid Loss: The expression plasmid may not have been successfully transformed into the L. lactis cells, or it may have been lost during cell division.
-
Solution: Verify the presence of the plasmid in your culture using plasmid DNA isolation and PCR or restriction digestion. Always maintain antibiotic selection pressure during cultivation if your plasmid has a resistance marker.
-
-
Ineffective Nisin Induction: The NICE system requires the presence of the NisK sensor protein and the NisR response regulator to function.[6] The nisin inducer might be degraded or used at a suboptimal concentration.
-
Incorrect Gene Insertion or Frame Shift: An error during the cloning process could have resulted in a frameshift mutation or the insertion of a premature stop codon.[8]
-
Solution: Sequence your expression construct to confirm the correct in-frame insertion of the this compound gene.[8]
-
-
Low Expression Levels: this compound expression in L. lactis can be very low, sometimes undetectable by Coomassie staining and only visible by Western blot analysis.[2][4]
-
Solution: Increase the amount of total protein loaded on your SDS-PAGE gel and use a sensitive chemiluminescent substrate for your Western blot. Concentrate your cell lysate or culture supernatant before analysis.
-
Question 3: My L. lactis culture is not growing to a high density. How can I improve cell growth?
Potential Causes and Solutions:
-
Suboptimal Growth Medium: The composition of the growth medium is crucial for achieving high cell densities.
-
Inadequate pH Control: As L. lactis grows, it produces lactic acid, which lowers the pH of the medium and can inhibit growth.[9][10]
-
Oxygen Sensitivity: L. lactis is a facultative anaerobe. While it can tolerate oxygen, anaerobic conditions are generally preferred for this compound production.[10]
Frequently Asked Questions (FAQs)
What is the NICE system and how does it work in L. lactis?
The Nisin-Controlled Gene Expression (NICE) system is one of the most widely used expression systems in Gram-positive bacteria.[6] It utilizes the regulatory genes nisR and nisK and the nisA promoter. In the presence of sub-toxic amounts of the inducer nisin, the sensor kinase NisK autophosphorylates and subsequently transfers the phosphate group to the response regulator NisR. Phosphorylated NisR then activates transcription from the nisA promoter, leading to the expression of the target gene (in this case, this compound).[6]
What are the key properties of the this compound protein?
This compound is a small, heat- and pH-stable sweet-tasting protein.[2] It is composed of 54 amino acid residues and has a molecular mass of approximately 6.5 kDa. Its stability is attributed to four disulfide bonds that maintain its tertiary structure.[11][12] this compound is reported to be 500-2000 times sweeter than sucrose on a weight basis.
Is secretion of this compound into the medium a viable strategy?
While secretion of recombinant proteins is often preferred to simplify purification, attempts to secrete this compound into the medium have not led to a significant increase in yield.[5] However, improved expression has been shown to result in a minor increase in secretion.[4]
Can cheese whey be used as a growth medium for this compound production?
Yes, L. lactis can be grown on media based on dairy by-products like cheese whey for recombinant protein production.[7] This approach has the potential to reduce production costs, making it suitable for industrial-scale applications.[7]
Data Presentation
Table 1: Optimized Fermentation Conditions for this compound Production in L. lactis
| Parameter | Optimized Condition | Reference |
| Strain | L. lactis NZ9000 | [4][7] |
| Plasmid | pNZ8148 | [4] |
| Growth Medium | M-17 medium | [1][3] |
| Carbon Source | 2.5% Glucose | [1][3] |
| Growth Condition | Anaerobic | [1][3] |
| pH | 5.9 | [1][3] |
| Induction OD (600 nm) | 3.0 | [1][3] |
| Nisin Concentration | 40 ng/mL | [1][3] |
| Result | ~17-fold increase in this compound per cell production | [1][3] |
Experimental Protocols
1. Preparation of M-17 Glucose Medium (1 Liter)
-
Dissolve the following in 950 mL of deionized water:
-
5.0 g Pancreatic digest of casein
-
5.0 g Soy peptone
-
5.0 g Beef extract
-
2.5 g Yeast extract
-
0.5 g Ascorbic acid
-
0.25 g Magnesium sulfate
-
19.0 g β-Disodium glycerophosphate
-
-
Adjust the pH to 7.1-7.2 with 1M NaOH.
-
Bring the final volume to 950 mL with deionized water.
-
Autoclave at 121°C for 15 minutes.
-
Separately, prepare a 50% (w/v) glucose solution and sterilize by autoclaving.
-
Aseptically add 50 mL of the sterile 50% glucose solution to the autoclaved M-17 base to a final concentration of 2.5%.
2. General Protocol for this compound Fermentation and Induction
-
Inoculate 100 mL of M-17 medium containing 2.5% glucose and the appropriate antibiotic with a single colony of L. lactis harboring the this compound expression plasmid.
-
Incubate overnight at 30°C without shaking (anaerobic conditions).
-
Use the overnight culture to inoculate a larger volume of fresh M-17 medium (with 2.5% glucose and antibiotic) to an initial OD600 of 0.1.
-
Incubate at 30°C. If using a fermenter, maintain a constant pH of 5.9.
-
Monitor the OD600 of the culture.
-
When the culture reaches an OD600 of 3.0, induce this compound expression by adding nisin to a final concentration of 40 ng/mL.[1][3]
-
Continue incubation for 3-4 hours post-induction.
-
Harvest the cells by centrifugation at 4°C. The cell pellet can be stored at -80°C for subsequent analysis.
3. Quantification of this compound
-
Western Blot: this compound expression levels can be determined qualitatively and semi-quantitatively by Western blot analysis using anti-brazzein antibodies.[1][5]
-
ELISA: A more quantitative method involves using an Enzyme-Linked Immunosorbent Assay (ELISA) on Ni-NTA plates if the this compound is His-tagged.[1][3]
Visualizations
Caption: Workflow for this compound production in Lactococcus lactis.
Caption: Troubleshooting logic for low this compound yield.
Caption: The NICE signaling pathway in Lactococcus lactis.
References
- 1. Optimization of fermentation conditions for the expression of sweet-tasting protein this compound in Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Expression of the sweet-tasting plant protein this compound in Escherichia coli and Lactococcus lactis: a path toward sweet lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of the Lactococcus lactis nisin-controlled gene expression system NICE for industrial applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Getting value from the waste: recombinant production of a sweet protein by Lactococcus lactis grown on cheese whey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A review on Lactococcus lactis: from food to factory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and Monellin: Chemical Analysis, Food Industry Applications, Safety and Quality Control, Nutritional Profile and Health Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Strategies to prevent brazzein denaturation during heat treatment purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the heat treatment purification of brazzein. Our goal is to help you optimize your purification protocols and prevent unwanted denaturation of this remarkably stable sweet protein.
Troubleshooting Guide: Preventing this compound Denaturation
This guide addresses specific issues that may arise during the heat treatment step of this compound purification.
| Issue | Potential Cause | Recommended Solution |
| Loss of sweetness after heat treatment | - Extreme pH: this compound is stable in a pH range of 2.5-8.[1] - Presence of Reducing Agents: Reagents like DTT or β-mercaptoethanol can break the four disulfide bonds crucial for this compound's stability.[2][3] - Excessive Heat Exposure: While highly stable, prolonged exposure to very high temperatures (e.g., above 95°C) can lead to some loss of sweetness.[4][5][6] | - Ensure your buffer is within the optimal pH range of 2.5-8 before heating. - Exclude any reducing agents from your purification buffers prior to the heat treatment step. - Optimize the duration and temperature of your heat treatment. For many applications, 80°C for 1-4 hours is sufficient to denature contaminating proteins without significantly affecting this compound.[1][7][8][9] |
| This compound precipitation along with other proteins | - Isoelectric Point: this compound's isoelectric point is 5.4.[2] If the buffer pH is close to this value, this compound's solubility will be at its minimum, potentially causing it to precipitate. | - Adjust the pH of your buffer to be at least one pH unit away from the isoelectric point (pI) of 5.4. For example, using a buffer with a pH of 4.0 or 7.0. |
| Incomplete denaturation of contaminating proteins | - Insufficient Heat or Duration: The temperature or heating time may not be adequate to denature all thermolabile proteins in your sample. | - Gradually increase the temperature in increments (e.g., to 85°C or 90°C) or extend the incubation time. Monitor the purity of your this compound sample at each step to find the optimal balance. |
| Low yield of purified this compound | - Suboptimal Buffer Composition: The ionic strength and composition of the buffer can influence protein stability and solubility. | - If not using a chelating agent, consider including one like EDTA in your initial extraction buffer to inhibit protease activity that could degrade this compound before the heat step.[9] |
Frequently Asked Questions (FAQs)
Q1: Is heat treatment a standard step for this compound purification?
A1: Yes, due to its exceptional thermal stability, heat treatment is a common and effective step in this compound purification protocols.[2][8][10][11] This step is designed to denature and precipitate a significant portion of contaminating proteins, while leaving the this compound intact in the soluble fraction.
Q2: How heat-stable is this compound?
A2: this compound is remarkably heat-stable. Studies have shown that it retains its sweetness and structure after incubation at 80°C for up to 4 hours, and even at 98°C for 2 hours.[1][2][7][9] Some studies have even shown stability at 100°C for up to 4 hours. However, some loss of sweetness may be observed at temperatures approaching 100°C.[4]
Q3: What is the optimal pH for heat treatment of this compound?
A3: this compound is stable over a wide pH range, typically between 2.5 and 8.[1] For purification, it is advisable to perform the heat treatment in a buffer with a pH that is optimal for this compound's stability and sufficiently different from its isoelectric point of 5.4 to ensure it remains soluble.
Q4: What structural features contribute to this compound's high thermal stability?
A4: this compound's compact structure, which includes one α-helix and three strands of antiparallel β-sheet, is stabilized by four intramolecular disulfide bonds.[2][3][4][12] These disulfide bridges are crucial for maintaining its three-dimensional fold and, consequently, its stability at high temperatures.
Q5: Can I use additives to further stabilize this compound during heat treatment?
A5: While this compound is inherently very stable, the use of certain buffer components can be beneficial. For instance, using a buffer with a pH well away from the isoelectric point will maintain solubility. In the initial extraction, glycerol and protease inhibitors can help preserve the protein before the heat treatment step.[9]
Quantitative Data Summary
Table 1: Thermal Stability of this compound Under Various Conditions
| Temperature (°C) | Duration | pH Range | Outcome | Reference(s) |
| 80 | 4 hours | Not specified | Sweetness retained | [7][9] |
| 98 | 2 hours | 2.5 - 8 | Properties retained | [1] |
| 100 | 4 hours | Not specified | No change in structure, sweetness retained | |
| 80, 90, 95, 100 | 2 hours | Not specified | Structural changes investigated; some sweetness loss at 100°C | [5][6] |
Experimental Protocols
Protocol 1: Standard Heat Treatment for this compound Purification
This protocol is a general guideline for using heat treatment to purify this compound from a crude protein extract.
-
Buffer Preparation: Prepare a suitable buffer with a pH between 2.5 and 8 (e.g., 50 mM sodium acetate, pH 4.0, or 20 mM Tris-HCl, pH 8.0). Ensure the pH is not close to this compound's pI of 5.4.
-
Sample Preparation: Resuspend your crude protein extract containing this compound in the prepared buffer.
-
Heat Incubation: Place the sample in a water bath or heating block pre-heated to 80°C. Incubate for 1 to 4 hours.
-
Centrifugation: After incubation, cool the sample on ice and then centrifuge at high speed (e.g., 15,000 x g for 30 minutes) to pellet the denatured, precipitated proteins.
-
Collection of Supernatant: Carefully collect the supernatant, which contains the heat-stable this compound.
-
Further Purification: Proceed with subsequent purification steps, such as ion-exchange chromatography.[2][8][10]
Visualizations
Caption: Workflow for this compound Purification via Heat Treatment.
Caption: Factors Influencing this compound Stability During Heat Treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound and Monellin: Chemical Analysis, Food Industry Applications, Safety and Quality Control, Nutritional Profile and Health Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Label-free analytical characterization of this compound produced with the filamentous fungus Trichoderma reesei [frontiersin.org]
- 5. Study on the Thermal Stability of the Sweet-Tasting Protein this compound Based on Its Structure-Sweetness Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on the Thermal Stability of the Sweet-Tasting Protein this compound Based on Its Structure-Sweetness Relationship. | Semantic Scholar [semanticscholar.org]
- 7. Physicochemical Properties and Applications of Sweet Proteins - Lifeasible [lifeasible.com]
- 8. Optimized production and quantification of the tryptophan-deficient sweet-tasting protein this compound in Kluyveromyces lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
Enhancing brazzein sweetness through protein engineering and mutagenesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the sweetness of the protein brazzein through protein engineering and mutagenesis.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the experimental workflow of engineering this compound for enhanced sweetness.
1. Protein Expression and Purification
-
Question: We are experiencing low yields of recombinant this compound from our E. coli expression system. What are the possible causes and solutions?
Answer: Low expression yields in E. coli are a common challenge. Here are several factors to investigate:
-
Codon Usage: The codon usage of the this compound gene, which originates from a plant, may not be optimal for E. coli. Consider synthesizing a gene with codons optimized for your bacterial expression host.
-
Fusion Partner: Expressing this compound as a fusion protein can significantly improve yield and solubility. The SUMO (Small Ubiquitin-like Modifier) fusion system has been shown to be effective for this compound production in E. coli[1]. This is because the SUMO tag can enhance protein folding and solubility.
-
Expression Conditions: Optimize induction parameters such as inducer concentration (e.g., IPTG), temperature, and induction time. Lowering the temperature post-induction (e.g., 18-25°C) can sometimes improve the yield of soluble protein.
-
Cell Lysis: Inefficient cell lysis will result in poor protein recovery. Ensure your lysis method (e.g., sonication, high-pressure homogenization) is effective. The presence of DNA can increase viscosity and hinder purification; treatment with DNase I can alleviate this[2].
-
Purification Strategy: A multi-step purification process involving denaturation, renaturation, and cleavage of a fusion tag can lead to significant protein loss[1]. The SUMO fusion system allows for cleavage with a specific protease, yielding native this compound with correct disulfide bond formation, which can improve the overall yield of active protein[1].
-
-
Question: Our purified this compound mutant has lost its sweetness. What could be the reason?
Answer: Loss of sweetness in purified this compound variants is often linked to improper protein folding and disulfide bond formation.
-
Incorrect Disulfide Bonds: this compound's stability and sweet taste are dependent on its four disulfide bridges[1][3]. Incorrect disulfide bond formation during renaturation can lead to a non-native conformation and loss of function. In yeast expression systems like Kluyveromyces lactis, co-expression of protein disulfide isomerase (PDI) and Ero1p can improve correct disulfide bond formation and secretion of active this compound[3].
-
Misfolding: Even with correct disulfide bonds, the protein may misfold. Ensure that your purification protocol, especially any refolding steps from inclusion bodies, is optimized. Gradual removal of the denaturant (e.g., by dialysis) is crucial.
-
N- and C-terminal modifications: The N- and C-termini of this compound are important for its sweetness[4]. Ensure that your expression and purification strategy does not result in unintended modifications to these regions. For instance, the minor form of natural this compound, which lacks the N-terminal pyroglutamic acid, is reportedly sweeter than the major form[5][6].
-
-
Question: We are having trouble purifying our His-tagged this compound mutant using affinity chromatography. The protein is in the flow-through. What should we check?
Answer: Several factors can lead to poor binding of a His-tagged protein to an affinity column:
-
Inaccessible Tag: The His-tag may be buried within the folded protein and inaccessible to the resin. You can try moving the tag to the other terminus of the protein[2]. As a diagnostic, you can attempt to bind the protein under denaturing conditions (e.g., in 6M guanidinium hydrochloride) to see if the tag becomes accessible[2].
-
Buffer Composition: Ensure that your lysis and wash buffers do not contain components that interfere with binding, such as EDTA in high concentrations. The pH of the buffer is also critical; it should typically be around 7.0 for optimal binding[2].
-
Vector Construction: Double-check the sequence of your expression vector to ensure that the this compound gene is in the correct reading frame with the His-tag[2].
-
2. Site-Directed Mutagenesis
-
Question: We have introduced several mutations into the this compound gene, but the resulting protein is not sweeter. What are the key residues to target for enhancing sweetness?
Answer: Research has identified several key residues and regions that are critical for this compound's sweetness. Focusing your mutagenesis efforts on these areas is more likely to yield positive results.
-
Key Residues: Studies have shown that mutations at positions His31, Glu36, and Glu41 are particularly effective at increasing sweetness[7][8]. Specifically, the mutations H31R, E36D, and E41A have been shown to have an additive effect on sweetness[9].
-
Charge Modification: A general principle that has emerged is that reducing the overall negative charge or increasing the positive charge of the this compound molecule tends to enhance its sweetness[7].
-
Loop Regions: The loops in the this compound structure, particularly those containing His31 and Glu41, are critical for its interaction with the sweet taste receptor[8].
-
Triple Mutant: A triple mutant (H31R/E36D/E41A) has been reported to be significantly sweeter than single or double mutants, and up to 22,500 times sweeter than sucrose[5][10]. Another study reported this triple mutant to be 10,000 times sweeter than sucrose by weight[11].
-
-
Question: How can we confirm that our site-directed mutagenesis was successful?
Answer: It is crucial to verify the sequence of your mutated plasmid DNA before proceeding to protein expression. DNA sequencing of the entire this compound gene insert is the most reliable method to confirm that the desired mutation has been introduced and that no unintended mutations have occurred elsewhere in the gene.
3. Sensory Analysis
-
Question: We want to perform sensory analysis to quantify the sweetness of our this compound mutants. What is a standard procedure?
Answer: A common method for sensory analysis of sweeteners is to use a trained human taste panel. The general procedure involves:
-
Panelist Training: Train a panel of individuals to recognize and rate the intensity of different tastes (sweet, bitter, sour, etc.) on a standardized scale[12][13].
-
Sample Preparation: Prepare solutions of your this compound variants and a reference sweetener (typically sucrose) at various concentrations in purified water[12][14].
-
Evaluation: Panelists taste the samples in a randomized and blinded manner and rate the intensity of various sensory attributes on a scale (e.g., a 100 mm unstructured graphical scale)[12]. Key descriptors for sweeteners often include sweet, bitter, sour, and metallic tastes[12].
-
Data Analysis: Analyze the data to determine the equi-sweetness concentration of your this compound variant relative to the sucrose standard. This allows you to quantify the relative sweetness.
-
-
Question: Our sensory panel is reporting off-tastes (e.g., bitterness, metallic taste) for some of our this compound mutants. Is this common?
Answer: Yes, it is not uncommon for mutations to alter the taste profile of a protein, potentially introducing off-tastes. It is important to include descriptors for off-tastes in your sensory analysis protocol to fully characterize your mutants[12][13]. Some mutations might increase sweetness but also introduce undesirable sensory characteristics. A comprehensive sensory profile is necessary to identify the most promising candidates for commercial development.
Quantitative Data on this compound Variants
The following table summarizes the sweetness intensity of various this compound mutants compared to sucrose.
| This compound Variant | Sweetness (relative to sucrose by weight) | Reference(s) |
| Wild-type (major form) | ~2,000x | [6] |
| Wild-type (minor form, des-pE1) | ~4,000x (twice the major form) | [6][15] |
| H31R | Significantly sweeter than wild-type | [8] |
| E41A | Significantly sweeter than wild-type | [8] |
| H31R/E36D/E41A (triple mutant) | 10,000x - 22,500x | [5][10][11] |
| Recombinant (expressed in tobacco) | ~1,330x | [16] |
| Recombinant (expressed in E. coli) | ~1,840x | [16] |
| Recombinant (expressed in K. lactis) | ~720x | [16] |
Detailed Experimental Protocols
1. Site-Directed Mutagenesis of this compound
This protocol is a general guideline and may need to be adapted based on the specific mutagenesis kit and vectors used.
-
Primer Design: Design primers containing the desired mutation. The primers should be complementary to the template DNA and flank the mutation site.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the template plasmid containing the wild-type this compound gene, and the designed primers.
-
Template Digestion: Digest the parental, methylated template DNA using a methylation-dependent endonuclease (e.g., DpnI). This will leave the newly synthesized, mutated plasmid intact.
-
Transformation: Transform the digested PCR product into competent E. coli cells.
-
Screening and Sequencing: Isolate plasmid DNA from the resulting colonies and sequence the this compound gene to confirm the presence of the desired mutation.
2. Expression and Purification of this compound from E. coli (SUMO Fusion System)
This protocol is adapted from descriptions of an efficient method for this compound production[1].
-
Vector Construction: Clone the synthesized, codon-optimized this compound gene into a vector that allows for expression as a fusion with a SUMO tag.
-
Transformation and Expression: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the cells to an optimal density (OD600 of ~0.6-0.8) and induce protein expression with IPTG.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate to pellet cell debris. The soluble fraction containing the SUMO-brazzein fusion protein is collected.
-
Affinity Chromatography: Purify the SUMO-brazzein fusion protein from the soluble lysate using an appropriate affinity resin (e.g., Ni-NTA resin if a His-tag is also present).
-
SUMO Protease Cleavage: Cleave the SUMO tag from the purified fusion protein using a specific SUMO protease. This will release the native this compound protein[1].
-
Final Purification: Perform a final purification step (e.g., another round of affinity chromatography to remove the cleaved SUMO tag and the protease, or size-exclusion chromatography) to obtain pure, native this compound.
-
Verification: Verify the purity and identity of the final protein product using SDS-PAGE and Western blot analysis.
3. Sensory Analysis of this compound Sweetness
This protocol outlines a basic procedure for determining the relative sweetness of this compound variants.
-
Panel Selection and Training: Select a panel of 10-15 individuals. Train them to identify and rate the intensity of basic tastes (sweet, sour, bitter, salty) using standard solutions.
-
Reference Standard: Prepare a series of sucrose solutions of known concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v).
-
Sample Preparation: Prepare solutions of the purified this compound variants at different concentrations.
-
Testing Procedure:
-
Provide panelists with the reference sucrose solutions to establish a baseline for sweetness intensity.
-
Present the this compound variant solutions to the panelists in a randomized, double-blind manner.
-
Ask panelists to rate the sweetness intensity of each sample on a labeled magnitude scale or a visual analog scale.
-
Provide water for rinsing between samples to minimize sensory fatigue[12].
-
-
Data Analysis:
-
For each this compound variant, determine the concentration that is perceived as equally sweet to a specific sucrose concentration (e.g., 5% sucrose).
-
Calculate the relative sweetness by dividing the concentration of the equi-sweet sucrose solution by the concentration of the this compound variant solution.
-
Visualizations
References
- 1. Efficient and rapid protein expression and purification of small high disulfide containing sweet protein this compound in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. Multiple mutations of the critical amino acid residues for the sweetness of the sweet-tasting protein, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.eco-vector.com [journals.eco-vector.com]
- 11. Expression of a triple mutational des‐pGlu this compound in transgenic mouse milk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. news.cals.wisc.edu [news.cals.wisc.edu]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Removal of N-terminal methionine to improve recombinant brazzein sweetness
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on improving the sweetness of recombinant brazzein by removing the N-terminal methionine.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of the N-terminal methionine from recombinant this compound important?
A1: The removal of the N-terminal methionine significantly enhances the sweetness of recombinant this compound.[1][2][3] Reports indicate that this compound lacking this initial amino acid has a lower sweetness threshold, making it the most potent form of the protein sweetener discovered to date.[1][2] This increased sweetness is attributed to a potential change in the protein's spatial orientation, leading to an improved interaction with the sweet taste receptors.[1]
Q2: What is the most effective method for producing recombinant this compound without the N-terminal methionine?
A2: A highly effective method is to express this compound as a fusion protein with a tag that can be specifically cleaved to yield the desired N-terminus. The pET-SUMO (Small Ubiquitin-like Modifier) expression system is a well-documented and successful approach for this purpose.[1][4] This system allows for high-level expression of the fusion protein in E. coli, followed by enzymatic cleavage with a SUMO protease to precisely remove the SUMO tag and the initial methionine, leaving a native this compound sequence.[4]
Q3: What are the key steps in the overall workflow for producing and evaluating N-terminally processed this compound?
A3: The general workflow involves:
-
Gene Cloning: Cloning the codon-optimized this compound gene into a SUMO fusion expression vector.
-
Protein Expression: Transforming the expression vector into a suitable E. coli strain and inducing fusion protein expression.
-
Purification of Fusion Protein: Lysing the cells and purifying the His-tagged SUMO-brazzein fusion protein using Nickel-NTA (Ni-NTA) affinity chromatography.
-
Cleavage of Fusion Tag: Enzymatic cleavage of the SUMO tag using a specific SUMO protease.
-
Purification of Cleaved this compound: Separating the cleaved this compound from the SUMO tag and the protease using a second round of Ni-NTA chromatography followed by a final polishing step with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Sweetness Evaluation: Assessing the sweetness of the purified this compound using sensory analysis with a trained human taste panel.
Q4: How is the sweetness of this compound quantified?
A4: The sweetness of this compound is typically quantified by determining its sweetness threshold, which is the minimum concentration at which a sweet taste can be detected by a human taste panel.[1][2] This is often done through sensory analysis using a double-blind test format where panelists compare the taste of different concentrations of this compound solution to a reference sweetener like sucrose.[5][6]
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the expression, purification, and analysis of recombinant this compound.
| Problem | Possible Cause(s) | Troubleshooting Step(s) |
| Low or no expression of the SUMO-brazzein fusion protein | - Codon bias in the this compound gene for E. coli. - Toxicity of the recombinant protein to the host cells. - Inefficient induction of protein expression. | - Ensure the this compound gene has been codon-optimized for E. coli expression. - Use a host strain designed to handle toxic proteins, such as BL21-CodonPlus (DE3)-RIL.[1][4] - Optimize the IPTG concentration (e.g., 0.1-1.0 mM) and induction temperature (e.g., 16-30°C) and duration. |
| SUMO-brazzein fusion protein is insoluble (inclusion bodies) | - High expression levels overwhelming the cellular folding machinery. - Suboptimal folding conditions. | - Lower the induction temperature (e.g., 16-25°C) to slow down protein synthesis and promote proper folding. - Reduce the inducer (IPTG) concentration. - Co-express with molecular chaperones. |
| Inefficient cleavage of the SUMO tag | - Inactive SUMO protease. - Incorrect buffer conditions for cleavage. - Steric hindrance of the cleavage site. | - Verify the activity of the SUMO protease using a control substrate. - Ensure the cleavage buffer contains a reducing agent like DTT (dithiothreitol), but be aware that high concentrations of DTT can reduce this compound's disulfide bridges. A concentration of <0.5 mM DTT is recommended.[4] - Perform the cleavage reaction under optimized conditions (e.g., temperature and incubation time). |
| Low yield of purified this compound after cleavage and purification | - Precipitation of this compound after tag removal. - Inefficient separation of this compound from the SUMO tag and protease. - Loss of protein during RP-HPLC purification. | - Perform cleavage and subsequent purification steps at 4°C to minimize precipitation. - Ensure complete binding of the His-tagged SUMO and protease to the Ni-NTA resin in the second affinity step. - Optimize the gradient and mobile phase of the RP-HPLC to ensure good separation and recovery. |
| Purified this compound is not sweet | - Misfolded protein with incorrect disulfide bond formation. - Presence of the N-terminal methionine. - Contaminants from the purification process. | - Confirm the correct folding of this compound using analytical techniques like circular dichroism. - Verify complete removal of the SUMO tag and N-terminal methionine by mass spectrometry. - Ensure all purification buffers are thoroughly removed by dialysis or buffer exchange. |
Quantitative Data Summary
The following tables summarize the quantitative data on the sweetness of different forms of this compound.
Table 1: Sweetness Threshold of Recombinant this compound
| This compound Form | Expression System | Sweetness Threshold (µg/mL) | Reference |
| With N-terminal Met | E. coli | > 30 | [1] |
| Without N-terminal Met | E. coli (pET-SUMO) | ~1.5 | [1][2] |
| Wild-type (from fruit) | Pentadiplandra brazzeana | Not specified | |
| E9K Mutant (without N-terminal Met) | E. coli (pET-SUMO) | ~1.0 | [1] |
Table 2: Relative Sweetness of this compound Compared to Sucrose
| This compound Form | Sweetness (times sweeter than sucrose on a weight basis) | Reference |
| Recombinant this compound | ~2000 | [4] |
| This compound from transgenic maize | 940 - 1200 | [7] |
| This compound from transgenic tobacco | ~1330 | [5][6] |
Detailed Experimental Protocols
Expression of SUMO-Brazzein Fusion Protein in E. coli
-
Transformation: Transform the pET-SUMO-brazzein expression vector into a suitable E. coli expression strain (e.g., BL21-CodonPlus (DE3)-RIL).
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 25°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubation: Continue to incubate the culture for 16-24 hours at 25°C with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until further use.
Purification of SUMO-Brazzein and Removal of N-terminal Methionine
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Ni-NTA Affinity Chromatography (Binding): Apply the clarified supernatant to a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove unbound proteins.
-
Elution: Elute the His-tagged SUMO-brazzein fusion protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Dialysis: Dialyze the eluted fusion protein against a cleavage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0) at 4°C.
-
SUMO Protease Cleavage: Add SUMO protease to the dialyzed fusion protein (typically a 1:100 enzyme to substrate ratio by mass) and incubate at 30°C for 1-2 hours. Note: To prevent reduction of this compound's disulfide bridges, the concentration of DTT in the cleavage reaction should be kept below 0.5 mM.[4]
-
Second Ni-NTA Chromatography: Pass the cleavage reaction mixture through a fresh Ni-NTA column to bind the His-tagged SUMO and the His-tagged SUMO protease. The flow-through will contain the untagged this compound.
-
RP-HPLC Purification: Further purify the this compound in the flow-through using a C18 reverse-phase HPLC column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
Sensory Analysis of this compound Sweetness
-
Panel Selection: Recruit and train a panel of 10-15 individuals to recognize and rate the intensity of sweet taste.
-
Sample Preparation: Prepare a series of dilutions of the purified this compound in purified water. Also, prepare a set of sucrose solutions of known concentrations to serve as references.
-
Testing Procedure (Double-Blind):
-
Present panelists with coded samples of the this compound solutions and a water control in a randomized order.
-
Instruct panelists to rinse their mouths with water between samples.
-
Ask panelists to identify which samples are sweet and to rate their sweetness intensity on a predefined scale.
-
-
Data Analysis: Determine the sweetness threshold of the this compound, which is the lowest concentration at which a statistically significant number of panelists can detect a sweet taste compared to the water control. The relative sweetness can be determined by identifying the concentration of this compound that is perceived as equally sweet to a specific concentration of the sucrose reference.
Mandatory Visualizations
Experimental Workflow for Recombinant this compound Production
Caption: Workflow for producing and evaluating recombinant this compound.
Sweet Taste Signaling Pathway
Caption: Simplified sweet taste signaling pathway.
References
- 1. Sugars, Sweet Taste Receptors, and Brain Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient and rapid protein expression and purification of small high disulfide containing sweet protein this compound in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound and Monellin: Chemical Analysis, Food Industry Applications, Safety and Quality Control, Nutritional Profile and Health Impacts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Brazzein Formulations for Sensory Excellence
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of aftertaste in brazzein formulations. Our goal is to equip you with the knowledge and tools to optimize the sensory profile of your this compound-based products.
Troubleshooting Guides
Aftertaste in this compound formulations can manifest as lingering sweetness, bitterness, or a metallic off-note. The following table summarizes these common issues, their potential causes, and suggested mitigation strategies with supporting data where available.
| Issue | Potential Causes | Mitigation Strategies | Supporting Data/Observations |
| Lingering Sweetness | High concentration of this compound. Slow dissociation from the sweet taste receptor (T1R2/T1R3). | 1. Concentration Optimization: Reduce this compound concentration to the lowest effective level. 2. Blending with Bulking Agents: Incorporate bulking agents like erythritol or maltodextrin. 3. Addition of Taste Modulators: Use natural flavors or specific compounds (e.g., tannic acid) to shorten the sweetness profile. | Studies on high-intensity sweeteners show that blending can create a more sucrose-like temporal profile. For example, blends of sweeteners have been shown to be more similar to sucrose than individual sweeteners.[1] |
| Bitter Aftertaste | Activation of bitter taste receptors (TAS2Rs) by this compound or its variants at higher concentrations. Impurities in the this compound preparation. | 1. Purity Assessment: Ensure high purity of the this compound sample. 2. pH Adjustment: Optimize the pH of the formulation, as pH can influence taste perception. 3. Use of Bitter Blockers: Incorporate compounds known to block bitter taste receptors, such as certain aromatic compounds (e.g., R-carvone).[2] 4. Blending with Other Sweeteners: Synergistic blends with sweeteners like steviol glycosides (especially Rebaudioside A) or monk fruit extract can mask bitterness. | With increasing concentration, some high-potency sweeteners tend to become more bitter.[3] The use of taste modulators is a known strategy to block lingering notes and bitterness.[4] |
| Metallic Off-Note | Interaction of this compound with other formulation components. Individual genetic variations in taste perception. | 1. Formulation Review: Analyze potential interactions with metal ions or other ingredients. 2. Flavor Masking: Utilize complementary flavors like citrus, vanilla, or mint to mask the metallic taste.[5] 3. This compound Variant Selection: Some this compound variants have been shown to have an improved sensory profile with reduced off-tastes.[6] | Sensory evaluations of some this compound variants indicate improved overall performance and sensory profile compared to the wild-type.[6] Metallic taste is a reported off-flavor for several high-intensity sweeteners.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the typical taste profile of this compound?
A1: this compound is known for its clean, sugar-like sweetness.[8] However, like many high-intensity sweeteners, it can exhibit a delayed onset of sweetness and a lingering sweet aftertaste.[9] Some formulations may also present a slight bitter or metallic off-note, particularly at higher concentrations.
Q2: How does this compound interact with the sweet taste receptor to produce a sweet taste?
A2: this compound, a sweet-tasting protein, activates the T1R2/T1R3 G-protein coupled receptor on the tongue. The binding of this compound to this receptor initiates a downstream signaling cascade, leading to the perception of sweetness. This interaction is complex, involving multiple points of contact between the protein and the receptor subunits.
Q3: Can modifying the this compound protein itself reduce aftertaste?
A3: Yes, protein engineering has shown promise in improving the sensory profile of this compound. Studies on this compound variants, created through site-directed mutagenesis, have demonstrated that certain amino acid substitutions can lead to a sensory profile with reduced bitterness and lingering sweetness compared to the wild-type protein.[6]
Q4: What are the most effective formulation strategies for a clean, sucrose-like taste profile with this compound?
A4: A multi-faceted approach is often most effective. This includes:
-
Optimizing this compound Concentration: Use the lowest concentration that achieves the desired sweetness level.
-
Blending: Combine this compound with other sweeteners (e.g., steviol glycosides, monk fruit) and bulking agents (e.g., erythritol) to create a more rounded and sucrose-like taste profile.
-
Utilizing Taste Modulators and Blockers: Incorporate natural flavors or specific compounds to mask bitterness and shorten the sweet aftertaste.
Q5: How can I quantitatively assess the aftertaste of my this compound formulation?
A5: Time-Intensity (TI) sensory analysis is a key method for quantifying the temporal profile of taste, including the onset, maximum intensity, and duration of sweetness and any aftertastes.[10][11] This involves trained sensory panelists who rate the intensity of specific taste attributes over a period of time after sampling the product.
Experimental Protocols
Protocol 1: Sensory Panel Evaluation of this compound Aftertaste using Time-Intensity (TI) Analysis
Objective: To quantitatively measure the intensity and duration of sweetness and aftertaste (bitter, metallic) of a this compound formulation over time.
Materials:
-
This compound formulation samples at various concentrations.
-
Control sample (e.g., sucrose solution of equivalent sweetness).
-
Deionized water and unsalted crackers for palate cleansing.
-
Computerized data collection system with Time-Intensity software.
-
Trained sensory panel (n=10-12 panelists).
Methodology:
-
Panelist Training:
-
Familiarize panelists with the taste attributes to be evaluated (sweetness, bitterness, metallic aftertaste, lingering sweetness).
-
Train panelists on the use of the Time-Intensity scale (e.g., a 15-point unstructured line scale anchored from "none" to "very strong").
-
Conduct practice sessions with various sweetener solutions to ensure panelist consistency and reliability.
-
-
Sample Preparation:
-
Prepare all samples on the day of testing.
-
Ensure all samples are at a consistent, controlled temperature (e.g., room temperature).
-
Code samples with random three-digit numbers.
-
-
Testing Procedure:
-
Panelists should rinse their mouths with deionized water and eat a small piece of an unsalted cracker to cleanse their palate before the first sample.
-
Present a 10 mL sample to each panelist.
-
Instruct panelists to start the data collection software, take the entire sample into their mouth, swish it for 5 seconds, and then swallow.
-
Panelists will continuously rate the intensity of a specific attribute (e.g., "lingering sweetness") on the digital scale for a predetermined duration (e.g., 120 seconds).
-
A mandatory break of at least 5 minutes, including palate cleansing, should be enforced between samples.
-
The order of sample presentation should be randomized for each panelist.
-
-
Data Analysis:
-
From the TI curves, extract key parameters such as:
-
Imax: Maximum intensity.
-
Tmax: Time to reach maximum intensity.
-
Dur: Total duration of the sensation.
-
Area under the curve (AUC).
-
-
Perform statistical analysis (e.g., ANOVA) to identify significant differences in the aftertaste profiles between different formulations.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Sweet Taste Signaling Pathway
Caption: Experimental Workflow for Aftertaste Mitigation
Caption: Factors Influencing this compound's Sensory Profile
References
- 1. researchgate.net [researchgate.net]
- 2. Farewell to the “Bitter Aftertaste”: Artificial Sweeteners May Soon Taste Just Like Sugar - DawatMedia24 [dawatmedia24.com]
- 3. Bitterness of sweeteners as a function of concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ifpc.com [ifpc.com]
- 5. smart.dhgate.com [smart.dhgate.com]
- 6. researchgate.net [researchgate.net]
- 7. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. agriculturejournals.cz [agriculturejournals.cz]
Challenges in scaling up brazzein production for commercial use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the experimental production and scale-up of the sweet-tasting protein, brazzein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a promising sugar substitute?
A1: this compound is a sweet-tasting protein naturally found in the fruit of the West African plant Pentadiplandra brazzeana Baillon.[1] It is significantly sweeter than sucrose (500-2000 times on a weight basis) and is noted for its remarkable stability over a wide range of temperatures and pH levels.[2][3] Its clean, sugar-like taste profile with no bitter aftertaste, combined with its zero-calorie nature, makes it an attractive candidate for a natural, low-calorie sweetener.[4]
Q2: What are the primary challenges in producing this compound commercially?
A2: The primary challenges stem from the difficulty in cultivating the P. brazzeana plant at a large scale, which restricts the natural supply of this compound.[5] Consequently, recombinant DNA technology is the most viable approach for commercial production.[5] However, scaling up recombinant production faces hurdles such as low expression yields, difficulties in obtaining the correctly folded and functional protein, and the need for efficient and cost-effective purification processes.[3][5][6]
Q3: Which expression systems are commonly used for recombinant this compound production?
A3: Several expression systems have been explored for recombinant this compound production, each with its own advantages and disadvantages. Commonly used systems include:
-
Bacteria: Escherichia coli is often used due to its rapid growth and well-established genetic tools. However, challenges include the formation of insoluble inclusion bodies and the difficulty of forming correct disulfide bonds in the cytoplasm.[6][7][8]
-
Yeasts: Kluyveromyces lactis and Pichia pastoris are popular eukaryotic hosts that can secrete the protein, aiding in purification and proper folding.[7][9] They are generally regarded as safe (GRAS), which is beneficial for food applications.[9]
-
Transgenic Plants: Systems like tobacco and maize have been developed to produce this compound.[9][10] While offering the potential for large-scale and low-cost production, challenges include lower yields compared to microbial systems and potential for cross-contamination.[9]
Q4: How does the stability of this compound compare to other sweeteners?
A4: this compound exhibits exceptional stability, a key advantage for its application in food processing. It maintains its sweet taste and structure after being heated to 100°C for up to 4 hours and is stable in a broad pH range (2.5 to 8).[3] This makes it suitable for use in baked goods, beverages, and other processed foods where other sweeteners might degrade.[4]
Troubleshooting Guides
Low Protein Yield
Problem: I am getting very low or no expression of recombinant this compound in my E. coli expression system.
| Possible Cause | Troubleshooting Suggestion |
| Codon Usage Mismatch | The this compound gene is from a plant source. Its codon usage may not be optimal for E. coli. Synthesize a gene with codons optimized for E. coli expression.[11] |
| Inefficient Promoter or Induction | Verify the integrity of your expression vector and the strength of the promoter. Optimize the concentration of the inducing agent (e.g., IPTG) and the induction time and temperature. Lowering the temperature (e.g., to 25°C) after induction can sometimes improve soluble protein expression.[11] |
| Toxicity of the Protein | High-level expression of a foreign protein can be toxic to the host cells. Try using a lower concentration of the inducer or a weaker promoter to reduce the expression rate. |
| Plasmid Instability | Ensure that the antibiotic selection pressure is maintained throughout cell growth and expression. |
Problem: My this compound is expressed, but it's forming insoluble inclusion bodies in E. coli.
| Possible Cause | Troubleshooting Suggestion |
| Incorrect Protein Folding | The reducing environment of the E. coli cytoplasm is not conducive to the formation of the four disulfide bonds required for this compound's structure.[8] |
| - Use a fusion tag: Express this compound as a fusion protein with a highly soluble partner like SUMO (Small Ubiquitin-like Modifier). The SUMO fusion system has been shown to yield soluble and correctly folded this compound.[11] | |
| - Periplasmic expression: Target the protein to the more oxidizing environment of the periplasm by using a signal peptide. This can facilitate correct disulfide bond formation.[8] | |
| - Co-express with chaperones: Overexpression of molecular chaperones can assist in proper protein folding. | |
| High Expression Rate | A very high rate of protein synthesis can overwhelm the cell's folding machinery. |
| - Lower the induction temperature: Reduce the temperature to 16-25°C post-induction to slow down protein synthesis and allow more time for proper folding.[11] | |
| - Reduce inducer concentration: Use a lower concentration of IPTG to decrease the rate of transcription. |
Purification Issues
Problem: I am losing a significant amount of this compound during the purification steps.
| Possible Cause | Troubleshooting Suggestion |
| Inefficient Cell Lysis | Incomplete cell lysis will result in a lower yield of protein in the soluble fraction. Ensure your lysis method (e.g., sonication, French press, chemical lysis) is optimized and effective.[12] |
| Protein Precipitation | This compound may precipitate out of solution if the buffer conditions (pH, ionic strength) are not optimal. Maintain a pH where this compound is stable and soluble (e.g., pH 4.0-8.0). |
| Suboptimal Chromatography Conditions | The choice of chromatography resin and the buffer conditions are critical for efficient purification. |
| - Ion Exchange Chromatography: this compound has a pI of 5.4.[6] For cation exchange chromatography (e.g., CM-Sepharose), use a buffer with a pH below 5.4 (e.g., pH 4.0) for binding and elute with an increasing salt gradient or a higher pH. For anion exchange (e.g., DEAE-Sepharose), a buffer pH above 5.4 should be used.[6] | |
| - Affinity Chromatography: If using a His-tag, ensure the tag is accessible and not sterically hindered. Check the binding capacity of your resin and optimize the imidazole concentrations for washing and elution.[12] |
Problem: The purified protein is not sweet.
| Possible Cause | Troubleshooting Suggestion |
| Incorrect Folding/Misfolding | The sweet taste of this compound is dependent on its correct three-dimensional structure, which is stabilized by four disulfide bonds. |
| - Confirm structure: Use analytical techniques like Circular Dichroism (CD) spectroscopy or NMR to assess the secondary and tertiary structure of your purified protein and compare it to a known active standard.[6][9] | |
| - Optimize refolding: If purifying from inclusion bodies, the refolding protocol is critical. Screen different refolding buffers with varying concentrations of redox agents (e.g., glutathione) to facilitate correct disulfide bond formation. | |
| Modification or Degradation | The N- and C-termini of this compound are important for its sweetness.[2][13] Proteolytic degradation or modifications in these regions can lead to a loss of taste. |
| - Add protease inhibitors: Include protease inhibitors during cell lysis and purification to prevent degradation. | |
| - Verify protein integrity: Use mass spectrometry (MS) to confirm the correct molecular weight and sequence of the purified protein.[11] |
Data and Protocols
Quantitative Data Summary
The following table summarizes reported this compound yields in various expression systems. Note that yields can vary significantly based on the specific expression construct, host strain, and culture conditions.
| Expression System | Host Organism | Reported Yield | Reference(s) |
| Yeast | Kluyveromyces lactis | 30-100 mg/L | [7][9] |
| Yeast | Pichia pastoris | ~120 mg/L | [14][15] |
| Bacteria | Escherichia coli (SUMO fusion) | ~50 mg per 10g wet cells | [11] |
| Bacteria | Escherichia coli (Secreted) | 52.33 mg/L (periplasm), 7.73 mg/L (medium) | [8] |
| Transgenic Plant | Nicotiana tabacum (Tobacco) | 39.1 to 57.9 mg/kg fresh weight | [9] |
Experimental Protocols
This protocol is adapted from a method designed for efficient production of soluble and folded this compound.[11]
-
Expression:
-
Transform E. coli BL21-CodonPlus (DE3) RIPL cells with the His6-SUMO-brazzein expression vector.
-
Grow cells in Luria broth (LB) with appropriate antibiotics at 37°C to an OD600 of ~0.6.
-
Induce protein expression with 0.5 mM IPTG and shift the temperature to 25°C.
-
Continue to culture for 24 hours.
-
Harvest cells by centrifugation.
-
-
Purification of Fusion Protein:
-
Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 6.8) containing lysozyme and PMSF.
-
Lyse cells by sonication on ice.
-
Clarify the lysate by centrifugation at 10,000 x g for 20 minutes at 4°C.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 6.8).
-
Elute the His6-SUMO-brazzein fusion protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 7.8).
-
-
Cleavage and Final Purification:
-
Dialyze the eluted fusion protein against 10 mM Tris-HCl, 150 mM NaCl, pH 8.0.
-
Cleave the SUMO tag by adding SUMO protease (1 unit per 50 µg of fusion protein) and incubating at 30°C for 1 hour. Note: It is critical to keep the concentration of reducing agents like DTT below 0.5 mM to prevent the reduction of this compound's disulfide bonds.[11]
-
Purify the released this compound from the cleaved tag and protease using reverse-phase HPLC (RP-HPLC).
-
This protocol outlines a multi-step purification process for this compound expressed in plants.[6][9]
-
Extraction:
-
Homogenize tobacco leaves in extraction buffer (e.g., 40 mM Tris-HCl, 50 mM NaCl, 20 mM EDTA, 55 mM sodium citrate, 12 mM sodium thiosulfate, pH 6.7).
-
Clarify the homogenate by centrifugation to obtain the crude protein extract.
-
-
Ammonium Sulfate Precipitation:
-
Precipitate proteins from the crude extract by adding ammonium sulfate to 30-80% saturation.
-
Collect the precipitate by centrifugation.
-
-
Heat Treatment:
-
Resuspend the pellet and heat the solution at 80°C for up to 2 hours. This step denatures and precipitates many host proteins, while heat-stable this compound remains in solution.[9]
-
Remove the precipitated proteins by centrifugation.
-
-
Chromatography:
-
Anion Exchange Chromatography (Optional Cleanup): Pass the supernatant through a DEAE-sepharose column at a pH where this compound (pI 5.4) does not bind, allowing for the removal of some contaminating proteins.[6]
-
Cation Exchange Chromatography: Apply the flow-through from the anion exchange step (or the supernatant from heat treatment) to a CM-sepharose cation exchange column equilibrated in a low salt buffer at pH 4.0.
-
Wash the column to remove unbound contaminants.
-
Elute this compound using a buffer with a higher salt concentration (e.g., 400 mM NaCl) or a higher pH (e.g., pH 7.0).[16]
-
Visualizations
References
- 1. UK firm claims to have first commercially viable scale-up process for this compound [foodnavigator.com]
- 2. Sweetness determinant sites of this compound, a small, heat-stable, sweet-tasting protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: The ultimate sugar alternative with Precision Fermentation - Levprot Bioscience [levprot.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. openbiotechnologyjournal.com [openbiotechnologyjournal.com]
- 9. scielo.br [scielo.br]
- 10. ag.ginkgo.bio [ag.ginkgo.bio]
- 11. Efficient and rapid protein expression and purification of small high disulfide containing sweet protein this compound in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. biotechnologyjournal.usamv.ro [biotechnologyjournal.usamv.ro]
- 15. mdpi.com [mdpi.com]
- 16. Optimized production and quantification of the tryptophan-deficient sweet-tasting protein this compound in Kluyveromyces lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
Codon usage optimization to increase brazzein expression in Lactococcus lactis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the expression of the sweet protein brazzein in Lactococcus lactis.
Troubleshooting Guides
This section addresses common issues encountered during the expression of this compound in L. lactis, with a focus on problems related to codon usage optimization.
Issue 1: Low or No this compound Expression After Cloning
| Possible Cause | Suggested Solution |
| Incorrect Plasmid/Strain Combination | The choice of expression vector and L. lactis strain is critical. The combination of L. lactis NZ9000 with the plasmid pNZ8148 has been shown to increase this compound expression by over 800-fold compared to other combinations.[1] |
| Suboptimal Nisin Induction | The concentration of the inducer, nisin, and the optical density (OD) of the culture at the time of induction are key parameters. Optimal conditions have been reported as induction with 40 ng/mL of nisin at an OD600 of 3.0.[2] |
| Inefficient Translation Initiation | Ensure that the this compound gene is cloned in the correct reading frame, immediately following the ATG start codon in the expression vector (e.g., pNZ8148). |
| Plasmid Instability | Propagate plasmids like pNZ8148 in a suitable E. coli strain (e.g., MC1061) before transformation into L. lactis. Confirm plasmid integrity via restriction digest or sequencing after extraction. |
| Poor Culture Conditions | Use of M-17 medium with 2.5% glucose and maintaining anaerobic conditions at a pH of 5.9 have been shown to significantly improve this compound yield.[2] |
Issue 2: Decreased this compound Expression After Codon Optimization
A surprising finding in the literature is that codon optimization of the this compound gene for L. lactis can lead to a decrease in protein expression.[3][4] This is a critical troubleshooting consideration.
| Possible Cause | Suggested Solution |
| Disruption of mRNA Secondary Structure | Altering the codon sequence can inadvertently introduce or remove mRNA secondary structures that are important for translation efficiency. Consider analyzing the predicted mRNA folding of both the native and optimized sequences. |
| Imbalance in tRNA Pools | While codon optimization aims to match the host's tRNA availability, it is possible that this leads to a depletion of certain tRNAs, stalling translation. |
| "Codon Ramp" Disruption | The 5' end of a coding sequence often contains rarer codons, which can slow down initial translation and prevent ribosome "traffic jams." Over-optimization might remove this beneficial "ramp." |
| Focus on Other Optimization Strategies | Given the negative results with codon optimization for this compound, focus on optimizing fermentation conditions (pH, induction time, nisin concentration) and the expression system (plasmid/strain combination), which have been proven to dramatically increase yields.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is codon usage bias and why is it typically optimized?
A1: Codon usage bias refers to the phenomenon where some codons are used more frequently than others to encode the same amino acid. Organisms often have a preferred set of codons for highly expressed genes that corresponds to the abundance of their tRNA molecules. Codon optimization involves modifying the DNA sequence of a foreign gene to match the codon preferences of the expression host, with the goal of increasing translation efficiency and protein yield.
Q2: Why did codon optimization fail to increase, and instead decrease, this compound expression in Lactococcus lactis?
A2: The precise reasons for the decreased this compound expression after codon optimization in L. lactis are not fully elucidated but are a key finding in the field.[3][4] Potential explanations include the disruption of beneficial mRNA secondary structures, the creation of a suboptimal "codon ramp" at the beginning of the gene, or an unforeseen imbalance in the cellular tRNA pools. This highlights that codon optimization is not always a guaranteed strategy for improving heterologous protein expression and its effects can be protein-specific.
Q3: What is the nisin-controlled expression (NICE) system and how does it work in L. lactis?
A3: The NICE system is a tightly regulated gene expression system in L. lactis. It relies on the food-grade inducer nisin. The system consists of the nisR and nisK genes, which encode a two-component regulatory system. In the presence of nisin, the NisK sensor protein autophosphorylates and then transfers the phosphate group to the NisR response regulator. Phosphorylated NisR then activates transcription from the nisA promoter, under which the gene of interest (e.g., this compound) is cloned.
Q4: What are the key parameters to optimize for the NICE system for this compound expression?
A4: Based on published research, the following parameters are critical for maximizing this compound expression using the NICE system:
-
Strain and Plasmid: Using L. lactis NZ9000 with the pNZ8148 vector is highly recommended.[1]
-
Inducer Concentration: An optimal nisin concentration of 40 ng/mL has been reported.[2]
-
Induction Time: Inducing the culture at a mid-to-late exponential growth phase (OD600 of 3.0) is effective.[2]
-
Culture Medium and pH: M-17 medium supplemented with 2.5% glucose, with the pH maintained at 5.9, provides a good environment for expression.[2]
Quantitative Data Summary
The following table summarizes the impact of different optimization strategies on the yield of soluble this compound in Lactococcus lactis.
| Expression Strategy | Yield of Soluble this compound (mg/L) | Fold Increase | Reference |
| Initial Expression (Non-optimized conditions) | Detectable only by Western Blot | - | [4] |
| Codon Optimization for L. lactis | Decreased expression (not quantifiable) | < 0 | [3][4] |
| Optimization of Fermentation Conditions | Not specified, but a 17-fold increase from baseline was reported. | ~17 | [2] |
| Optimized Plasmid/Strain Combination (L. lactis NZ9000 / pNZ8148) | 1.65 | > 800 | [1] |
Experimental Protocols
1. Gene Synthesis and Cloning into pNZ8148
This protocol describes the general steps for synthesizing the this compound gene and cloning it into the NICE expression vector pNZ8148.
-
Gene Design: Design the this compound gene sequence. It is recommended to use the native codon usage initially. Add an NcoI restriction site at the 5' end and another suitable restriction site (e.g., XbaI) at the 3' end. Ensure the gene is in-frame with the ATG start codon within the NcoI site of pNZ8148.
-
Gene Synthesis: Outsource the chemical synthesis of the designed gene. The synthesized gene is typically delivered within a cloning vector.
-
Restriction Digest: Digest both the vector containing the synthesized this compound gene and the pNZ8148 expression vector with NcoI and XbaI (or the other chosen 3' enzyme).
-
Ligation: Ligate the digested this compound gene insert into the digested pNZ8148 vector using T4 DNA ligase.
-
Transformation into E. coli: Transform the ligation mixture into a suitable E. coli strain (e.g., MC1061) for plasmid propagation. Select for transformants on LB agar plates containing chloramphenicol (10 µg/mL).
-
Plasmid Verification: Isolate the pNZ8148-brazzein plasmid from E. coli and verify the correct insertion by restriction digest and Sanger sequencing.
2. Transformation of Lactococcus lactis NZ9000
This protocol outlines the electroporation of the pNZ8148-brazzein plasmid into L. lactis NZ9000.
-
Preparation of Electrocompetent Cells:
-
Inoculate L. lactis NZ9000 in M-17 broth supplemented with 0.5% glucose and 2% glycine.
-
Grow overnight at 30°C to an OD600 of approximately 0.7.
-
Harvest the cells by centrifugation and wash them twice with an ice-cold wash buffer (e.g., 0.5 M sucrose, 10% glycerol).
-
Resuspend the cell pellet in a small volume of the same wash buffer to create a dense cell suspension.
-
-
Electroporation:
-
Mix 100-200 ng of the purified pNZ8148-brazzein plasmid with 40 µL of the electrocompetent L. lactis cells.
-
Transfer the mixture to a pre-chilled 0.2 cm electroporation cuvette.
-
Deliver an electrical pulse (e.g., 2.0 kV, 25 µF, 200 Ω).
-
Immediately add 1 mL of M-17 broth with 0.5% glucose and incubate at 30°C for 1-2 hours for recovery.
-
-
Plating and Selection:
-
Plate the transformed cells on M-17 agar plates containing 0.5% glucose and chloramphenicol (5-10 µg/mL).
-
Incubate the plates anaerobically at 30°C for 48 hours.
-
3. This compound Expression and Quantification (ELISA)
This protocol details the induction of this compound expression and its subsequent quantification.
-
Induction of Expression:
-
Inoculate a single colony of L. lactis NZ9000 containing pNZ8148-brazzein into M-17 broth with 2.5% glucose and chloramphenicol.
-
Grow the culture at 30°C under anaerobic conditions, maintaining a pH of 5.9.
-
When the culture reaches an OD600 of 3.0, add nisin to a final concentration of 40 ng/mL.
-
Continue incubation for 3-4 hours.
-
-
Sample Preparation:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., PBS with lysozyme) and incubate to break down the cell wall.
-
Mechanically lyse the cells (e.g., sonication or bead beating) on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the soluble protein fraction.
-
-
Quantification by ELISA:
-
Coat a 96-well His-tag binding plate (e.g., Ni-NTA plate) with the soluble protein extracts overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Add a primary antibody against this compound and incubate for 1-2 hours.
-
Wash the plate, then add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plate and add a TMB substrate.
-
Stop the reaction with sulfuric acid and read the absorbance at 450 nm.
-
Calculate the this compound concentration based on a standard curve generated with purified this compound protein.
-
Visualizations
Caption: Experimental workflow for this compound expression in L. lactis.
Caption: Troubleshooting logic for low this compound expression.
References
- 1. researchgate.net [researchgate.net]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Expression of the sweet-tasting plant protein this compound in Escherichia coli and Lactococcus lactis: a path toward sweet lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Effect of Disulfide Bonds on Brazzein Sweetness and Stability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the critical role of disulfide bonds in the sweetness and stability of the protein brazzein.
Troubleshooting Guides
This section addresses common issues encountered during the expression, purification, and analysis of this compound and its disulfide bond mutants.
1. Recombinant this compound Expression and Purification
| Problem | Potential Cause | Recommended Solution |
| Low or no expression of recombinant this compound | Codon usage of the this compound gene is not optimized for the expression host (e.g., E. coli). | Synthesize a this compound gene with codon frequencies optimized for the chosen expression host. |
| Toxicity of the expressed this compound to the host cells. | Lower the induction temperature (e.g., 16-25°C) and use a lower concentration of the inducer (e.g., IPTG). | |
| Formation of insoluble inclusion bodies. | Express this compound as a fusion protein with a highly soluble partner like SUMO (Small Ubiquitin-like Modifier) to enhance solubility.[1] | |
| Protein misfolding and aggregation | Incorrect formation of disulfide bonds in the reducing environment of the E. coli cytoplasm. | Target the expression of this compound to the periplasm, which is a more oxidizing environment conducive to disulfide bond formation. |
| High protein concentration during purification or refolding. | Perform purification and refolding steps at low protein concentrations. Include additives like L-arginine or glycerol in buffers to suppress aggregation. | |
| Inefficient purification | This compound variants have altered surface charge properties affecting ion-exchange chromatography. | Optimize the pH and salt concentration of the binding and elution buffers for each specific mutant. |
| Contaminating proteins co-elute with this compound. | Introduce an additional purification step with a different separation principle, such as size-exclusion chromatography or hydrophobic interaction chromatography. | |
| Loss of sweetness after purification | Reduction of disulfide bonds during purification steps. | Avoid high concentrations of reducing agents like DTT in purification buffers. If a reducing agent is necessary for a fusion tag cleavage, it may need to be removed or its concentration lowered to prevent reduction of this compound's disulfide bridges.[1] |
| Protein denaturation due to harsh purification conditions (e.g., extreme pH or temperature). | Maintain purification conditions within a pH range of 2.5-8 and at temperatures below 80°C to preserve the native conformation of this compound.[2] |
2. Stability and Sweetness Assays
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results in thermal stability assays | Protein aggregation at high temperatures interfering with spectroscopic measurements (e.g., Circular Dichroism). | Centrifuge the samples after heat treatment and before measurement to remove any precipitated protein. |
| Reversible thermal unfolding. | Ensure that measurements are taken at the desired temperature and also after cooling to check for refolding. | |
| Variability in sensory panel sweetness evaluation | Subjectivity and psychological factors influencing taste perception. | Employ standardized sensory analysis protocols with trained panelists and use appropriate reference standards (e.g., sucrose solutions).[3][4] |
| Aftertaste or off-flavors from impurities or the this compound variant itself. | Include descriptors for any off-tastes in the sensory evaluation to get a complete flavor profile.[5] | |
| No detectable sweetness in a mutant | The mutation has led to a complete loss of interaction with the sweet taste receptor. | Confirm that the protein is correctly folded using techniques like NMR or Circular Dichroism before concluding a complete loss of function.[6] |
| The protein concentration is below the sweetness threshold for that variant. | Test a wider range of protein concentrations in the sensory analysis. |
Frequently Asked Questions (FAQs)
Q1: Why are the disulfide bonds in this compound so important for its function?
A1: this compound's four disulfide bonds are crucial for maintaining its compact, three-dimensional structure.[7] This rigid structure is essential for its remarkable stability at high temperatures and across a wide pH range.[2] The specific geometry conferred by these bonds is also critical for the correct presentation of amino acid residues that interact with the T1R2-T1R3 sweet taste receptor, thus eliciting the sensation of sweetness.[6]
Q2: What is the effect of removing a single disulfide bond on this compound's sweetness and stability?
A2: The effect depends on which disulfide bond is removed. For instance, eliminating the Cys4-Cys52 disulfide bond at the N- and C-termini results in a significant reduction in sweetness.[8] The removal of other disulfide bonds, such as Cys16-Cys37, can lead to a complete loss of sweetness.[6] This is often accompanied by significant conformational changes in the protein.
Q3: Can the sweetness of this compound be improved by modifying its disulfide bonds?
A3: While removing disulfide bonds generally has a negative impact on sweetness, strategic mutations of amino acids near the disulfide bonds can potentially enhance sweetness. However, directly modifying the disulfide bonds themselves is more likely to disrupt the protein's structure and function. Enhancing sweetness is more commonly achieved by mutating residues in the regions identified as critical for interaction with the sweet taste receptor.[9][10][11]
Q4: My disulfide bond mutant is expressed as inclusion bodies. What is the best strategy for refolding?
A4: Refolding this compound mutants from inclusion bodies can be challenging due to the need for correct disulfide bond formation. A common strategy involves:
-
Solubilizing the inclusion bodies in a strong denaturant (e.g., 6-8 M Guanidine HCl or urea) containing a reducing agent (e.g., DTT) to ensure all cysteines are reduced.
-
Rapidly diluting the denatured protein into a refolding buffer with a redox system (e.g., a mixture of reduced and oxidized glutathione) to facilitate correct disulfide bond formation.
-
Optimizing refolding conditions such as protein concentration, temperature, pH, and the use of folding enhancers.
Q5: How can I confirm that the disulfide bonds in my recombinant this compound are correctly formed?
A5: Mass spectrometry is a powerful technique to confirm disulfide bond connectivity. By digesting the protein with a specific protease (like thermolysin, as this compound is quite resistant to others) under non-reducing conditions and analyzing the resulting peptide fragments, you can identify which cysteine residues are linked.[12] Additionally, a correctly folded this compound with proper disulfide bonds will exhibit a characteristic circular dichroism spectrum.[13]
Data Presentation
Table 1: Effect of Disulfide Bond Mutations on this compound Sweetness
| This compound Variant | Mutation | Disulfide Bond Affected | Relative Sweetness (Compared to Wild-Type) | Reference |
| Wild-Type | - | All four intact | 1x | - |
| C4A/C52A | Cys4Ala, Cys52Ala | Cys4-Cys52 | Significantly Reduced | [8] |
| C16A/C37A | Cys16Ala, Cys37Ala | Cys16-Cys37 | No Sweetness | [6] |
| C16A/Q17C | Cys16Ala, Gln17Cys | Cys16-Cys37 (position shifted) | No Sweetness | [6] |
Table 2: Stability of Wild-Type this compound
| Stability Parameter | Condition | Result | Reference |
| Thermal Stability | 80°C for 4 hours | No denaturation observed | |
| 100°C for up to 4 hours | No change in structure, retains sweet taste | ||
| pH Stability | pH range 2.5 - 8 | Stable | [2] |
Experimental Protocols
1. Site-Directed Mutagenesis of Cysteine Residues in this compound
This protocol describes the generation of cysteine-to-alanine mutants using overlap extension PCR.
-
Primer Design: Design four primers for each mutation site. Two outer primers (forward and reverse) that flank the entire this compound gene sequence and contain restriction sites for cloning. Two internal, overlapping mutagenic primers (forward and reverse) that contain the codon change from Cysteine (TGC/T) to Alanine (GCC/T/A/G).
-
First PCR Round: Perform two separate PCR reactions.
-
Reaction A: Use the forward outer primer and the reverse mutagenic primer with the wild-type this compound gene as a template.
-
Reaction B: Use the reverse outer primer and the forward mutagenic primer with the wild-type this compound gene as a template.
-
-
Purification of PCR Products: Run the products of both reactions on an agarose gel and purify the DNA fragments of the expected size.
-
Second PCR Round (Overlap Extension): Combine the purified products from Reaction A and B in a new PCR reaction. These fragments will anneal at their overlapping ends and serve as a template. Add the outer forward and reverse primers to amplify the full-length, mutated this compound gene.
-
Cloning: Digest the final PCR product and the expression vector (e.g., pET-28a) with the chosen restriction enzymes. Ligate the mutated gene into the vector and transform into competent E. coli cells for plasmid propagation.
-
Sequence Verification: Sequence the plasmid from positive colonies to confirm the desired mutation and the absence of other unintended mutations.
2. Recombinant this compound Purification (SUMO-fusion)
This protocol is for the purification of His6-SUMO-brazzein expressed in E. coli.
-
Cell Lysis: Resuspend the cell pellet from a 1L culture in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the His6-SUMO-brazzein fusion protein with elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
SUMO Protease Cleavage: Dialyze the eluted protein against a buffer compatible with SUMO protease (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0). Add SUMO protease and incubate at 4°C overnight. Note: Minimize the concentration of any reducing agent to avoid reducing this compound's disulfide bonds.[1]
-
Reverse Ni-NTA Chromatography: Pass the cleavage reaction through a Ni-NTA column again. The cleaved this compound will be in the flow-through, while the His6-SUMO tag and the His-tagged SUMO protease will bind to the resin.
-
Final Polishing (Optional): Further purify the this compound using ion-exchange or size-exclusion chromatography if necessary.
3. Thermal Stability Assay using Circular Dichroism (CD)
-
Sample Preparation: Prepare a solution of purified this compound or its mutant at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0).
-
CD Measurement:
-
Record a baseline CD spectrum at a starting temperature (e.g., 20°C).
-
Monitor the CD signal at a wavelength corresponding to a feature of the secondary structure (e.g., 222 nm for α-helical content).
-
Increase the temperature at a controlled rate (e.g., 1°C/minute) from the starting temperature to a final temperature (e.g., 100°C).
-
Continuously record the CD signal at 222 nm as a function of temperature.
-
-
Data Analysis: Plot the CD signal at 222 nm versus temperature. The resulting curve can be used to determine the melting temperature (T_m), which is the temperature at which 50% of the protein is unfolded.
4. Sensory Analysis for Sweetness Evaluation
This protocol outlines a basic method for determining the sweetness threshold.
-
Panelist Selection and Training: Select a panel of 10-15 individuals. Train them to recognize and rate the intensity of sweet taste using sucrose solutions of varying concentrations (e.g., 1%, 2%, 5%, 10% w/v) as references.
-
Sample Preparation: Prepare a series of dilutions of the purified this compound variant in purified water.
-
Testing Procedure:
-
Present the samples to the panelists in ascending order of concentration.
-
For each sample, instruct the panelist to take a small amount into their mouth, hold it for a few seconds, and then expectorate.
-
After each sample, panelists should rinse their mouths with purified water.
-
Panelists indicate whether they detect a sweet taste.
-
-
Threshold Determination: The sweetness threshold is the lowest concentration at which a majority of the panelists can reliably detect a sweet taste. More advanced methods, such as two-alternative forced-choice (2-AFC) tests, can also be used for more robust data.[4]
Mandatory Visualizations
Caption: Experimental workflow for this compound mutant generation and analysis.
Caption: Simplified signaling pathway of this compound-induced sweet taste.
Caption: Relationship between disulfide bonds, structure, and function of this compound.
References
- 1. Efficient and rapid protein expression and purification of small high disulfide containing sweet protein this compound in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Monellin: Chemical Analysis, Food Industry Applications, Safety and Quality Control, Nutritional Profile and Health Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 4. KR102216399B1 - Method for estimating sweet-tasting of sweet-tasting proteins - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Key amino acid residues involved in multi-point binding interactions between this compound, a sweet protein, and the T1R2-T1R3 human sweet receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | New Insight Into the Structure-Activity Relationship of Sweet-Tasting Proteins: Protein Sector and Its Role for Sweet Properties [frontiersin.org]
- 8. Sweetness determinant sites of this compound, a small, heat-stable, sweet-tasting protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Critical regions for the sweetness of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression of a triple mutational des‐pGlu this compound in transgenic mouse milk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-function relationships of this compound variants with altered interactions with the human sweet taste receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assignment of the disulfide bonds in the sweet protein this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Sensory panel evaluation of brazzein taste profile compared to sucrose
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the taste profile of the sweet protein brazzein in comparison to the benchmark sweetener, sucrose.
This guide provides a comprehensive comparison of the sensory profiles of the high-intensity sweet protein, this compound, and the traditional sweetener, sucrose. The information is based on published sensory panel evaluation data and is intended to assist researchers and professionals in the fields of food science, drug development, and sensory analysis in understanding the nuanced taste characteristics of this compound as a potential sugar alternative.
Quantitative Sensory Profile Comparison
| Sensory Attribute | This compound | Sucrose |
| Sweetness Intensity | 500-2000 times sweeter than sucrose on a weight basis[1]. | Benchmark for sweetness (1x). |
| Taste Profile | Described as having a clean, sucrose-like sweetness. | The "gold standard" for a clean sweet taste. |
| Off-Tastes | ||
| Bitterness | Reported to have nearly no bitter off-notes[2]. | Generally no bitter off-taste at typical concentrations. |
| Metallic Taste | Reported to have nearly no metallic off-notes[2]. | No metallic off-taste. |
| Licorice-like | A slight licorice off-note has been reported[2]. | No licorice-like off-taste. |
| Temporal Profile | ||
| Onset of Sweetness | Delayed sweetness onset compared to sucrose[2]. | Rapid onset of sweetness. |
| Lingering Aftertaste | Exhibits a concise sweetness lingering[2]. | Minimal to no lingering sweet aftertaste. |
Experimental Protocols for Sensory Panel Evaluation
The following is a representative methodology for the sensory evaluation of sweeteners like this compound, based on established protocols in the field.
Objective: To determine and compare the sensory profile of this compound with that of a sucrose control.
Panelists:
-
A panel of 8-12 trained and experienced sensory assessors is typically used.
-
Panelists are screened for their taste acuity and ability to discriminate between different taste modalities and intensities.
Sample Preparation:
-
This compound and sucrose solutions are prepared in deionized or appropriately purified water.
-
Concentrations of this compound are determined based on its known sweetness equivalence to sucrose (e.g., a concentration of this compound that is perceptually iso-sweet to a 5% or 10% sucrose solution).
-
All samples are presented at a standardized temperature, typically room temperature.
Evaluation Procedure:
-
Training: Panelists are trained on the specific sensory attributes to be evaluated (e.g., sweetness intensity, bitterness, metallic taste, licorice-like flavor, onset of sweetness, and lingering aftertaste) and the rating scale to be used. Reference standards for each attribute are provided.
-
Washout: Panelists rinse their mouths with purified water before tasting the first sample and between each subsequent sample to minimize carry-over effects.
-
Sample Presentation: Samples are presented to panelists in a randomized and blind fashion to prevent bias. Typically, a small, controlled volume of each sample is provided.
-
Rating: Panelists rate the intensity of each sensory attribute on a structured scale, such as a Labeled Magnitude Scale (LMS) or a 15-cm line scale anchored with terms from "none" to "very strong".
-
Data Collection: Data is collected from each panelist for each sample and attribute. The process is often repeated over multiple sessions to ensure data reliability.
Data Analysis:
-
The intensity ratings for each attribute are averaged across all panelists for each sample.
-
Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine significant differences in the sensory profiles of this compound and sucrose.
Sweet Taste Signaling Pathway
The perception of sweet taste for both sucrose and this compound is initiated by their interaction with the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells in the taste buds. The binding of a sweet substance to this receptor triggers a cascade of intracellular events, leading to the transmission of a nerve impulse to the brain, where it is interpreted as sweetness.
Caption: Sweet taste signaling pathway.
Experimental Workflow for Sensory Panel Evaluation
The following diagram illustrates a typical workflow for a sensory panel evaluation comparing two sweeteners.
Caption: Sensory panel workflow.
References
A Comparative Analysis of Brazzein and Stevia as Natural Sweeteners
For Researchers, Scientists, and Drug Development Professionals
In the ever-expanding market of natural, non-caloric sweeteners, brazzein and stevia have emerged as prominent alternatives to traditional sugars. This guide provides a comprehensive, data-driven comparison of these two sweeteners, focusing on their physicochemical properties, sensory profiles, metabolic pathways, and stability. Detailed experimental methodologies for key analyses are provided to support further research and development.
Physicochemical and Sensory Properties: A Quantitative Comparison
This compound, a heat-stable protein, and stevia, derived from the steviol glycosides of the Stevia rebaudiana plant, offer unique characteristics for food and pharmaceutical applications. The following tables summarize their key quantitative properties.
| Property | This compound | Stevia (Steviol Glycosides) | Source |
| Sweetness Intensity (vs. Sucrose) | 500 - 2,000x | 50 - 450x (varies by glycoside) | [1][2] |
| Caloric Value | ~0 kcal at typical use levels (as a protein, it is 4 kcal/g) | 0 kcal | [3][4] |
| Glycemic Index (GI) | 0 | 0 | [4][5] |
| Molecular Weight | ~6.5 kDa | Varies (e.g., Stevioside: 804.87 g/mol , Rebaudioside A: 967.01 g/mol ) | |
| Chemical Nature | Protein (54 amino acids) | Diterpene Glycoside | [2] |
| Sensory Profile | This compound | Stevia (Steviol Glycosides) | Source |
| Taste Profile | Sucrose-like, clean, with minimal to no bitter aftertaste. | Slower onset of sweetness, potential for a bitter or licorice-like aftertaste, especially at high concentrations. Rebaudioside A is known to have a less bitter profile than Stevioside. | [6][7] |
| Temporal Profile | Slight delay in sweetness onset and a lingering sweetness. | Slower onset and longer duration of sweetness compared to sucrose. | [3][8] |
Stability Under Processing Conditions
The stability of a sweetener under various processing conditions, such as heat and pH changes, is critical for its application in diverse products.
| Stability Parameter | This compound | Stevia (Steviol Glycosides) | Source |
| Thermal Stability | Highly stable; retains sweetness after heating at 80°C for up to 4 hours and even at 100°C for extended periods. | Generally heat-stable under typical food processing conditions. | [8][9] |
| pH Stability | Stable across a wide pH range (2.5 to 8). | Stable across a wide pH range. | [8][10] |
Metabolic Pathways and Safety
The metabolic fate of sweeteners is a key consideration for their safety and impact on human health.
| Metabolic Aspect | This compound | Stevia (Steviol Glycosides) | Source |
| Digestion and Absorption | As a protein, it is expected to be digested by proteases in the gastrointestinal tract into amino acids, which are then absorbed. | Steviol glycosides are not digested in the upper gastrointestinal tract. They are hydrolyzed by gut bacteria in the colon to steviol. | [3][3] |
| Metabolism | The constituent amino acids are metabolized through normal protein metabolic pathways. | Steviol is absorbed from the colon, metabolized in the liver to steviol glucuronide, and then excreted primarily in the urine. | [3][11] |
| Safety Profile | Considered safe based on a history of consumption in West Africa and toxicological studies showing no adverse effects. | Generally Recognized as Safe (GRAS) by the FDA. The Acceptable Daily Intake (ADI) for steviol glycosides is 4 mg/kg of body weight per day, expressed as steviol equivalents. | [7][12][13] |
Signaling Pathways of Sweet Taste Perception
The sensation of sweetness for both this compound and stevia is initiated by their interaction with the T1R2/T1R3 G-protein coupled receptor on the tongue. However, the specific binding sites and subsequent signaling cascades may differ.
Caption: Sweet taste signaling pathways for this compound and stevia.
Experimental Protocols
Sensory Evaluation: Triangle Test (Adapted from ASTM E1885-04)
This method determines if a perceptible sensory difference exists between two sweetener samples.
Caption: Workflow for the Triangle Test sensory evaluation.
Methodology:
-
Panelist Selection and Training: Select a panel of trained sensory assessors. Training should include familiarization with the sweeteners and the test procedure.
-
Sample Preparation: Prepare solutions of this compound and stevia at equi-sweet concentrations in purified water. A reference sucrose solution can also be used for comparison.
-
Sample Presentation: Present three coded samples to each panelist. Two of the samples are identical (either both this compound or both stevia), and one is different. The order of presentation should be randomized for each panelist.
-
Evaluation: Panelists are instructed to taste each sample and identify the "odd" or different sample.
-
Data Analysis: The number of correct identifications is compared to the number expected by chance (one-third) using statistical tables (e.g., binomial distribution) to determine if a significant difference exists.[14][15]
Stability Testing: High-Performance Liquid Chromatography (HPLC)
This method is used to quantify the concentration of the sweetener over time under various storage conditions to assess its stability.
Caption: Workflow for HPLC-based stability testing.
Methodology for Steviol Glycosides:
-
Sample Preparation: Prepare solutions of the steviol glycoside mixture in buffers of varying pH (e.g., pH 3, 5, 7) and in relevant food matrices.
-
Storage: Store the samples under different temperature conditions (e.g., 4°C, 25°C, 40°C) for a predetermined period (e.g., up to 6 months).
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with a pH modifier like phosphoric acid) is commonly used.
-
Detection: UV detection at approximately 210 nm.
-
Quantification: A calibration curve is generated using standards of known concentrations of the individual steviol glycosides. The concentration of the steviol glycosides in the stored samples is determined by comparing their peak areas to the calibration curve.[16][17]
-
Methodology for this compound:
A similar HPLC protocol can be adapted for this compound.
-
Sample Preparation and Storage: As described for steviol glycosides.
-
HPLC Analysis:
-
Column: A C18 or C8 reversed-phase column suitable for protein analysis.
-
Mobile Phase: A gradient of acetonitrile and water with trifluoroacetic acid (TFA) as an ion-pairing agent is typically used for protein separation.
-
Detection: UV detection at 210 nm or 280 nm.
-
Quantification: A calibration curve is constructed using purified this compound standards of known concentrations.
-
In Vivo Metabolism Study
This type of study investigates the absorption, distribution, metabolism, and excretion (ADME) of the sweetener in a living organism.
Methodology (General Protocol):
-
Animal Model: Select an appropriate animal model (e.g., rats, mice).
-
Dosing: Administer a single oral dose of the sweetener to the animals. A control group receives the vehicle (e.g., water).
-
Sample Collection: Collect blood, urine, and feces at various time points after administration.
-
Sample Analysis:
-
Extraction: Extract the sweetener and its potential metabolites from the biological samples.
-
Analytical Technique: Use a sensitive analytical technique such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.
-
-
Data Analysis: Determine pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and elimination half-life. Identify the major metabolic pathways.[11][18]
Conclusion
Both this compound and stevia offer compelling attributes as natural, non-caloric sweeteners. This compound's sucrose-like taste profile and excellent stability make it a promising candidate for a wide range of applications. Stevia, with its established market presence and various glycoside formulations, provides versatility in sweetness and taste profiles. The choice between these sweeteners will depend on the specific application, desired sensory characteristics, and processing conditions. The experimental protocols outlined in this guide provide a framework for researchers and developers to conduct further comparative studies and optimize the use of these natural sweeteners in food and pharmaceutical products.
References
- 1. Fast and isocratic HPLC-method for steviol glycosides analysis from Stevia rebaudiana leaves | Semantic Scholar [semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. purecircle.com [purecircle.com]
- 4. wso-site.com [wso-site.com]
- 5. Glycemic Index: What It Is and How to Use It [healthline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. air.unimi.it [air.unimi.it]
- 9. standards.globalspec.com [standards.globalspec.com]
- 10. This compound and Monellin: Chemical Analysis, Food Industry Applications, Safety and Quality Control, Nutritional Profile and Health Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 13. epa.gov [epa.gov]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. webstore.ansi.org [webstore.ansi.org]
- 16. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 18. longdom.org [longdom.org]
A Structural Showdown: Unveiling the Architectures of Sweet Proteins Brazzein, Monellin, and Thaumatin
For researchers, scientists, and drug development professionals, understanding the structure-function relationship of sweet-tasting proteins is paramount for the rational design of novel, low-calorie sweeteners. This guide provides a comprehensive structural comparison of three prominent sweet proteins: brazzein, monellin, and thaumatin, supported by experimental data and detailed methodologies.
This comparative analysis delves into the distinct molecular architectures of this compound, monellin, and thaumatin, highlighting the key structural determinants of their intense sweetness. While all three proteins elicit a sweet taste by interacting with the T1R2-T1R3 sweet taste receptor, their primary, secondary, and tertiary structures exhibit remarkable diversity.[1] This guide will explore these differences and similarities, providing a foundation for understanding their unique physicochemical properties and potential applications.
Quantitative Structural and Physicochemical Comparison
The following table summarizes the key quantitative data for this compound, monellin, and thaumatin, offering a side-by-side comparison of their fundamental properties.
| Property | This compound | Monellin | Thaumatin |
| Number of Amino Acids | 54[2][3] | 94 (Chain A: 44, Chain B: 50)[3] | 207[4] |
| Molecular Weight (kDa) | ~6.5[5][6] | ~10.7[3] | ~22[4] |
| Isoelectric Point (pI) | 5.4[3] | 9.0-9.3 | 11.5-12.5 |
| Sweetness (x Sucrose, weight basis) | 500-2000[4] | ~3000[4] | ~3000 |
| Secondary Structure | One α-helix, three antiparallel β-sheets[2][7][8] | One α-helix, five-stranded antiparallel β-sheet[9] | Eleven-stranded β-sandwich, one α-helix, several β-turns[10] |
| Disulfide Bridges | 4[2][11] | 0 (in native form) | 8[12] |
| PDB ID (Representative) | 2LY5[2][11][13] | 2O9U[2][11][13] | 1RQW[2][11][13] |
Structural Determination Workflow
The three-dimensional structures of these sweet proteins have been elucidated primarily through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. The general workflow for these experimental determinations is outlined below.
Caption: A generalized workflow for determining the three-dimensional structure of sweet proteins.
Experimental Protocols
Protein Purification
This compound (Recombinant from E. coli)
-
Cell Lysis: Frozen E. coli cell paste is resuspended in lysis buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, pH 8.0) and lysed by sonication on ice.[13]
-
Centrifugation: The cell lysate is centrifuged to pellet cellular debris.
-
Ammonium Sulfate Precipitation: The supernatant is subjected to fractional ammonium sulfate precipitation (typically 30-85% saturation) to concentrate the protein.[14]
-
Ion Exchange Chromatography: The resuspended pellet is dialyzed against a low-salt buffer and loaded onto a cation exchange column (e.g., CM-Sepharose). The protein is eluted with a salt gradient (e.g., 0-1 M NaCl).[7][14]
-
Gel Filtration Chromatography: Fractions containing this compound are pooled, concentrated, and further purified by size exclusion chromatography.
-
Purity Analysis: The purity of the final sample is assessed by SDS-PAGE and reverse-phase HPLC.
Monellin (Recombinant from E. coli)
-
Cell Lysis: E. coli cells expressing both chains of monellin are lysed in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Ion Exchange Chromatography: The clarified lysate is loaded onto an anion exchange column (e.g., DEAE-Sepharose) and eluted with a salt gradient.
-
Gel Filtration Chromatography: Monellin-containing fractions are further purified by gel filtration chromatography (e.g., Sephadex G-50) in a buffer such as 20 mM sodium acetate with 200 mM NaCl.[15]
-
Purity Verification: Purity is confirmed by SDS-PAGE and mass spectrometry.[15]
Thaumatin (from Thaumatococcus daniellii fruit)
-
Extraction: The arils of the fruit are homogenized in an aqueous buffer (e.g., water or a low-salt buffer).[2][16]
-
Clarification: The crude extract is clarified by centrifugation and filtration.
-
Ammonium Sulfate Precipitation: Thaumatin is precipitated using ammonium sulfate (typically up to 80% saturation).[2]
-
Dialysis and Ion Exchange Chromatography: The precipitate is redissolved, dialyzed, and purified using cation exchange chromatography (e.g., SP-Sephadex).[9]
-
Gel Filtration: Further purification is achieved by gel filtration chromatography.[2][9]
Structure Determination
X-ray Crystallography (General Protocol)
-
Crystallization: Purified protein is concentrated and subjected to crystallization screening using vapor diffusion (hanging or sitting drop) methods with various precipitants (e.g., sodium sulfate for this compound, ethanol for monellin, and sodium potassium tartrate for thaumatin).[5][17][18]
-
Data Collection: Single crystals are cryo-protected and diffraction data are collected using a synchrotron X-ray source.[17][19]
-
Structure Solution and Refinement: The structure is solved using molecular replacement, and the model is refined using software such as REFMAC and Coot.[19]
NMR Spectroscopy (General Protocol for this compound)
-
Sample Preparation: A concentrated solution of isotopically labeled (¹⁵N, ¹³C) this compound is prepared in a suitable buffer (e.g., 90% H₂O/10% D₂O, pH 5.2).[20]
-
Data Acquisition: A series of 2D and 3D heteronuclear NMR experiments (e.g., ¹H-¹⁵N HSQC, HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) are performed on a high-field NMR spectrometer (e.g., 600 MHz).[1][20]
-
Resonance Assignment and Structure Calculation: The NMR signals are assigned to specific atoms in the protein sequence, and distance restraints from NOESY spectra are used to calculate the 3D structure using software like CYANA and XPLOR-NIH.
Sweet Taste Signaling Pathway
All three sweet proteins, despite their structural differences, are believed to activate the same sweet taste receptor, a heterodimer of G-protein coupled receptors, T1R2 and T1R3.[1][16] The binding of a sweet protein to this receptor initiates an intracellular signaling cascade, leading to the perception of sweetness.
Caption: The intracellular signaling cascade initiated by the binding of a sweet protein to the T1R2/T1R3 receptor.
Concluding Remarks
The structural diversity among this compound, monellin, and thaumatin, despite their shared function, underscores the complexity of sweet taste perception. This compound's small size and remarkable stability make it an attractive candidate for food and beverage applications.[6] Monellin's two-chain structure presents unique challenges and opportunities for protein engineering to enhance its stability. Thaumatin, the largest of the three, offers a different template for understanding protein-receptor interactions. A thorough understanding of their structures, as outlined in this guide, is crucial for the targeted design of next-generation sweeteners with improved taste profiles, stability, and production efficiency.
References
- 1. Solution conformation of this compound by 1H nuclear magnetic resonance: resonance assignment and secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure of monellin refined to 2.3 a resolution in the orthorhombic crystal form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Label-free analytical characterization of this compound produced with the filamentous fungus Trichoderma reesei [frontiersin.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimized production and quantification of the tryptophan-deficient sweet-tasting protein this compound in Kluyveromyces lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystallization and Crystal Data of Monellin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-resolution structure of the recombinant sweet-tasting protein thaumatin I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification and characterization of a thaumatin-like protein-1 with polyphenol oxidase activity found in Prunus mume - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. FR2897238A1 - Method of extraction and purification of thaumatin comprises clarification, enzymatic treatment and passage of thaumatin on strong anion exchange resin, followed by ultrafiltration/diafiltration, crystallization and drying - Google Patents [patents.google.com]
- 13. Efficient and rapid protein expression and purification of small high disulfide containing sweet protein this compound in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound and Monellin: Chemical Analysis, Food Industry Applications, Safety and Quality Control, Nutritional Profile and Health Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ncbs.res.in [ncbs.res.in]
- 16. Purification and characterization of recombinant supersweet protein thaumatin II from tomato fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Crystallization and preliminary X-ray analysis of this compound, a new sweet protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Radiation decay of thaumatin crystals at three X-ray energies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Structure‐function relationships of this compound variants with altered interactions with the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Sweetness: A Comparative Guide to Brazzein-Receptor Binding Models Validated by Mutagenesis Data
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of binding models for the sweet protein brazzein to its receptor, T1R2-T1R3. We delve into the experimental data from mutagenesis studies that validate these models and offer detailed protocols for key experiments in the field.
The sensation of sweetness is initiated by the binding of sweet-tasting molecules to the T1R2-T1R3 G-protein coupled receptor on the tongue. This compound, a small, intensely sweet protein, has emerged as a subject of great interest for understanding the molecular basis of sweet taste. Various models have been proposed to describe its interaction with the T1R2-T1R3 receptor. This guide synthesizes findings from numerous mutagenesis studies to evaluate and compare these binding models, providing a clear overview of the key amino acid residues that govern this interaction.
Probing the Interaction: The Impact of Mutagenesis on this compound's Sweetness
Site-directed mutagenesis has been a pivotal tool in identifying the critical residues on both this compound and the T1R2-T1R3 receptor that are essential for its sweet taste. By systematically altering amino acids, researchers have been able to map the interaction surfaces and test the validity of proposed binding models. The following table summarizes key mutagenesis data and the resulting changes in sweetness, offering a quantitative look at the structure-function relationship of this compound.
| This compound Mutant | Location/Putative Site | Effect on Sweetness | Supporting Model(s) | Reference |
| R43A | Site 1 (Loop 43) | Profoundly reduced | Multi-point Interaction | [1] |
| Y39A | Site 1 (Loop 43) | Greatly reduced | Multi-point Interaction | [1][2] |
| D29K | Increased sweetness | CRD Binding | [3][4] | |
| H31R/E36D/E41A | Multiple Sites | Significantly sweeter than wild-type | Multi-point Interaction | [5] |
| Deletion of Y54 | C-terminus | Decreased sweetness | T1R2-Primary Binding | [6] |
| K5A | N-terminus | Significantly decreased potency | T1R2-Primary Binding | [7] |
| E9A/K | Decrease sweetness | T1R2-Primary Binding | [7] | |
| Q17A | Maintained sweetness | T1R2-Primary Binding | [7] |
Competing Theories: A Comparison of this compound-Receptor Binding Models
Several models have been proposed to explain how the relatively large this compound molecule interacts with the T1R2-T1R3 receptor. These models are not mutually exclusive and continue to be refined as more experimental data becomes available.
-
The "Wedge" Model: This early model, based on homology modeling with the mGluR1 receptor, proposed that sweet proteins like this compound act as a "wedge," inserting into the cleft of the Venus Flytrap Module (VFTM) of either T1R2 or T1R3.[1][2] This binding event is thought to stabilize the active conformation of the receptor, initiating the sweet taste signal. However, mutagenesis studies have shown that mutations in the proposed wedge binding sites do not always lead to the expected decrease in this compound activity, suggesting a more complex interaction.[1][2]
-
Multi-point Interaction Model: This model posits that this compound interacts with multiple, distributed sites on the surface of the T1R2-T1R3 heterodimer.[1] This is supported by the fact that mutations in various surface-exposed residues of this compound, often far apart in the linear sequence, can significantly impact its sweetness.[1] This model suggests a broader interaction interface than the focused "wedge" model.
-
T1R2-Primary Binding Model: Some studies suggest that this compound primarily interacts with the T1R2 subunit of the receptor.[6][8][9] This model is supported by data showing that certain mutations in T1R2 have a more pronounced effect on this compound's activity compared to mutations in T1R3.[10]
-
Cysteine-Rich Domain (CRD) Interaction: More recent models propose that this compound binds between the two cysteine-rich domains (CRDs) of the T1R2 and T1R3 subunits.[3][4] This interaction is supported by docking simulations using high-resolution crystal structures of this compound variants and AlphaFold models of the receptors.[3][4]
The following diagram illustrates the logical relationships between these proposed binding models.
The Sweet Taste Signaling Cascade
Upon binding of this compound to the T1R2-T1R3 receptor, a conformational change is induced, activating a downstream signaling cascade. This ultimately leads to the perception of sweetness. The diagram below outlines the key steps in this pathway.
Experimental Corner: Protocols for Mutagenesis and Functional Assays
The validation of this compound-receptor binding models heavily relies on robust experimental data. Below are detailed methodologies for two key experiments: site-directed mutagenesis to create this compound variants and a cell-based functional assay to measure their sweetness activity.
Site-Directed Mutagenesis of this compound
This protocol outlines the steps to introduce specific point mutations into the this compound gene, typically cloned into an expression vector.
Detailed Steps:
-
Primer Design: Design a pair of complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.
-
Template DNA: Use a high-purity preparation of the plasmid vector containing the wild-type this compound gene as the template for PCR.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to minimize secondary mutations. The reaction typically involves an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension. The extension time should be sufficient to amplify the entire plasmid.
-
DpnI Digestion: Following PCR, the reaction mixture is treated with the restriction enzyme DpnI. This enzyme specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
Transformation: The DpnI-treated DNA is then transformed into competent E. coli cells.
-
Selection and Verification: The transformed cells are plated on a selective agar medium. Individual colonies are then picked, and the plasmid DNA is isolated and sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.
HEK293 Cell-Based Functional Assay for Sweetness
This assay utilizes Human Embryonic Kidney (HEK293) cells that have been engineered to express the human sweet taste receptor, T1R2-T1R3. The activation of the receptor by a sweet compound triggers an intracellular calcium influx, which can be measured using a fluorescent calcium indicator.
Detailed Steps:
-
Cell Culture and Transfection: HEK293 cells are cultured in an appropriate medium. The cells are then transiently or stably transfected with expression vectors encoding the human T1R2 and T1R3 subunits, along with a promiscuous G-protein alpha subunit (e.g., Gα16gust44) to couple the receptor to the calcium signaling pathway.
-
Cell Plating: The transfected cells are seeded into 96-well plates and allowed to adhere and grow.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM. This dye will fluoresce upon binding to calcium.
-
Stimulation with this compound Mutants: The purified wild-type or mutant this compound proteins are added to the wells at various concentrations.
-
Fluorescence Measurement: The change in fluorescence intensity within the cells is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.
-
Data Analysis: The dose-response curves are generated by plotting the change in fluorescence against the concentration of the this compound variant. From these curves, the EC50 value (the concentration that elicits a half-maximal response) can be calculated to quantify the sweetness potency of each mutant.
Comparison with Other Sweet Proteins
This compound is one of several known sweet-tasting proteins. Understanding its binding mechanism in the context of other sweet proteins like monellin and thaumatin can provide valuable insights into the general principles of sweet protein-receptor interactions.
| Sweet Protein | Molecular Weight (kDa) | Key Interacting Residues (Putative) | Proposed Binding Model Features |
| This compound | 6.5 | R43, Y39, D29, H31, E36, E41 | Multi-point interaction, potential involvement of VFTM and CRDs.[1][3][4][5] |
| Monellin | 11 | Residues 6-9 and 69 | "Wedge" model, interaction with a secondary binding site. |
| Thaumatin | 22 | K78, K106, K137 (positively charged residues) | Multi-point interaction, electrostatic complementarity.[7] |
While all three proteins activate the same T1R2-T1R3 receptor, the specific residues and the precise nature of their interactions appear to differ. This suggests that the sweet taste receptor has evolved to recognize a variety of structural motifs, leading to the perception of sweetness from a diverse array of molecules.
Conclusion
The validation of this compound-receptor binding models through mutagenesis data has significantly advanced our understanding of sweet taste perception at the molecular level. While the "wedge" model provided an initial framework, a more nuanced "multi-point interaction" model, potentially involving both the VFTM and CRD regions of the T1R2-T1R3 receptor, is now favored. The continued application of site-directed mutagenesis, coupled with advanced structural biology and computational modeling, will undoubtedly lead to a more complete picture of how this compound and other sweet proteins elicit their potent sweet taste. This knowledge is not only fundamentally important for sensory science but also holds great promise for the rational design of novel, safe, and effective non-caloric sweeteners.
References
- 1. Why are sweet proteins sweet? Interaction of this compound, monellin and thaumatin with the T1R2-T1R3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Key amino acid residues involved in multi-point binding interactions between this compound, a sweet protein, and the T1R2-T1R3 human sweet receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Modes of Binding between Human Sweet Taste Receptor and Low-Molecular-Weight Sweet Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scite.ai [scite.ai]
- 7. researchgate.net [researchgate.net]
- 8. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. scispace.com [scispace.com]
A Researcher's Guide to Assessing the Thermal Stability of Brazzein Variants by Circular Dichroism
Brazzein, a protein isolated from the fruit of Pentadiplandra brazzeana, stands out as a promising low-calorie sweetener due to its intense sweetness and, notably, its exceptional stability under high temperatures and broad pH ranges.[1] This inherent stability is a critical attribute for its application in the food processing industry, where thermal treatments are common. Protein engineering efforts aim to create this compound variants with modified sweetness profiles or enhanced stability. Assessing the impact of these modifications on the protein's structural integrity is paramount.
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique widely used to investigate the secondary structure and folding properties of proteins. By measuring the differential absorption of left and right circularly polarized light, CD provides a spectral fingerprint of a protein's secondary structural elements (α-helices, β-sheets, random coils). Thermal denaturation studies, monitored by CD, allow researchers to determine a protein's melting temperature (Tₘ), the point at which 50% of the protein is unfolded. This value serves as a key metric for thermal stability.
Comparative Stability of this compound Variants
Wild-type this compound exhibits remarkable thermostability, with studies showing it remains structurally intact and retains its sweet taste even after incubation at 100°C for up to four hours. This extreme stability often makes it challenging to determine a precise Tₘ using standard thermal denaturation protocols, as the protein may not fully unfold within the instrument's temperature limits. However, mutations can influence this stability. While direct Tₘ comparisons from CD melts are scarce in the literature due to this challenge, stability has been assessed through other means, such as chemical denaturation.
The following table summarizes the observed effects of specific mutations on the stability of this compound, as characterized by various biophysical methods.
| Variant | Mutation(s) | Method of Stability Assessment | Observed Effect on Stability | Reference(s) |
| Wild-Type (WT) | - | CD Spectroscopy, Activity Assay | Exceptionally high stability; no unfolding observed up to 100°C. | |
| A19G | Alanine at position 19 to Glycine | Equilibrium unfolding (Urea) | Slightly increased stability against chemical denaturation compared to WT. | [2] |
| A19D | Alanine at position 19 to Aspartic Acid | Equilibrium unfolding (Urea) | Decreased conformational stability compared to WT. | [2] |
| A19K | Alanine at position 19 to Lysine | Equilibrium unfolding (Urea) | Decreased conformational stability compared to WT. | [2] |
| Triple Mutant | H31R / E36D / E41A | Activity Assay | Remained sweet after 10 minutes of incubation at 100°C, indicating high stability. | [1] |
Experimental Protocols
Key Experiment: Thermal Denaturation Monitored by Circular Dichroism
This protocol outlines the determination of a protein's thermal stability by monitoring changes in its secondary structure as a function of temperature.
1. Sample Preparation:
-
Protein Solution: Prepare a solution of the purified this compound variant at a concentration of 0.1-0.2 mg/mL. Lower concentrations are preferable to minimize potential aggregation upon unfolding.
-
Buffer Selection: Use a buffer with low chloride content that does not have a significant pH-temperature dependence. Phosphate buffer (e.g., 10-20 mM sodium phosphate) at a neutral or slightly acidic pH (e.g., pH 7.0) is a suitable choice. Avoid Tris buffer, as its pKa is highly sensitive to temperature changes.
-
Sample Purity: Ensure the protein sample is of high purity (>95%) to avoid interference from contaminants. Dialyze the sample extensively against the chosen CD buffer.
-
Degassing: Degas the buffer and protein solution to prevent bubble formation at elevated temperatures, which can interfere with the optical measurement.
2. Instrumentation and Parameters:
-
Spectropolarimeter: Utilize a CD spectropolarimeter equipped with a Peltier temperature controller for precise temperature ramping.
-
Cuvette: Use a quartz cuvette with a path length of 1 mm.
-
Initial Spectrum Scan: Before the thermal melt, record a full far-UV spectrum (e.g., 190-260 nm) at a starting temperature (e.g., 20°C) to confirm the protein is folded and to identify the wavelength with the maximum CD signal change upon unfolding. For proteins with α-helical content, this is often at 222 nm.
-
Thermal Melt Parameters:
-
Wavelength: Monitor the CD signal at a fixed wavelength (e.g., 222 nm).
-
Temperature Range: 20°C to 100°C (or the maximum achievable temperature).
-
Temperature Ramp Rate: 1-2°C per minute. A slower ramp rate allows the sample to reach thermal equilibrium at each step.
-
Data Pitch: Record a data point every 0.5-1.0°C.
-
Equilibration Time: Allow a brief equilibration time (e.g., 30 seconds) at each temperature point before measurement.
-
Bandwidth: 1-2 nm.
-
3. Data Analysis:
-
Baseline Correction: Subtract a buffer-only baseline scan from the protein sample data.
-
Melting Curve Generation: Plot the CD signal (molar ellipticity) at the monitored wavelength as a function of temperature. A cooperative unfolding transition will result in a sigmoidal curve.
-
Tₘ Determination: The melting temperature (Tₘ) is the temperature at the midpoint of the transition in the sigmoidal curve. This can be determined by finding the maximum of the first derivative of the curve. The data is often fit to a two-state unfolding model to derive thermodynamic parameters.
-
Reversibility Check: After the heating scan, cool the sample back to the starting temperature and re-measure the CD spectrum. Comparing the initial and final spectra indicates whether the unfolding process is reversible.
Visualizations
References
Unlocking Enhanced Sweetness: A Comparative Analysis of Brazzein Mutants D29K and R43A
For researchers and professionals in drug development and food science, the quest for potent, safe, and palatable sugar substitutes is a continuous endeavor. Brazzein, a small, heat-stable sweet protein, has emerged as a promising candidate. This guide provides a detailed comparison of the sweetness intensity of wild-type (WT) this compound and two of its mutants, D29K and R43A, supported by experimental data to elucidate their structure-function relationships.
Comparative Sweetness Intensity
The sweetness intensity of this compound and its mutants has been evaluated through both human sensory panels and in vitro cell-based assays. The D29K mutant, where aspartic acid at position 29 is replaced by lysine, exhibits a significant increase in sweetness compared to wild-type this compound. Conversely, the R43A mutant, with arginine at position 43 substituted by alanine, demonstrates a profoundly reduced sweetness.[1][2]
This significant alteration in taste perception underscores the critical role of specific amino acid residues in the interaction between this compound and the sweet taste receptor. The increase in positive charge with the D29K mutation and the removal of a positive charge and bulky side chain in the R43A mutant appear to directly impact the protein's ability to activate the receptor.[1][2]
| Variant | Mutation | Relative Sweetness Intensity |
| Wild-Type (WT) this compound | - | Baseline |
| D29K | Aspartic Acid → Lysine at position 29 | Increased |
| R43A | Arginine → Alanine at position 43 | Profoundly Reduced |
Experimental Protocols
The evaluation of this compound and its mutants' sweetness relies on rigorous and well-defined experimental methodologies. The following protocols are representative of the key experiments cited in the literature.
Human Sensory Panel Evaluation
A standard method for assessing sweetness intensity involves a trained human taste panel.
-
Panel Composition: The panel typically consists of a group of trained individuals with normal taste acuity.
-
Sample Preparation: Wild-type this compound and its mutants are dissolved in deionized water at a concentration of 100 μg/mL. The pH of the solutions is adjusted to 7.0. A 2% sucrose solution is used as a reference for comparison.[1]
-
Tasting Procedure: A small, precise volume (e.g., 150 μL) of each sample is delivered to the anterior part of the tongue. Panelists are instructed to rate the sweetness intensity on a labeled magnitude scale.
-
Data Analysis: The sweetness scores from all panelists are averaged and statistically analyzed to determine significant differences between the wild-type protein and its mutants.
In Vitro Cell-Based Assay
This method provides a quantitative measure of the interaction between this compound variants and the human sweet taste receptor.
-
Cell Line: Human Embryonic Kidney (HEK293) cells are engineered to express the human sweet taste receptor, a heterodimer composed of the T1R2 and T1R3 subunits. These cells also co-express a G-protein chimera (Gα16-gust44) that links receptor activation to an intracellular calcium signal.[3]
-
Assay Principle: The binding of a sweet substance to the T1R2/T1R3 receptor triggers a conformational change, activating the G-protein and leading to an increase in intracellular calcium concentration. This calcium influx is measured using a fluorescent calcium indicator.
-
Procedure:
-
The engineered cells are loaded with a calcium-sensitive fluorescent dye.
-
Varying concentrations of wild-type this compound or its mutants are applied to the cells.
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorometric imaging plate reader.
-
-
Data Analysis: The dose-response curves for each this compound variant are generated, allowing for the determination of their potency (EC50 values) and efficacy in activating the sweet taste receptor.
Visualizing the Process and Pathway
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
References
Optimizing Sweet Protein Production: A Comparative Guide to Signal Peptides for Brazzein Secretion in Yeast
The production of the intensely sweet-tasting protein brazzein in microbial systems offers a promising alternative to traditional sugar sweeteners. A critical factor in maximizing the yield of secreted this compound from yeast is the selection of an effective signal peptide to guide the protein through the secretory pathway. This guide provides a comparative analysis of various signal peptides for their efficacy in promoting this compound secretion in the yeast Pichia pastoris, supported by experimental data.
The methylotrophic yeast Pichia pastoris (also known as Komagataella phaffii) is a widely used host for recombinant protein production due to its ability to perform post-translational modifications and secrete high levels of heterologous proteins.[1] The choice of signal peptide is crucial as it can significantly influence the amount of protein secreted and ensure proper cleavage to yield the mature, functional protein.[2]
Comparative Efficacy of Signal Peptides for this compound Secretion
A key study compared the effectiveness of seven different signal peptides for the secretion of the des-pyrE-bra isoform of this compound in P. pastoris.[1] The secretion levels were quantified, and the results highlight significant variations in performance among the tested signal peptides. The Saccharomyces cerevisiae α-mating factor prepro-leader has been a common choice for this compound secretion, yielding approximately 90 mg/L.[1][2] However, recent findings indicate that other signal peptides can achieve comparable or even superior results.
The following table summarizes the quantitative data on purified this compound yield obtained with different signal peptide constructs in P. pastoris.
| Signal Peptide Origin | Vector Construct | Purified this compound Yield (mg/L) | Relative Yield to α-mating factor (%) |
| Saccharomyces cerevisiae α-mating factor | pAF-bra | 90 | 100 |
| Chicken Lysozyme | pLys-bra | ~90 | ~100 |
| Aspergillus awamori α-amylase | pAmy-bra | ~90 | ~100 |
| Saccharomyces cerevisiae Invertase | pAV-bra | ~60 | ~67 |
| Pichia pastoris Exg1p | pExg-bra | ~13-22.5 | ~14-25 |
| Human Serum Albumin | pHSA-bra | ~13-22.5 | ~14-25 |
| Aspergillus niger Inulinase | pInu-bra | ~13-22.5 | ~14-25 |
Data sourced from Neiers et al., 2021.[1]
From the data, it is evident that the signal peptides from chicken lysozyme and Aspergillus awamori α-amylase are as effective as the commonly used S. cerevisiae α-mating factor, all resulting in a this compound yield of approximately 90 mg/L.[1] The invertase signal peptide led to a moderately lower yield, while the signal peptides from Exg1p, serum albumin, and inulinase resulted in significantly lower secretion levels, between four and seven times less than the α-mating factor.[1] Mass spectrometry analysis confirmed that all tested signal peptides were correctly cleaved, producing mature this compound.[1]
It is noteworthy that in Saccharomyces cerevisiae, the lysozyme signal peptide has also been shown to be effective, with integrated density measurements from SDS-PAGE analysis suggesting it may lead to the highest this compound protein yield compared to different versions of the α-mating factor prepro leader.[3]
Signaling Pathway for Protein Secretion in Yeast
The secretion of this compound in yeast follows the general eukaryotic secretory pathway. The process is initiated by the N-terminal signal peptide on the nascent polypeptide chain, which directs the ribosome to the endoplasmic reticulum (ER). In the ER, the protein is translocated into the lumen, the signal peptide is cleaved, and proper protein folding and disulfide bond formation occur. The correctly folded protein is then transported to the Golgi apparatus for further processing and sorting before being secreted out of the cell.
Experimental Protocols
The following methodologies are based on the procedures described in the comparative study of signal peptides for this compound secretion in Pichia pastoris.[1]
Vector Construction and Yeast Transformation
-
Gene Synthesis and Codon Optimization : The DNA sequence encoding the mature des-pyrE-brazzein was fused to each of the different signal peptide sequences. These fused sequences were codon-optimized for expression in P. pastoris.
-
Plasmid Construction : The synthesized gene fragments were inserted into an expression vector, such as pPpT4_Alpha_S, under the control of a strong inducible promoter, like the alcohol oxidase 1 (AOX1) promoter. The insertion was typically performed between specific restriction sites (e.g., EcoRI and NotI).
-
Yeast Transformation : The constructed expression plasmids were linearized and transformed into P. pastoris cells (e.g., strain GS115) by electroporation. Transformants were selected on appropriate selective media.
This compound Expression and Screening
-
Clone Screening : Individual yeast transformants for each construct were initially screened for this compound expression in small-scale cultures. This can be done in 96-well deep-well plates or shake flasks.
-
Induction of Expression : Cultures were grown in a buffered glycerol-complex medium (BMGY) to generate biomass, followed by induction of this compound expression by transferring the cells to a buffered methanol-complex medium (BMMY). Methanol is the inducer for the AOX1 promoter.
-
Expression Analysis : The culture supernatant was analyzed for the presence of secreted this compound using SDS-PAGE. The clone showing the highest expression level for each construct was selected for larger-scale production.
Protein Production and Purification
-
Large-Scale Culture : The selected high-expressing clones were cultured in larger volumes (e.g., 400 mL) in shake flasks under optimized conditions for growth and induction.
-
Harvesting : After a period of induction (e.g., 4 days), the cells were separated from the culture medium by centrifugation.
-
Purification : The supernatant containing the secreted this compound was subjected to purification steps, which could include:
-
Cation exchange chromatography.
-
Further purification using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
-
Quantification : The concentration of the purified this compound was determined using methods such as the bicinchoninic acid (BCA) assay or by measuring absorbance at 280 nm.
Functional Analysis
-
Mass Spectrometry : The molecular weight of the purified this compound was confirmed by mass spectrometry to ensure the correct processing of the signal peptide.
-
Sweet Taste Receptor Activation Assay : The functionality of the recombinant this compound was assessed using a cell-based assay. HEK293T cells co-expressing the human sweet taste receptor subunits (TAS1R2/TAS1R3) and a G-protein chimera were used. The activation of the receptor by this compound was measured by detecting changes in intracellular calcium levels via fluorescence.[1]
References
- 1. Comparison of Different Signal Peptides for the Efficient Secretion of the Sweet-Tasting Plant Protein this compound in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Item - Comparison of signal peptides for recombinant protein expression of this compound in Saccharomyces cerevisiae - Deakin University - Figshare [dro.deakin.edu.au]
A Comparative Guide to Recombinant Brazzein Production: E. coli vs. Yeast Expression Systems
For Researchers, Scientists, and Drug Development Professionals
The sweet-tasting protein brazzein holds immense potential as a natural, low-calorie sugar substitute. Its production through recombinant DNA technology offers a scalable and sustainable alternative to extraction from its native source, the fruit of Pentadiplandra brazzeana. The choice of an expression system is a critical determinant of yield, biological activity, and overall process efficiency. This guide provides an objective comparison of two of the most common platforms for recombinant this compound production: the bacterium Escherichia coli and various yeast species, supported by experimental data and detailed protocols.
Data Presentation: A Quantitative Comparison
The selection of an expression host significantly impacts the final yield of recombinant this compound. The following table summarizes reported yields from various studies, offering a quantitative snapshot of the performance of E. coli and different yeast systems.
| Expression Host | Strain | Expression Strategy | Reported Yield (mg/L) | Reference |
| Escherichia coli | BL21(DE3) | His-tag fusion | 1.8 - 2.3 | [1][2] |
| SHuffle® T7 Express | His-tag fusion | 7.2 - 8.4 | [1][2] | |
| BL21(DE3) | His-tag fusion | 30 - 35 | [1] | |
| BL21-CodonPlus (DE3)RIPL | SUMO fusion | Not specified, but high-level | [3] | |
| Saccharomyces cerevisiae | - | Secreted | Lower than E. coli with GST-tag | [4] |
| Pichia pastoris | - | Secreted | ~120 | [5] |
| - | Secreted with optimized signal peptide | up to 300 | ||
| Kluyveromyces lactis | GG799 | Secreted | ~104 | [6] |
| - | Secreted in optimized defined medium | ~107 | [3] |
Experimental Workflows: Visualizing the Production Pipeline
The general workflow for producing recombinant this compound in both E. coli and yeast systems involves several key steps, from gene synthesis to final product purification. The following diagram illustrates this process.
Caption: General experimental workflow for recombinant this compound production.
Signaling Pathways: Regulation of Gene Expression
The expression of the this compound gene is tightly controlled by specific signaling pathways within the host organism. Understanding these pathways is crucial for optimizing protein production.
E. coli: The T7 Promoter System
In many E. coli expression systems, the T7 promoter drives the transcription of the target gene. This promoter is recognized by the T7 RNA polymerase, whose gene is often under the control of a lac operator.
Caption: T7 promoter-based expression regulation in E. coli.
Yeast (Pichia pastoris): The AOX1 Promoter System
In Pichia pastoris, a common system utilizes the alcohol oxidase 1 (AOX1) promoter, which is strongly induced by methanol.
Caption: AOX1 promoter-based expression regulation in Pichia pastoris.
Experimental Protocols: Detailed Methodologies
This compound Production in E. coli (BL21(DE3) strain)
This protocol is a generalized procedure based on common practices for intracellular this compound expression in E. coli.
1. Gene Synthesis and Vector Construction:
- Synthesize the this compound gene with codons optimized for E. coli expression.
- Incorporate restriction sites at the 5' and 3' ends for cloning into a suitable expression vector (e.g., pET series). A fusion tag (e.g., 6x-His tag) can be added to facilitate purification.
- Ligate the synthesized gene into the expression vector.
2. Transformation:
- Transform the constructed plasmid into a competent E. coli expression strain, such as BL21(DE3).
- Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection and incubate overnight at 37°C.
3. Expression:
- Inoculate a single colony into a starter culture of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
- Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
- Continue to incubate the culture for an additional 4-16 hours at a reduced temperature (e.g., 18-30°C) to enhance protein solubility.
4. Cell Lysis and Protein Extraction:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors).
- Lyse the cells by sonication or high-pressure homogenization.
- Centrifuge the lysate to separate the soluble fraction (supernatant) from the insoluble fraction (pellet), which may contain inclusion bodies.
5. Purification:
- If a His-tag was used, purify the soluble fraction using immobilized metal affinity chromatography (IMAC).
- If this compound is in inclusion bodies, solubilize the pellet using denaturants (e.g., urea or guanidine hydrochloride), refold the protein by dialysis or rapid dilution, and then purify.
- Further purification steps, such as ion-exchange or size-exclusion chromatography, may be necessary.
6. Analysis:
- Analyze the purified protein by SDS-PAGE to assess purity and molecular weight.
- Confirm the identity of the protein by Western blotting or mass spectrometry.
This compound Production in Pichia pastoris (AOX1 promoter)
This protocol outlines a general procedure for the secretory expression of this compound in P. pastoris.
1. Gene Synthesis and Vector Construction:
- Synthesize the this compound gene with codons optimized for P. pastoris expression.
- Include a secretion signal sequence (e.g., the α-mating factor from Saccharomyces cerevisiae) at the N-terminus of the this compound gene.
- Clone the gene construct into a P. pastoris expression vector containing the AOX1 promoter (e.g., pPICZα).
2. Transformation and Screening:
- Linearize the expression vector and transform it into a suitable P. pastoris strain (e.g., X-33 or GS115) by electroporation.
- Plate the transformed cells on selective media (e.g., YPDS plates with Zeocin™).
- Screen multiple colonies for the highest expression levels, as the copy number of the integrated gene can vary.
3. Expression:
- Grow a selected clone in a buffered glycerol-complex medium (BMGY) to generate biomass.
- Harvest the cells and resuspend them in a buffered methanol-complex medium (BMMY) to induce expression. The OD600 should be approximately 1.0.
- Incubate the culture at 28-30°C with vigorous shaking for 2-4 days.
- Add methanol to a final concentration of 0.5-1.0% every 24 hours to maintain induction.
4. Protein Recovery and Purification:
- Separate the cells from the culture medium by centrifugation. The secreted this compound will be in the supernatant.
- Concentrate the supernatant using ultrafiltration.
- Purify the recombinant this compound from the concentrated supernatant using chromatography methods such as ion-exchange and hydrophobic interaction chromatography.
5. Analysis:
- Analyze the purified protein by SDS-PAGE and Western blotting.
- Assess the biological activity of the purified this compound through sensory analysis.
Conclusion: Choosing the Right System for Your Needs
Both E. coli and yeast are viable platforms for recombinant this compound production, each with distinct advantages and disadvantages.
E. coli offers rapid growth, high cell densities, and relatively simple genetics, making it a cost-effective choice for initial expression studies and process development. However, the lack of post-translational modification machinery can lead to the formation of insoluble and non-functional inclusion bodies, especially for proteins like this compound that require disulfide bond formation for their activity. While strategies like using specialized strains (e.g., SHuffle T7 Express) or fusion tags (e.g., SUMO) can mitigate these issues, they add complexity and cost to the process.
Yeast systems , particularly Pichia pastoris and Kluyveromyces lactis, are often favored for producing complex proteins like this compound. Their eukaryotic nature allows for proper protein folding, disulfide bond formation, and secretion into the culture medium. Secretion simplifies downstream purification, as it separates the product from the bulk of cellular proteins. While yeast cultivation can be slower and more complex than E. coli, the ability to produce soluble, correctly folded, and biologically active this compound often results in higher overall process efficiency and a superior final product. The generally recognized as safe (GRAS) status of some yeast species is an additional advantage for food and pharmaceutical applications.
Ultimately, the optimal expression system for this compound production will depend on the specific goals of the research or commercial endeavor, balancing factors such as desired yield, biological activity, scalability, and cost. This guide provides the foundational information to make an informed decision for your specific application.
References
- 1. anuram.org [anuram.org]
- 2. Efficient and rapid protein expression and purification of small high disulfide containing sweet protein this compound in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recombinant Protein Expression in Pichia Pastoris - Profacgen [profacgen.com]
- 4. scispace.com [scispace.com]
- 5. T7 expression system - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
A Comparative Sensory Analysis of Brazzein and Aspartame: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced sensory profiles of sweeteners is paramount for successful product formulation. This guide provides a detailed comparison of brazzein, a sweet-tasting protein, and aspartame, a widely used artificial sweetener, with a focus on their sensory attributes, potential for combination, and the underlying molecular mechanisms of sweet taste perception.
While extensive research exists on the individual sensory properties of this compound and aspartame, publicly available quantitative data from direct comparative studies on their blends is limited. However, qualitative descriptions and findings from various studies allow for a comprehensive comparative analysis. It is generally reported that this compound can be effectively blended with other high-intensity sweeteners, like aspartame, to enhance the overall taste profile and reduce off-tastes.[1][2]
Sensory Profile Comparison: this compound vs. Aspartame
The sensory profiles of this compound and aspartame, when evaluated individually, present distinct characteristics. This compound is often described as having a clean, sucrose-like sweetness with a slightly delayed onset and a lingering sweet aftertaste. Aspartame is also known for its sugar-like taste but can sometimes be associated with a lingering aftertaste.
A key advantage of this compound lies in its ability to mask or reduce the undesirable side tastes of other sweeteners.[2] When blended, this compound has the potential to mitigate the subtle off-tastes that can be perceived with aspartame, resulting in a more rounded and pleasant sweetness.
Table 1: Qualitative Sensory Profile Comparison of this compound and Aspartame
| Sensory Attribute | This compound | Aspartame | Potential in Combination |
| Sweetness Quality | Clean, sucrose-like | Sucrose-like | Synergistic effect, potentially leading to a more sugar-like profile. |
| Potency | ~500-2000 times sweeter than sucrose | ~200 times sweeter than sucrose | Higher overall potency, allowing for lower usage levels. |
| Temporal Profile | Delayed onset, lingering sweetness | Relatively quick onset, can have a lingering aftertaste | Potential to modulate the temporal profile for a more sucrose-like experience. |
| Off-Tastes | Minimal, described as having very few bitter or metallic notes | Generally clean, but can have a slight lingering aftertaste | This compound may reduce any lingering aftertaste from aspartame.[2] |
| Mouthfeel | Generally good | Generally good | Can be optimized through blending. |
Experimental Protocols for Sensory Analysis
To quantitatively assess the sensory properties of sweeteners and their blends, rigorous and standardized experimental protocols are essential. The following methodologies are commonly employed in the field.
Quantitative Descriptive Analysis (QDA)
Quantitative Descriptive Analysis is a method used to identify, describe, and quantify the sensory attributes of a product.
Methodology:
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity. They undergo intensive training to develop a consensus vocabulary to describe the sensory attributes of the sweeteners being tested (e.g., sweetness intensity, bitterness, metallic taste, aftertaste duration). Reference standards are used to anchor the scale for each attribute.
-
Sample Preparation: Solutions of this compound, aspartame, and their blends at various concentrations are prepared in purified, deionized water. The concentrations are often chosen to be equi-sweet to a range of sucrose solutions (e.g., 2%, 5%, 10% sucrose).
-
Evaluation: Panelists evaluate the samples in a controlled environment. They rate the intensity of each sensory attribute on a structured scale (e.g., a 15-cm line scale anchored with "none" and "extreme"). Samples are presented in a randomized and counterbalanced order to minimize carryover effects.
-
Data Analysis: The data from the panelists are statistically analyzed to determine the mean intensity ratings for each attribute for each sample. Analysis of variance (ANOVA) can be used to identify significant differences between the samples.
Time-Intensity (TI) Analysis
Time-Intensity analysis is used to measure the intensity of a specific sensory attribute over time.
Methodology:
-
Panelist Training: Trained panelists are instructed on how to use the TI software and scale. They practice rating the intensity of a reference sample over a set period.
-
Sample Evaluation: Panelists take a specific volume of the sweetener solution into their mouths, start the TI data collection, and continuously rate the intensity of a particular attribute (e.g., sweetness) over time, from onset to extinction.
-
Data Collection: The data is typically collected using a computerized system that records the intensity rating at regular intervals (e.g., every second).
-
Data Analysis: The resulting TI curves are analyzed for key parameters such as maximum intensity (Imax), time to maximum intensity (Tmax), and duration of the sensation.
Molecular Mechanisms of Sweet Taste Perception
The sensation of sweetness is initiated by the binding of sweet molecules to the T1R2/T1R3 G-protein coupled receptor (GPCR) located on the surface of taste receptor cells in the taste buds. Both this compound and aspartame elicit their sweet taste through this receptor, but their interaction with it differs.
This compound, being a protein, is thought to interact with multiple sites on both the T1R2 and T1R3 subunits of the sweet taste receptor.[3] Aspartame, a smaller molecule, is believed to bind primarily to a pocket within the Venus flytrap module (VFTM) of the T1R2 subunit.
The binding of these sweeteners to the T1R2/T1R3 receptor triggers a conformational change, activating a downstream signaling cascade. This cascade involves the G-protein gustducin, which in turn activates phospholipase C-beta2 (PLCβ2). PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in cytosolic Ca2+ opens the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to membrane depolarization and the release of neurotransmitters, which signal the perception of sweetness to the brain.
Below are diagrams illustrating the sweet taste signaling pathway and a typical experimental workflow for sensory analysis.
Caption: Sweet Taste Signaling Pathway
Caption: Sensory Analysis Workflow
References
Comparative Analysis of Anti-Brazzein Antibody Cross-Reactivity with Brazzein Variants
For Researchers, Scientists, and Drug Development Professionals: A Guide to Antibody Specificity for the Sweet-Tasting Protein Brazzein
This guide provides a comparative analysis of the cross-reactivity of anti-brazzein antibodies with various this compound variants. Understanding the binding specificity of these antibodies is crucial for the accurate detection and quantification of this compound in different applications, from basic research to the development of this compound-based products. This document summarizes available experimental data, details relevant experimental protocols, and illustrates key pathways and workflows.
Data Presentation: Antibody Cross-Reactivity
The following table summarizes the known cross-reactivity of polyclonal anti-brazzein antibodies with wild-type this compound and a notable, sweeter triple-mutant variant. While numerous other this compound variants have been developed to investigate structure-sweetness relationships, comprehensive data on their cross-reactivity with specific antibodies is not extensively available in the current literature.[1][2] The data presented here is derived from qualitative assessments in published Western blot analyses.[3][4][5]
| This compound Variant | Sequence Variation | Antibody Reactivity (Qualitative) | Reference |
| Wild-Type (des-pGlu) | Standard 54 amino acid sequence (minor form) | +++ | [3] |
| Triple Mutant | H31R/E36D/E41A | +++ | [3] |
| Other Variants | e.g., D29K/E41K, single point mutations | Not Publicly Available |
Note: "+" indicates the level of reactivity observed in immunoassays. "+++" denotes strong reactivity. Data for "Other Variants" would require experimental determination.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and extension of cross-reactivity studies.
Protocol 1: Indirect Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is designed to quantify the concentration of this compound or its variants in a sample and can be adapted to assess antibody cross-reactivity by coating plates with different this compound variants.
Materials:
-
Bicarbonate/carbonate coating buffer (100 mM, pH 9.6)
-
Phosphate-Buffered Saline (PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS)
-
Purified this compound or variant protein
-
Rabbit anti-brazzein polyclonal antibody (primary antibody)
-
HRP-conjugated goat anti-rabbit IgG (secondary antibody)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2M H₂SO₄)
-
96-well microtiter plates
Procedure:
-
Coating: Dilute the purified this compound or variant to a final concentration of 1-10 µg/mL in coating buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[6][7]
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[6]
-
Washing: Wash the plate three times with Wash Buffer.
-
Primary Antibody Incubation: Dilute the primary anti-brazzein antibody in Blocking Buffer (a common starting dilution is 1:2000).[3] Add 100 µL to each well and incubate for 2 hours at room temperature.[6]
-
Washing: Wash the plate four times with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer (e.g., 1:10,000).[3] Add 100 µL to each well and incubate for 1-2 hours at room temperature.[6]
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 10-30 minutes, or until sufficient color develops.
-
Stopping Reaction: Add 100 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader within 30 minutes.
Protocol 2: Western Blot Analysis
This protocol allows for the detection and qualitative comparison of anti-brazzein antibody binding to different this compound variants separated by size.
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein samples (cell lysates or purified proteins)
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Protein ladder
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Primary and secondary antibodies (as in ELISA protocol)
-
Chemiluminescent substrate (e.g., ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues, or use purified this compound variants. Determine protein concentration using a BCA assay. Mix samples with Laemmli buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load prepared samples and a protein ladder into the wells of an SDS-PAGE gel. Run the gel at a constant voltage (e.g., 150V) until the dye front reaches the bottom.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet, semi-dry, or dry transfer system.
-
Blocking: Place the membrane in Blocking Buffer and incubate for 1 hour at room temperature or overnight at 4°C with gentle agitation.[9]
-
Primary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST. Incubate the membrane with the primary anti-brazzein antibody (e.g., 1:2000 dilution in Blocking Buffer) for 2 hours at room temperature or overnight at 4°C.[3][10]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:10,000 dilution in Blocking Buffer) for 1 hour at room temperature.[3]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system. The intensity of the bands corresponding to the different this compound variants can be compared qualitatively.
Mandatory Visualizations
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for assessing anti-brazzein antibody cross-reactivity.
Caption: Simplified signaling pathway for this compound-induced sweet taste.
References
- 1. Design and Evaluation of New Analogs of the Sweet Protein this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions of the Sweet Protein this compound with the Sweet Taste Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of a triple mutational des‐pGlu this compound in transgenic mouse milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sinobiological.com [sinobiological.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. addgene.org [addgene.org]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating the Disposal of Brazzein: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with Brazzein, understanding the proper disposal procedures is a critical component of laboratory safety and operational efficiency. While specific regulatory disposal protocols for this compound are not extensively documented due to its classification as a non-hazardous substance, a set of best practices can be established based on its nature as a protein and its general safety profile. This compound is generally recognized as safe (GRAS) for its intended use in food and beverage products, indicating a low risk profile.[1]
Recommended Disposal Protocol for this compound
In the absence of specific federal or local regulations mandating a particular disposal method for this compound, standard laboratory procedures for the disposal of non-hazardous biological materials should be followed. This approach ensures safety and compliance with general laboratory standards.
Step-by-Step Disposal Guidance:
-
Decontamination (if necessary): If the this compound has been used in experiments with hazardous materials or has come into contact with biohazardous agents, it must first be decontaminated using appropriate and validated methods such as autoclaving or chemical disinfection.
-
Small Quantities: For small, uncontaminated quantities of this compound powder or solutions, direct disposal into the sanitary sewer system with copious amounts of water is generally acceptable. This is based on the principle that as a protein, it will be readily biodegradable in the wastewater treatment process.
-
Large Quantities: For larger quantities, it is advisable to consult your institution's Environmental Health and Safety (EHS) office. They can provide guidance based on local wastewater discharge regulations and may recommend disposal as non-hazardous solid waste.
-
Solid Waste: Uncontaminated solid this compound waste (e.g., residues, contaminated labware) can typically be disposed of in the regular laboratory trash, provided it does not contain any other hazardous materials.
-
Packaging: Empty this compound containers should be thoroughly rinsed with water before being discarded or recycled, in accordance with standard laboratory practice.[2]
This compound Safety and Environmental Profile
The following table summarizes key quantitative data regarding the safety and environmental impact of this compound, supporting its classification as a non-hazardous substance.
| Parameter | Value/Finding | Significance | Citations |
| Acute Toxicity (LD50) | No significant toxicity or death observed in animals during a 14-day period. | Indicates a very low level of acute toxicity. | [3] |
| Genotoxicity | Non-genotoxic in in-vitro assays. | Suggests it does not damage genetic material. | [4][5] |
| Allergenicity | No indication of allergenicity in in-silico analyses. | Low potential for causing allergic reactions. | [4][5] |
| No-Observed-Adverse-Effect Level (NOAEL) | 978 and 985 mg/kg body weight/day in male and female rats, respectively, in a 90-day study. | High doses were tolerated without adverse effects. | [4][5] |
| Environmental Impact | Production via precision fermentation has a significantly lower environmental footprint compared to traditional sugar production, requiring less land and water and producing fewer greenhouse gases. | A sustainable alternative to traditional sweeteners. | [1][6] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal in a laboratory.
By adhering to these general guidelines and consulting with institutional safety personnel, researchers can ensure the safe and environmentally responsible disposal of this compound.
References
Essential Safety and Logistical Information for Handling Brazzein
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Brazzein is paramount. While this compound is generally recognized as safe (GRAS) for its intended use as a sweetener and is considered non-toxic and non-allergenic, adherence to proper laboratory safety protocols is essential to minimize any potential risks.[1][2][3]
Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, the following personal protective equipment is recommended to ensure personal safety.[4]
| PPE Category | Specific Recommendation | Purpose |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | To prevent inhalation of dust or aerosols. |
| Hand Protection | Compatible chemical-resistant gloves | To prevent skin exposure. |
| Eye Protection | Appropriate protective eyeglasses or chemical safety goggles as described by OSHA | To protect eyes from dust or splashes. |
| Body Protection | Compatible chemical-resistant gloves and clothing | To prevent skin exposure. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will ensure a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store this compound in a cool, dry place at room temperature, away from direct light.[5]
-
Keep the container tightly closed when not in use.
Preparation and Use:
-
Work in a well-ventilated area. Mechanical exhaust is required.[4]
-
Ensure a safety shower and eye shower are readily accessible.[4]
-
Don the appropriate PPE as outlined in the table above.
-
To prepare solutions, resuspend this compound in water or the desired aqueous matrix.[5]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Avoid ingestion and inhalation.[4]
-
Avoid prolonged or repeated exposure.[4]
In Case of Exposure:
-
After inhalation: Remove the casualty to fresh air and keep them warm and at rest. If breathing is irregular or stopped, administer artificial respiration. Call a physician.[4]
-
After skin contact: Wash off with soap and plenty of water.
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
After ingestion: Wash out the mouth with water provided the person is conscious. Call a physician.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
Waste Collection: Collect waste this compound and any contaminated materials in closed, suitable containers labeled for disposal.[4]
-
Environmental Precautions: Do not allow the substance to enter soil, subsoil, surface water, or drains.[4]
-
Disposal Method: Dispose of waste in accordance with local, state, and federal regulations. Ensure all waste water is collected and treated via a waste water treatment plant.[4]
-
Decontamination: Thoroughly clean any contaminated areas.[4] Remove and wash contaminated clothing before reuse.[4]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
